molecular formula C8H5NO2 B3066016 2H-Pyrano[2,3-c]pyridin-2-one CAS No. 67992-21-6

2H-Pyrano[2,3-c]pyridin-2-one

Número de catálogo: B3066016
Número CAS: 67992-21-6
Peso molecular: 147.13 g/mol
Clave InChI: LZWDFOKUHJZZRF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2H-Pyrano[2,3-c]pyridin-2-one is a privileged scaffold in medicinal chemistry and drug discovery. This fused heterocyclic structure is of significant research interest as a core building block for developing novel therapeutic agents, particularly in oncology. Compounds based on the pyrano[2,3-c]pyridin-2-one scaffold have demonstrated potent antiproliferative activity against human cancer cell lines. Research indicates these compounds can induce apoptosis and cause cell cycle arrest in the G2/M phase, with mechanistic studies revealing that they function by blocking in vitro tubulin polymerization, a well-established target for anticancer drugs . Beyond oncology, this structural motif and its analogs are investigated for their anti-inflammatory properties through in vitro and in silico studies . The scaffold's versatility allows for the generation of diverse molecular libraries, facilitating the exploration of structure-activity relationships in hit-to-lead optimization campaigns . Its synthetic utility is further highlighted by its role as a key intermediate in multicomponent reactions, enabling the hemisynthesis of more complex derivatives for biological screening . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

pyrano[2,3-c]pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-8-2-1-6-3-4-9-5-7(6)11-8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWDFOKUHJZZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC2=C1C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10497149
Record name 2H-Pyrano[2,3-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10497149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67992-21-6
Record name 2H-Pyrano[2,3-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10497149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

"synthesis of 2H-Pyrano[2,3-c]pyridin-2-one derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2H-Pyrano[2,3-c]pyridin-2-one Derivatives

Authored by: A Senior Application Scientist

Foreword: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification and synthesis of "privileged scaffolds" — molecular frameworks capable of binding to multiple biological targets — is a cornerstone of modern drug discovery. The 2H-pyrano[2,3-c]pyridin-2-one core has emerged as one such scaffold, demonstrating a remarkable breadth of pharmacological activities.[1] Derivatives containing this fused heterocyclic system have shown significant potential as antitumor, antimicrobial, anti-inflammatory, and antimalarial agents.[1][2] The pyridinone moiety, a six-membered heterocycle with C=O and NH groups, offers a unique combination of hydrogen bond donors and acceptors, enhancing its interaction with biological targets and often improving pharmacokinetic properties like aqueous solubility and metabolic stability.[3]

This guide provides an in-depth exploration of the synthetic strategies employed to construct these valuable molecules. We will move beyond simple procedural descriptions to dissect the underlying chemical principles, the rationale behind methodological choices, and the practical workflows that enable the efficient and diverse synthesis of 2H-pyrano[2,3-c]pyridin-2-one derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent scaffold in their own discovery programs.

Part 1: Core Synthetic Strategies: The Power of Convergence

The synthesis of complex heterocyclic systems like pyranopyridinones has evolved significantly from lengthy, multi-step sequences to highly efficient, convergent approaches. The dominant strategy in contemporary organic synthesis for this scaffold is the Multi-component Reaction (MCR) .

Multi-component Reactions (MCRs): A Paradigm of Efficiency

MCRs are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. This approach is characterized by high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity, making it ideal for building libraries of bioactive compounds.[4]

The general MCR pathway to pyrano[2,3-c]pyridin-2-ones typically involves a domino sequence of classical organic reactions, most commonly a Knoevenagel condensation , followed by a Michael addition , and concluding with an intramolecular cyclization .

The Mechanistic Blueprint: A Domino Cascade

The beauty of the MCR approach lies in its self-validating sequence. Each step logically sets up the next, driven by the inherent reactivity of the intermediates under a single set of reaction conditions.

  • Step 1: Knoevenagel Condensation. The reaction is initiated by the base-catalyzed condensation between an aldehyde and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate).[5][6] The base deprotonates the active methylene group, creating a nucleophile that attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields a highly electrophilic α,β-unsaturated intermediate, often an arylidenemalononitrile.[7]

  • Step 2: Michael Addition. A suitable C-H activated pyridinone, such as a 4-hydroxy-2-pyridone derivative, acts as the Michael donor.[8] The pyridinone, in its enol form, adds to the electron-deficient double bond of the Knoevenagel adduct in a conjugate addition.

  • Step 3: Intramolecular Cyclization & Tautomerization. The newly formed Michael adduct undergoes a spontaneous intramolecular cyclization. A nucleophilic group on the pyridinone (often an oxygen or nitrogen) attacks one of the nitrile or ester groups. This is typically followed by tautomerization to yield the stable, aromatic 2H-pyrano[2,3-c]pyridin-2-one ring system.

Below is a visualization of this common mechanistic pathway.

MCR_Mechanism Figure 1: General Mechanism for MCR Synthesis of Pyrano[2,3-c]pyridin-2-ones cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Tautomerization Aldehyde Ar-CHO Knoevenagel_Product Ar-CH=C(CN)Z (Arylidenemalononitrile) Aldehyde->Knoevenagel_Product + ActiveMethylene ActiveMethylene NC-CH2-Z (Z = CN, CO2Et) Base1 Base Michael_Adduct Michael Adduct Intermediate Knoevenagel_Product->Michael_Adduct + Pyridinone Pyridinone 4-Hydroxy-2-Pyridinone Pyridinone->Michael_Adduct Cyclization Intramolecular Cyclization Michael_Adduct->Cyclization Final_Product 2H-Pyrano[2,3-c]pyridin-2-one Cyclization->Final_Product Tautomerization

Caption: Figure 1: General Mechanism for MCR Synthesis of Pyrano[2,3-c]pyridin-2-ones

The Role of Catalysis and Reaction Media

The choice of catalyst and solvent system is critical for optimizing reaction rates, yields, and overall efficiency. Modern synthetic approaches increasingly favor greener and more sustainable options.

  • Base Catalysis: Simple organic bases like piperidine, pyridine, or triethylamine are frequently used to facilitate the initial Knoevenagel condensation.[3][5] 4-Dimethylaminopyridine (DMAP) has also been shown to be an effective catalyst for regioselective synthesis.[9]

  • Ionic Liquids: Ionic liquids such as [C8dabco]Br have emerged as highly efficient and recyclable catalysts, particularly for syntheses conducted in aqueous media.[10] They can act as both the catalyst and the reaction medium, simplifying work-up procedures.

  • Microwave-Assisted Synthesis: The application of microwave irradiation is a significant advancement, dramatically reducing reaction times from hours to minutes and often improving yields.[4][9][11][12] This technique is particularly effective for MCRs, providing rapid and uniform heating that accelerates the entire domino sequence.[4][12]

  • Green Solvents: There is a strong trend towards using environmentally benign solvents like water, ethanol, or polyethylene glycol (PEG), or even performing reactions under solvent-free conditions.[4][7] These approaches minimize hazardous waste and align with the principles of green chemistry.

Starting Material Diversity

The MCR framework allows for extensive variation in each of the components, leading to a vast chemical space of potential derivatives.

  • Aldehydes: A wide range of aromatic and heteroaromatic aldehydes can be used, allowing for the introduction of diverse substituents on the pyran ring. The electronic nature of the substituents (electron-donating vs. electron-withdrawing) can influence reaction rates and yields.[10]

  • Active Methylene Compounds: Malononitrile and ethyl cyanoacetate are the most common choices, leading to amino- and oxo-substituted pyran rings, respectively.

  • Pyridinone Precursors: The choice of the pyridinone component defines the core of the final molecule. Common starting points include 4-hydroxy-6-methyl-2-pyridone (often derived from dehydroacetic acid) and 3-hydroxy picolinic acid.[8][9]

The following workflow illustrates the general process for developing a library of these derivatives.

Experimental_Workflow Figure 2: General Experimental Workflow for MCR Synthesis Start Select Starting Materials (Aldehyde, Pyridinone, Active Methylene Cmpd) Reaction One-Pot Reaction (Solvent + Catalyst) Start->Reaction Heating Heating Method (Conventional or Microwave) Reaction->Heating Monitoring Monitor Reaction (via TLC) Heating->Monitoring Workup Reaction Workup (Cooling, Filtration, Washing) Monitoring->Workup Upon Completion Purification Purification (Recrystallization or Chromatography) Workup->Purification Analysis Characterization (NMR, IR, MS, HRMS) Purification->Analysis

Caption: Figure 2: General Experimental Workflow for MCR Synthesis

Part 2: Data Presentation: A Comparative Overview

The following table summarizes various synthetic protocols for 2H-pyrano[2,3-c]pyridin-2-one and related pyranopyridine derivatives, highlighting the diversity of catalysts and conditions employed.

Starting Materials Catalyst Solvent Conditions Time Yield (%) Reference
Aromatic Aldehydes, Malononitrile, 4-Hydroxy-1,6-dimethylpyridin-2(1H)-oneTriethylamineEthanolReflux50 min75-98[3]
Aromatic Aldehydes, Ethyl Cyanoacetate, 3-Hydroxy Picolinic AcidDMAPDMFMicrowave (120°C)10-15 min85-92
Aldehydes, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate*[C8dabco]BrWater80°C25-40 min88-96
Aromatic Aldehydes, Malononitrile, Ethyl Acetoacetate, Hydrazine HydratePotassium ter-butoxideMethanolMicrowave< 5 minExcellent[11][12]
Aldehyde, Malononitrile, 8-HydroxyquinolineNonePEG-400Microwave3-5 min89-95[4]
Ethyl Acetoacetate, Hydrazine Hydrate, Aldehydes, MalononitrileCo3O4 NanoparticlesWater/Ethanol50°CNot specified83-96[13]

*Note: These examples lead to the related pyrano[2,3-c]pyrazole scaffold, but illustrate the power of the MCR methodology with similar components.

Part 3: Experimental Protocol: A Validated Methodology

This section provides a detailed, self-validating protocol for a microwave-assisted three-component synthesis, adapted from established literature.[9]

Microwave-Assisted Synthesis of 6-Amino-4-aryl-7-carboxy-2-oxo-2,4-dihydro-2H-pyrano[2,3-c]pyridine-3-carbonitrile
3.1 Materials and Reagents:
  • Substituted Aromatic Aldehyde (1.0 mmol)

  • Ethyl Cyanoacetate (1.0 mmol)

  • 3-Hydroxy Picolinic Acid (1.0 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.2 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Ethanol

  • Diethyl Ether

3.2 Step-by-Step Procedure:
  • Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the substituted aromatic aldehyde (1.0 mmol), ethyl cyanoacetate (1.0 mmol), 3-hydroxy picolinic acid (1.0 mmol), and DMAP (0.2 mmol).

  • Solvent Addition: Add 5 mL of DMF to the vessel.

  • Microwave Irradiation: Seal the vessel and place it in the cavity of a scientific microwave reactor. Irradiate the mixture at 120°C for 10-15 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Reaction Workup: After completion, cool the reaction vessel to room temperature. Pour the reaction mixture into a beaker containing crushed ice (~50 g).

  • Precipitation and Filtration: Stir the mixture until a solid precipitate forms. Collect the solid product by vacuum filtration.

  • Washing: Wash the crude product thoroughly with cold water, followed by a small amount of cold ethanol, and finally with diethyl ether to remove any residual DMF and unreacted starting materials.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm its structure and purity. The expected yield for this procedure is typically high, often in the range of 85-92%.[9]

Conclusion and Future Outlook

The synthesis of 2H-pyrano[2,3-c]pyridin-2-one derivatives is dominated by elegant and highly efficient multi-component strategies. These methods, particularly when enhanced by microwave irradiation and green chemical principles, provide rapid access to large libraries of structurally diverse compounds. The inherent modularity of MCRs allows for fine-tuning of the scaffold's steric and electronic properties, which is essential for optimizing biological activity and ADME (absorption, distribution, metabolism, and excretion) profiles.

As our understanding of the biological targets for this scaffold deepens, future synthetic efforts will likely focus on creating more complex and stereochemically defined derivatives. The development of novel catalysts and asymmetric MCRs will be crucial in this endeavor, paving the way for the next generation of pyridinone-based therapeutics.

References

  • Molecules.

  • ResearchGate.

  • National Institutes of Health.

  • RSC Publishing.

  • ResearchGate.

  • Der Pharma Chemica.

  • Cambridge University Press.

  • Semantic Scholar.

  • BenchChem.

  • Journal of the Mexican Chemical Society.

  • ResearchGate.

  • GSC Online Press.

  • Bentham Science.

  • ResearchGate.

  • Wikipedia.

  • MDPI.

  • Frontiers in Chemistry.

  • National Institutes of Health.

  • Beilstein Journals.

  • Semantic Scholar.

  • ResearchGate.

  • Letters in Applied NanoBioScience.

  • ResearchGate.

  • Semantic Scholar.

  • RSC Publishing.

  • ResearchGate.

  • MDPI.

  • Arabian Journal of Chemistry.

  • Thieme Connect.

  • ResearchGate.

  • National Institutes of Health.

  • ResearchGate.

  • National Institutes of Health.

Sources

Technical Guide: One-Pot Synthesis of Pyrano[2,3-c]pyrazole Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Scaffold

In the landscape of modern medicinal chemistry, pyrano[2,3-c]pyrazoles represent a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. These fused heterocycles exhibit potent pharmacological profiles, including Chk1 kinase inhibition (anticancer), COX-2 inhibition (anti-inflammatory), and antimicrobial activity.

For drug development professionals, the value of this scaffold lies not just in its bioactivity, but in its synthetic accessibility . The one-pot, four-component reaction (4-CR) used to synthesize these analogs is a hallmark of Green Chemistry , offering high atom economy, low E-factors, and scalability. This guide dissects the mechanistic causality, compares catalytic efficiencies, and provides a validated, self-validating experimental protocol for synthesizing 6-amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles.

The Mechanistic Core: A Convergent 4-Component Pathway

To optimize yield and purity, one must understand the temporal hierarchy of the reaction. While described as "one-pot," the reaction consists of two parallel initial condensations that merge into a final cyclization.

The Reaction Cascade

The synthesis involves four reactants:

  • Hydrazine Hydrate

  • Ethyl Acetoacetate (

    
    -keto ester)[1]
    
  • Aryl Aldehyde

  • Malononitrile (Active methylene)

Mechanistic Causality:

  • Pathway A (Fast): Hydrazine reacts with ethyl acetoacetate to form the pyrazolone intermediate. This step is rapid and typically proceeds without a catalyst.

  • Pathway B (Rate-Determining): The aldehyde condenses with malononitrile (Knoevenagel condensation) to form the arylmethylidemalononitrile adduct. This step often requires basic catalysis to deprotonate the malononitrile.

  • Convergence (Michael Addition): The pyrazolone (nucleophile) attacks the electron-deficient alkene of the Knoevenagel adduct.

  • Termination: Intramolecular cyclization (nucleophilic attack of the hydroxyl/amino group on the nitrile) followed by tautomerization yields the dihydropyrano[2,3-c]pyrazole.

Visualization: Mechanistic Flow

The following diagram illustrates the convergent nature of this Multicomponent Reaction (MCR).

Mechanism cluster_0 Pathway A: Pyrazolone Formation cluster_1 Pathway B: Knoevenagel Condensation Hydrazine Hydrazine Hydrate Pyrazolone Pyrazolone Intermediate Hydrazine->Pyrazolone EAA Ethyl Acetoacetate EAA->Pyrazolone Michael Michael Addition (C-C Bond Formation) Pyrazolone->Michael Nucleophile Aldehyde Aryl Aldehyde Adduct Arylmethylidemalononitrile (Knoevenagel Adduct) Aldehyde->Adduct Malono Malononitrile Malono->Adduct Adduct->Michael Electrophile Cyclization Intramolecular Cyclization (O-Nucleophilic Attack) Michael->Cyclization Tautomer Tautomerization Cyclization->Tautomer Product Final Product: Pyrano[2,3-c]pyrazole Tautomer->Product

Caption: Convergent mechanistic pathway showing the merger of Pyrazolone and Knoevenagel intermediates.

Catalytic Strategies: From Traditional to Green

The choice of catalyst dictates the reaction time, yield, and purification burden. While traditional bases like Triethylamine (Et3N) work, they are often toxic and difficult to remove completely. Modern "Green" catalysts focus on biodegradability and reusability.[2]

Comparative Analysis of Catalytic Systems:

Catalyst SystemSolvent MediumReaction TimeTypical YieldGreen ScoreNotes
Triethylamine (Et3N) Ethanol60-120 min75-85%LowTraditional method. Toxic; requires extensive workup.
L-Proline Water/Ethanol20-30 min85-94%High Organocatalyst. Biodegradable, mild, and efficient.
DABCO Water15-25 min88-95%HighBase catalyst. High yields in aqueous media.[2][3]
Meglumine Water/EtOH10-20 min90-96%Very High Sugar-derived amino-alcohol. Biodegradable & reusable.[2]
Nano-ZnO Water15-45 min88-92%Med-HighHeterogeneous. Requires synthesis of nanoparticles first.
Catalyst-Free Water (at

)
90-120 min70-80%HighSlowest kinetics but zero catalyst cost/waste.

Recommendation: For pharmaceutical R&D, L-Proline or Meglumine are superior choices due to their non-toxicity, solubility profiles (allowing water-based workup), and compatibility with sensitive functional groups on the aldehyde.

Validated Experimental Protocol

Method: L-Proline Catalyzed Synthesis in Aqueous Ethanol. Objective: Synthesis of 6-amino-4-phenyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.

Materials & Stoichiometry[5]
  • Ethyl Acetoacetate: 1.0 mmol (130 mg)

  • Hydrazine Hydrate (80%): 1.0 mmol (50 mg)

  • Benzaldehyde: 1.0 mmol (106 mg)

  • Malononitrile: 1.0 mmol (66 mg)

  • Catalyst: L-Proline (10 mol%)

  • Solvent: Ethanol:Water (1:1 v/v, 5 mL)

Step-by-Step Procedure
  • Pre-activation (Optional but Recommended): In a 50 mL round-bottom flask, mix Hydrazine Hydrate and Ethyl Acetoacetate in 2 mL of solvent. Stir for 5 minutes at room temperature. Why? This ensures the pyrazolone forms cleanly before competing reactions occur.

  • Addition: Add the Benzaldehyde, Malononitrile, L-Proline, and the remaining 3 mL of solvent to the flask.

  • Reaction: Heat the mixture to reflux (

    
    ) with vigorous magnetic stirring.
    
  • Monitoring: Monitor by TLC (Eluent: Ethyl Acetate:n-Hexane 3:7). The reaction typically completes in 20–30 minutes. Look for the disappearance of the aldehyde spot.

  • Work-up (Self-Validating Step):

    • Cool the reaction mixture to room temperature.

    • Observation: A solid precipitate should form (the product is generally insoluble in cool aqueous ethanol).

    • Filter the solid under vacuum.

    • Wash the cake with 5 mL of cold water followed by 2 mL of cold ethanol.

  • Purification: Recrystallize from hot ethanol if necessary. Column chromatography is rarely needed for this protocol.[4]

Workflow Visualization

Workflow Start Start: Mix Hydrazine + EAA Inter Intermediate: Pyrazolone Formed Start->Inter 5 min RT Add Add: Aldehyde + Malononitrile + L-Proline Inter->Add Reflux Reflux: 80°C, 30 mins Add->Reflux Check TLC Check: Aldehyde consumed? Reflux->Check Check->Reflux No (Continue) Cool Cool & Filter: Precipitate forms Check->Cool Yes Wash Wash: Cold H2O/EtOH Cool->Wash Pure Final Product: >90% Yield Wash->Pure

Caption: Experimental workflow for the L-Proline catalyzed synthesis.

Green Metrics & Scalability

For industrial application, "Green" is defined by metrics, not just buzzwords. This protocol exhibits:

  • Atom Economy (AE): ~90%. The only byproducts are 2 equivalents of

    
     and 1 equivalent of Ethanol (from the ester leaving group).
    
  • E-Factor: < 0.5 (excluding water). Waste generation is minimal as the catalyst is often in the filtrate and the solvent is aqueous.

  • Scalability: This reaction has been successfully scaled to gram-scale quantities without loss of yield. The precipitation-based workup avoids energy-intensive distillation.

References

  • Vasava, M. S., et al. (2023).[3][5] "Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions." RSC Advances. Link

  • Zou, Y., et al. (2011). "Environmental friendly synthesis of pyrano[2,3-c]pyrazoles revealed by ionic liquid catalysis." ACS Sustainable Chemistry & Engineering. Link

  • Maddila, S., et al. (2016). "Mn/ZrO2 catalyzed synthesis of pyrano[2,3-c]pyrazoles." Chemistry Central Journal. Link

  • Paul, S., et al. (2013). "Uncatalyzed synthesis of pyranopyrazoles in aqueous medium." Tetrahedron Letters. Link

  • BenchChem. (2025).[6] "A Comparative Guide to Novel Pyrano[2,3-c]pyrazole Derivatives." BenchChem Technical Guides. Link

Sources

Architecting Complexity: Multi-Component Reactions (MCRs) for Pyranopyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyranopyridine Scaffold in Drug Discovery

Fused pyridine-pyran systems are recognized as "privileged scaffolds" in medicinal chemistry, frequently deployed as potent protein tyrosine kinase inhibitors in oncology and targeted therapies[1]. To access these complex bicyclic heteroaromatic structures, modern synthetic chemistry relies heavily on Multi-Component Reactions (MCRs). MCRs provide a highly efficient, atom-economical approach to synthesize diverse pyrano[3,2-c]pyridines and pyrano[2,3-b]pyridines in a single step from three or more starting materials, bypassing the need for tedious intermediate isolation[2].

Mechanistic Foundations of the MCR Approach

The synthesis of highly functionalized pyranopyridines typically involves a one-pot, three-component condensation. The classical system utilizes an aromatic aldehyde, malononitrile (or ethyl cyanoacetate), and an active methylene compound such as a 4-hydroxypyridin-2-one derivative[2].

Causality in Reaction Design:

  • Knoevenagel Condensation: The reaction initiates with the base-catalyzed condensation of the aldehyde and malononitrile. Malononitrile is specifically chosen because its highly acidic methylene protons are easily deprotonated, creating a strong nucleophile that attacks the aldehyde carbonyl. This forms an electrophilic alkene intermediate (a Knoevenagel adduct).

  • Michael Addition: The active methylene compound (e.g., 4-hydroxypyridin-2-one) acts as a Michael donor, attacking the electron-deficient Knoevenagel adduct. This step establishes the core carbon-carbon connectivity required for the pyran ring.

  • Intramolecular Cyclization & Tautomerization: The resulting acyclic intermediate undergoes an intramolecular cyclization where the oxygen or nitrogen nucleophile attacks the cyano group, followed by tautomerization to yield the stable, aromatic pyranopyridine core[2].

MCR_Mechanism A Aromatic Aldehyde (Electrophile) C Knoevenagel Adduct (Electrophilic Alkene) A->C Base Catalysis B Malononitrile (Nucleophile) B->C -H2O E Michael Adduct (Acyclic Intermediate) C->E Michael Addition D Active Methylene (e.g., 4-hydroxypyridin-2-one) D->E Nucleophilic Attack F Intramolecular Cyclization & Tautomerization E->F Ring Closure G Pyranopyridine Scaffold (Target Core) F->G Rearrangement

Mechanistic pathway of the three-component pyranopyridine synthesis.

Catalysis and Green Chemistry Integration

The choice of catalyst strictly dictates the reaction kinetics, yield, and environmental footprint. Traditional methods rely on homogeneous organic bases like Piperidine, DABCO, or DBU[1][3]. However, recent advancements emphasize heterogeneous and magnetically recoverable nanocatalysts (e.g., Fe3O4@Hydrol-PMMAn) to adhere to green chemistry principles, allowing for solvent-free conditions and rapid catalyst recovery[4]. Furthermore, coupling these catalysts with controlled microwave irradiation significantly reduces reaction times from hours to minutes by providing uniform, volumetric heating[1][3].

Quantitative Comparison of Catalytic Systems
Catalyst SystemHeating MethodSolventReaction TimeAvg. Yield (%)Recyclability
Piperidine / DABCO (10 mol%)Conventional RefluxEthanol6 - 12 hours70 - 80%None
DBU (5 mol%)Microwave (100W)Ethanol10 - 15 mins85 - 92%None
Fe3O4@Hydrol-PMMAn (0.015 g)Conventional HeatingSolvent-free5 - 30 mins81 - 96%High (Magnetic)
AlCl3 (Supported)Microwave (Controlled)Solvent-free< 10 mins> 90%Moderate

Self-Validating Experimental Methodology: Microwave-Assisted Protocol

The following protocol details the synthesis of a highly functionalized 4H-pyrano[3,2-c]pyridine derivative via a one-pot MCR[1]. This methodology incorporates self-validating checkpoints to ensure structural integrity and high atom economy.

Step-by-Step Protocol

Reagents Required: 4-hydroxypyridin-2-one derivative (1.0 eq), Malononitrile (1.0 eq), Aromatic aldehyde (1.0 eq). Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (5 mol%) or Piperidine (10 mol%). Solvent: Absolute Ethanol (2.0 mL per mmol of substrate).

Step 1: Reagent Preparation & Mixing

  • Action: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, sequentially add the aromatic aldehyde, malononitrile, and the 4-hydroxypyridin-2-one derivative.

  • Causality: Sequential addition prevents premature side reactions. Adding the base last ensures that the Knoevenagel condensation between the highly reactive aldehyde and malononitrile initiates cleanly before the Michael donor is fully solubilized.

  • Action: Add absolute ethanol followed by the catalyst (DBU). Seal the vial with a crimp cap.

Step 2: Controlled Microwave Irradiation

  • Action: Place the vial in a dedicated microwave synthesizer. Set the parameters: Temperature = 140°C, Time = 15 minutes, Power = Variable (max 100W), Cooling = On.

  • Causality: Microwave irradiation provides direct dielectric heating of the polar solvent and reagents, bypassing the thermal resistance of the vessel. This dramatically accelerates the Michael addition and cyclization steps, which are often the rate-limiting bottlenecks in conventional reflux[1][3].

Step 3: Self-Validating Reaction Monitoring (TLC)

  • Action: After the vial cools to room temperature, withdraw a 5 µL aliquot and spot it on a silica gel TLC plate alongside the starting aldehyde. Elute using a validated solvent system (e.g., EtOAc/Hexane 1:1).

  • Causality: The disappearance of the aldehyde spot and the emergence of a highly fluorescent (under 254 nm UV) lower-Rf spot confirms the formation of the extended conjugated pyranopyridine system. If the aldehyde persists, the reaction requires an additional 5 minutes of irradiation.

Step 4: Workup and Crystallization

  • Action: Pour the crude reaction mixture into crushed ice-water (15 mL) with vigorous stirring. A solid precipitate will form.

  • Causality: The sudden drop in temperature and shift in solvent polarity forces the hydrophobic pyranopyridine core out of solution, leaving polar impurities and the catalyst dissolved in the aqueous ethanol matrix.

  • Action: Filter the precipitate under vacuum, wash with cold water, and recrystallize from hot ethanol to yield the analytically pure product.

Experimental_Workflow Step1 1. Reagent Assembly Aldehyde + Malononitrile + Active Methylene + Base Step2 2. Microwave Irradiation 140°C, 15 min, 100W Step1->Step2 Step3 3. TLC Monitoring Check Aldehyde Consumption Step2->Step3 Decision Reaction Complete? Step3->Decision Decision->Step2 No (Re-irradiate) Step4 4. Aqueous Workup Precipitation in Ice-Water Decision->Step4 Yes Step5 5. Crystallization Hot Ethanol Recrystallization Step4->Step5

Self-validating experimental workflow for microwave-assisted pyranopyridine synthesis.

Conclusion

The multi-component synthesis of pyranopyridines represents a masterclass in synthetic efficiency. By leveraging the intrinsic reactivity of Knoevenagel and Michael precursors, researchers can rapidly assemble complex, biologically active scaffolds. The integration of microwave technology and green nanocatalysts further elevates this methodology, ensuring that the development of novel kinase inhibitors is both scalable, rapid, and environmentally responsible.

References

  • Benchchem. "2,2-dimethyl-2H-pyrano[3,2-c]pyridine - Benchchem: Multi-Component Reaction (MCR) Strategies." Benchchem. 2

  • Benchchem. "3,4-Dihydro-2H-pyrano[3,2-c]pyridine | 57446-02-3 | Benchchem." Benchchem. 1

  • National Institutes of Health (NIH). "A novel recyclable hydrolyzed nanomagnetic copolymer catalyst for green, and one-pot synthesis of tetrahydrobenzo[b]pyrans." PMC. 4

  • ResearchGate. "An expeditious synthesis of novel pyranopyridine derivatives involving chromenes under controlled microwave irradiation." ResearchGate. 3

Sources

Engineering the 7-Azacoumarin Scaffold: Biological Activity and Synthetic Methodologies of 2H-Pyrano[2,3-c]pyridin-2-ones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Mechanics

The 2H-pyrano[2,3-c]pyridin-2-one scaffold—structurally classified as a 7-azacoumarin—is a privileged bioisosteric analog of the classical benzopyran-2-one (coumarin) system. By substituting a carbon atom with a nitrogen atom at the 7-position of the coumarin core, researchers fundamentally alter the electron density distribution, enhancing aqueous solubility and introducing a potent hydrogen-bond acceptor[1]. This structural evolution is the primary driver behind the scaffold's broad-spectrum efficacy, positioning it as a highly valuable intermediate for developing antimicrobial, antioxidant, and potential oncolytic therapeutics[2].

In rational drug design, the transition from a coumarin to a 7-azacoumarin represents a calculated enhancement of pharmacophore mechanics. The fused pyridine ring exerts an electron-withdrawing effect on the pyran lactone, increasing the electrophilicity of the conjugated system. This allows for stronger intercalation with microbial DNA and higher affinity binding to enzymatic targets via enhanced dipole-dipole interactions and hydrogen bonding[2].

Biological Activity Profiles

Antimicrobial and Antifungal Efficacy

The 2H-pyrano[2,3-c]pyridin-2-one derivatives exhibit remarkable potency against both Gram-positive and Gram-negative bacteria, as well as fungal strains. Studies on 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides have demonstrated Minimum Inhibitory Concentrations (MIC) in the range of 12.5–25 µg/mL against strains like Streptococcus pneumoniae, Escherichia coli, and Candida albicans[3]. The causality of this activity lies in the scaffold's ability to disrupt cellular membranes and inhibit essential bacterial enzymes, facilitated by the planar nature of the fused bicyclic system.

Antioxidant and Radical Scavenging Activity

Derivatives synthesized via multicomponent reactions have shown significant in vitro antioxidant activity. The radical scavenging mechanism is driven by the scaffold's ability to donate electrons or hydrogen atoms to neutralize reactive oxygen species (ROS). DPPH assays reveal that specific 8-carboxylic acid derivatives achieve IC50 values of 223.2 µM to 252.52 µM, indicating robust free radical scavenging capabilities[4].

Quantitative Data Summaries

Table 1: Antimicrobial Activity (MIC) of Key 2H-Pyrano[2,3-c]pyridin-2-one Derivatives [3]

Microbial StrainDerivative ClassMIC (µg/mL)Clinical Standard Comparison
Streptococcus pneumoniaeN-aryl carboxamides12.5 - 25.0Comparable to Ciprofloxacin
Escherichia coliN-aryl carboxamides12.5 - 25.0Comparable to Ciprofloxacin
Candida albicansN-aryl carboxamides12.5 - 25.0Comparable to Fluconazole

Table 2: Antioxidant Activity (DPPH Assay) of Pyrano[2,3-c]pyridine Derivatives [4]

Compound DesignationKey SubstitutionIC50 (µM)Scavenging Efficacy
Derivative 4o8-carboxylic acid252.52Moderate-High
Derivative 4p8-carboxylic acid223.20High

Mechanistic Pathways

MOA cluster_Antimicrobial Antimicrobial Pathway cluster_Antioxidant Antioxidant Pathway Scaffold 7-Azacoumarin Scaffold Enzyme Bacterial Enzyme Inhibition (e.g., DNA Gyrase) Scaffold->Enzyme Membrane Membrane Disruption Scaffold->Membrane Electron Electron/Hydrogen Donation Scaffold->Electron Death Microbial Cell Death Enzyme->Death Membrane->Death ROS ROS Neutralization (DPPH Scavenging) Electron->ROS Protection Cellular Protection ROS->Protection

Dual mechanistic pathways of 7-azacoumarins: Antimicrobial action and ROS scavenging.

Experimental Protocols & Synthetic Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols describe the synthesis and biological evaluation of the scaffold. Traditional syntheses of 7-azacoumarins often require severe conditions[1]; thus, modern green chemistry approaches are preferred.

Protocol 1: Microwave-Assisted Regioselective Synthesis

Rationale: Microwave irradiation coupled with a 4-Dimethylaminopyridine (DMAP) catalyst provides a thermodynamically controlled, regioselective, and environmentally benign pathway[4]. DMAP acts as a potent nucleophilic catalyst, activating the active methylene compound through deprotonation and stabilizing the transition state of the initial Knoevenagel condensation. Microwave dielectric heating causes rapid, uniform energy distribution, accelerating the kinetically slow intramolecular cyclization step.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe quartz vessel, combine 1.0 mmol of the selected aromatic aldehyde, 1.0 mmol of malononitrile, and 1.0 mmol of 3-hydroxypicolinic acid.

  • Catalysis: Add 10 mol% of DMAP. Causality: The catalytic basicity is crucial for initiating the multicomponent cascade without causing degradation of the sensitive pyran ring.

  • Solvent Selection: Add 5 mL of a polar protic solvent (e.g., ethanol or water). Causality: Polar solvents strongly absorb microwave energy via dipole rotation, drastically reducing reaction times from hours to minutes[1].

  • Irradiation: Subject the mixture to microwave irradiation (approx. 300 W) at 80°C for 5–10 minutes. Monitor the reaction progress via TLC (Thin Layer Chromatography) using an ethyl acetate/hexane (3:7) eluent.

  • Isolation: Cool the reaction mixture to room temperature to induce precipitation. Filter the crude solid, wash with cold ethanol, and recrystallize from DMF/ethanol to afford the pure pyrano[2,3-c]pyridine derivative.

  • Validation: Confirm the structure using 1H-NMR (identifying characteristic pyridine ring protons and pyran lactone signals) and IR spectroscopy (C=O stretch at 1720-1765 cm⁻¹).

SynthesisWorkflow Aldehyde Aromatic Aldehyde + Malononitrile Catalyst DMAP Catalyst (10 mol%) Aldehyde->Catalyst Picolinic 3-Hydroxypicolinic Acid Picolinic->Catalyst Microwave Microwave Irradiation (80°C, 5-10 min) Catalyst->Microwave Intermediate Knoevenagel Adduct Microwave->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 2H-Pyrano[2,3-c]pyridin-2-one Derivatives Cyclization->Product

Microwave-assisted multicomponent synthesis workflow for 2H-pyrano[2,3-c]pyridin-2-ones.

Protocol 2: DPPH Radical Scavenging Assay

Rationale: This assay validates the electron-donating capacity of the synthesized scaffold. Methanol is utilized as the solvent because it effectively solubilizes both the hydrophobic 7-azacoumarin scaffold and the DPPH radical. The measurement at 517 nm corresponds specifically to the absorbance maximum of the unpaired electron in the DPPH radical, which bleaches upon pairing with a donated hydrogen/electron.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in absolute methanol. Critical Step: Protect this solution from light using amber glassware to prevent auto-oxidation.

  • Sample Preparation: Prepare serial dilutions of the synthesized 2H-pyrano[2,3-c]pyridin-2-one compounds in DMSO (ranging from 10 to 500 µM).

  • Incubation: Mix 1 mL of the compound solution with 2 mL of the DPPH solution. Vortex thoroughly and incubate in the dark at room temperature for exactly 30 minutes to allow the kinetic reaction to reach equilibrium.

  • Measurement: Measure the absorbance at 517 nm using a UV-Vis spectrophotometer. Use a blank containing DMSO and DPPH as the negative control.

  • Calculation: Calculate the percentage of scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] × 100. Determine the IC50 value through linear regression analysis of the concentration-response curve.

References

  • Title: Microwave Assisted Regioselective Synthesis and Biological Evaluation of Pyrano[2,3-c]Pyridine Derivatives Utilizing DMAP as a Catalyst Source: Science Publications (thescipub.com) URL: [Link]

  • Title: Convenient Synthesis of Substituted 5-(Hydroxymethyl)-8-methyl-3-(4-phenylquinazolin-2-yl)-2H-pyrano[2,3-c]pyridin-2-ones Source: nuph.edu.ua URL: [Link]

  • Title: EFFICIENT ONE-POT SYNTHESIS OF 7-AZACOUMARINS BY KNOEVENAGEL REACTION USING WATER AS REACTION MEDIUM Source: clockss.org URL: [Link]

  • Title: Synthesis and antimicrobial activity of 5-hydroxymethyl- 8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamides Source: PubMed (nih.gov) URL: [Link]

Sources

A Technical Guide to the Antimicrobial Potential of Pyrano[2,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, the fused heterocyclic system of pyrano[2,3-c]pyridine has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive technical overview for researchers and drug development professionals on the antimicrobial potential of pyrano[2,3-c]pyridine derivatives. We delve into efficient synthetic methodologies, rigorous in vitro evaluation protocols, critical structure-activity relationships (SAR), and the molecular mechanisms that underpin their antimicrobial effects. By synthesizing data from contemporary research, this document aims to serve as a foundational resource for the rational design and advancement of pyrano[2,3-c]pyridine-based antimicrobial candidates.

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The relentless rise of multidrug-resistant (MDR) pathogens presents a formidable threat to global public health, creating an urgent demand for new antibiotics with novel mechanisms of action[1]. Synthetic heterocyclic compounds are a cornerstone of medicinal chemistry, providing the structural diversity required for discovering new drugs[1][2]. The pyridine ring, in particular, is a key structural motif in numerous FDA-approved drugs and is known for its diverse biological properties, including antimicrobial and antiviral activities[2][3]. When fused with a pyran ring to form the pyrano[2,3-c]pyridine core, the resulting scaffold exhibits enhanced and varied pharmacological potential, making it a focal point of contemporary drug discovery efforts[1][4][5][6].

This guide focuses on elucidating the antimicrobial promise of this specific heterocyclic family, providing the technical insights necessary to navigate its development from synthesis to mechanistic understanding.

Synthetic Strategies: Efficient Assembly of the Pyrano[2,3-c]pyridine Core

The accessibility of a chemical scaffold is paramount for its exploration in drug discovery. Fortunately, pyrano[2,3-c]pyridine derivatives can be synthesized efficiently, often through one-pot, multi-component reactions (MCRs).

Causality of Method Selection: MCRs are the preferred synthetic route for building libraries of these derivatives due to their inherent efficiency, atom economy, and operational simplicity. Compared to traditional multi-step synthesis, MCRs reduce solvent waste, minimize purification steps, and allow for the rapid generation of structurally diverse molecules from simple starting materials. This is crucial for systematically exploring the structure-activity relationship (SAR).

A common and effective approach involves a four-component reaction between an aromatic aldehyde, malononitrile, an active methylene compound (like ethyl acetoacetate), and a nitrogen source (like hydrazine hydrate), often under catalysis[7].

cluster_reactants Reactants cluster_process Process cluster_product Product A Aromatic Aldehyde P1 One-Pot Reaction (Eco-friendly catalyst, e.g., Na2CaP2O7) A->P1 B Malononitrile B->P1 C Active Methylene Cmpd (e.g., Ethyl Acetoacetate) C->P1 D Hydrazine Hydrate D->P1 Product Pyrano[2,3-c]pyrazole Derivative P1->Product caption General Multi-Component Synthesis of Pyrano[2,3-c]pyrazole Scaffolds.

General Multi-Component Synthesis of Pyrano[2,3-c]pyrazole Scaffolds.

The structures of the resulting compounds are rigorously confirmed using modern analytical techniques, including FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry[8].

In Vitro Antimicrobial Evaluation: A Validating Workflow

A systematic and standardized approach to evaluating antimicrobial activity is essential for generating reliable and comparable data. The workflow typically progresses from qualitative screening to quantitative determination of potency.

Primary Screening: Agar Diffusion Methods

The agar well diffusion or disk diffusion method serves as an effective initial screen for bioactivity[1][9][10].

  • Principle: A standardized microbial inoculum is spread over an agar plate. The test compound, dissolved in a suitable solvent like DMSO, is then introduced into a well cut into the agar or onto a sterile paper disk placed on the surface[1][10]. During incubation, the compound diffuses outward, creating a concentration gradient. If the compound is active, a clear zone of inhibition will appear where microbial growth is prevented[1].

  • Rationale: This method is rapid, cost-effective, and allows for the simultaneous screening of multiple compounds against various microbial strains. It provides a qualitative assessment of activity, guiding the selection of promising candidates for further testing.

Quantitative Analysis: Broth Microdilution for MIC & MBC Determination

To quantify the potency of a compound, the broth microdilution method is the gold standard, used to determine the Minimum Inhibitory Concentration (MIC)[1][10].

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[1][10].

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a significant reduction (typically ≥99.9%) in the initial microbial inoculum.

Self-Validating Protocol: Broth Microdilution Method (Adapted from CLSI Guidelines)

This protocol is designed to be self-validating through the inclusion of positive and negative controls.

  • Preparation of Inoculum: a. From a fresh (18-24h) culture plate, select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in a sterile saline or broth solution. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Prepare the final inoculum by diluting this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: a. Create a stock solution of the test compound in DMSO[1]. b. Perform a serial two-fold dilution of the compound in a 96-well microtiter plate using MHB to achieve a range of desired concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL). Ensure the final DMSO concentration is non-inhibitory (typically ≤1%).

  • Inoculation and Incubation: a. Add the standardized microbial inoculum to each well containing the diluted compound. b. Controls:

    • Positive Control: Wells containing MHB and the microbial inoculum (no compound) to ensure organism viability.
    • Negative Control: Wells containing MHB and the highest concentration of the compound (no inoculum) to check for media sterility and compound precipitation.
    • Solvent Control: Wells with MHB, inoculum, and the highest concentration of DMSO used. c. Seal the plate and incubate at 35-37°C for 18-24 hours under appropriate atmospheric conditions[1].
  • MIC Determination: a. After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration well with no visible growth.

  • MBC Determination: a. Take an aliquot (e.g., 10 µL) from each well that showed no visible growth (at and above the MIC). b. Spot-plate the aliquot onto a fresh, antibiotic-free agar plate. c. Incubate the agar plate at 37°C for 18-24 hours. d. The MBC is the lowest concentration that shows no colony growth on the subculture plate.

Start Start with Synthesized Pyrano[2,3-c]pyridine Derivative Screen Primary Screening: Agar Well/Disk Diffusion Start->Screen Decision Zone of Inhibition? Screen->Decision MIC Quantitative Assay: Broth Microdilution (MIC Determination) Decision->MIC Yes Inactive Compound Inactive (Discard or Modify) Decision->Inactive No MBC MBC Determination (Subculturing from clear wells) MIC->MBC End Potent Antimicrobial Candidate Identified MBC->End caption Workflow for In Vitro Antimicrobial Activity Evaluation.

Workflow for In Vitro Antimicrobial Activity Evaluation.

Structure-Activity Relationship (SAR) and Antimicrobial Spectrum

Analysis of various studies reveals key structural features that modulate the antimicrobial activity of pyrano[2,3-c]pyridine derivatives.

  • Target Organisms: These compounds have demonstrated activity against a broad spectrum of pathogens, including Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae, and fungal strains like Candida albicans and Aspergillus niger[4][8].

  • Influence of Substituents: The nature and position of substituents on the pyranopyridine scaffold are critical. For instance, studies on related pyranopyrazole derivatives have shown that the presence of electron-withdrawing groups (e.g., fluoro, bromo) on a phenyl ring attached to the pyran moiety can enhance antimicrobial activity[5][11].

  • Fused Ring Systems: The fusion of additional heterocyclic rings, such as thiazine or tetrazole, to the pyrano[2,3-c]pyridazine core has been shown to yield compounds with strong and significant antimicrobial activity compared to reference antibiotics[8].

Structural FeatureObservationImplication for Design
Aryl group at C4/C5 Electron-withdrawing substituents (e.g., -F, -Cl, -Br) often increase activity.Prioritize synthesis of halogenated aryl derivatives.
Amino group at C7 Often crucial for activity; can be a point for further functionalization.Retain the amino group or use it as a handle for derivatization.
Additional Fused Rings Fusing rings like tetrazole or pyrimidine can significantly boost potency.Explore novel polycyclic derivatives based on the core scaffold.
Carboxamide Moiety The presence of a carboxamide group at certain positions can enhance antibacterial action[4].Incorporate carboxamide functionalities in lead optimization.

Mechanistic Insights from In Silico and Cellular Studies

Understanding how these compounds exert their antimicrobial effect is crucial for rational drug design. A combination of computational and experimental approaches has begun to shed light on their mechanisms of action.

Molecular Docking and Target Identification

Molecular docking is a powerful computational tool used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a target protein[1][11].

  • Identified Targets: Docking studies have suggested that pyrano[2,3-c]pyridine and related pyranopyrazole derivatives may target essential bacterial enzymes, including:

    • DNA Gyrase B (S. aureus): This enzyme is critical for DNA replication, making it a validated antibacterial target[1].

    • MurB (E. coli): An enzyme involved in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall[1].

    • Glucosamine-6-phosphate (GlcN-6-P) synthase: A key enzyme in the pathway for cell wall biosynthesis, representing a newer target for antimicrobials[4].

Validated Workflow: Molecular Docking

  • Protein Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structure of the pyrano[2,3-c]pyridine derivative and optimize its geometry to find the lowest energy conformation.

  • Active Site Definition: Identify the binding pocket (active site) of the target protein.

  • Docking Simulation: Use software like AutoDock Vina to dock the ligand into the defined active site. The software samples various conformations and orientations of the ligand, scoring them based on binding energy (kcal/mol)[1][7].

  • Analysis: Analyze the results to identify the best binding poses. Lower binding energy scores typically indicate a more favorable interaction. Examine the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the active site residues[1].

PDB 1. Obtain Target Protein Structure (e.g., DNA Gyrase from PDB) Prepare 3. Prepare Protein & Ligand (Add Hydrogens, Assign Charges) PDB->Prepare Ligand 2. Prepare 3D Ligand Structure (Pyrano[2,3-c]pyridine derivative) Ligand->Prepare Define 4. Define Binding Site (Grid Box Generation) Prepare->Define Dock 5. Run Docking Simulation (e.g., AutoDock Vina) Define->Dock Analyze 6. Analyze Results (Binding Energy & Interactions) Dock->Analyze Validate 7. Correlate with In Vitro Data Analyze->Validate End Hypothesized Mechanism of Action Validate->End caption Standard Workflow for a Molecular Docking Study.

Standard Workflow for a Molecular Docking Study.
Inhibition of Efflux Pumps

A significant mechanism of bacterial resistance, particularly in Gram-negative bacteria, is the active efflux of antibiotics out of the cell via pumps like the AcrAB-TolC system in E. coli[12]. Certain pyranopyridine derivatives have been identified as potent efflux pump inhibitors (EPIs). These compounds bind to the periplasmic domain of the AcrB pump, preventing the expulsion of co-administered antibiotics[12]. This action effectively restores the susceptibility of resistant bacteria to conventional drugs, highlighting a powerful combination therapy strategy[12].

Future Perspectives and Conclusion

The pyrano[2,3-c]pyridine scaffold represents a highly promising platform for the development of novel antimicrobial agents. The research synthesized in this guide demonstrates their broad-spectrum activity, accessible synthetic routes, and diverse mechanisms of action, including the inhibition of essential bacterial enzymes and the potentiation of existing antibiotics through efflux pump inhibition.

Future research should focus on:

  • Lead Optimization: Systematically modifying the most potent compounds identified to date to improve their efficacy, selectivity, and pharmacokinetic profiles.

  • In Vivo Studies: Progressing promising candidates to animal models of infection to evaluate their in vivo efficacy and safety.

  • Toxicity Profiling: Conducting comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to ensure the drug-likeness of lead compounds[1][13].

  • Mechanism Deconvolution: Employing advanced biochemical and genetic techniques to definitively confirm the molecular targets and mechanisms of action.

References

  • Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., Al-Deeb, O. A., & El-Subbagh, H. I. (2015). New pyrano[2,3-c]pyridazine derivatives with antimicrobial activity synthesized using piperidine as the organocatalyst. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(1), 44–51. [Link]

  • El Ouaari, A., et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry, 12(4), 4705-4730. [Link]

  • Ivannik, A., et al. (2021). Antimicrobial Activity Derivatives 2H-pirano[2,3-c]piridines against Pathogens of Intestinal Yersiniosis. International Journal of Medical Students, 11(11). [Link]

  • Opperman, T. J., et al. (2016). Molecular basis for inhibition of AcrB multidrug efflux pump by novel and powerful pyranopyridine derivatives. Proceedings of the National Academy of Sciences, 113(13), 3501–3506. [Link]

  • Faghih, Z., et al. (2020). Molecular Docking and Antimicrobial Evaluation of Some Novel Pyrano[2,3-C] Pyrazole Derivatives. Trends in Pharmaceutical Sciences and Technologies. [Link]

  • Abdel-Gawad, H., et al. (2018). Design, Synthesis, Molecular Modeling Study, and Antimicrobial Activity of Some Novel Pyrano[2,3‐b]pyridine and Pyrrolo[2,3‐b]pyrano[2.3‐d]pyridine Derivatives. Journal of Heterocyclic Chemistry. [Link]

  • El Ouaari, A., et al. (2021). Synthesis and Molecular Docking Studies of some Pyrano[2,3-c] Pyrazole as an Inhibitor of SARS- Coronavirus 3CL Protease. Letters in Applied NanoBioScience, 11(3), 3780-3801. [Link]

  • Ioniță, P., & Targońska, S. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(15), 4488. [Link]

  • Fattah, M. E. A., et al. (2004). Synthesis and Antimicrobial Activity of Pyrano (2,3-D) Pyrimidine and Pyrano (2, 3-D, 5,6-D) Dipyrimidine Derivatives. Oriental Journal of Chemistry, 20(2). [Link]

  • Svete, J., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6605. [Link]

  • Al-Ostath, A. I., et al. (2024). Molecular Investigations of Novel Pyrano[2,3-c]Pyrazole Congeners as Potential HCoV-229E Inhibitors. Journal of Biomolecular Structure and Dynamics. [Link]

  • Singh, K., et al. (2017). Synthesis and Biological Evaluation of some Novel Pyrano[2,3-d]Pyrimidine Derivatives. Journal of Applicable Chemistry, 6(4), 576-584. [Link]

  • Zulkifli, S. N. A., et al. (2020). Synthesis and Molecular Docking Studies of Pyrano[2,3-c] Pyrazole-3-Carboxylates as Potential Inhibitors of Plasmodium Falciparum. Malaysian Journal of Biochemistry and Molecular Biology, 22(4), 52-61. [Link]

  • De Almeida, M. V., et al. (2008). Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. Letters in Drug Design & Discovery, 4(2), 123-127. [Link]

  • Various Authors. (n.d.). Antimicrobial activity of the synthesized pyrano[2,3-d]pyrimidine derivatives. ResearchGate. [Link]

  • Various Authors. (n.d.). In vitro antimicrobial activity of compounds 5-7 through agar well-diffusion method. ResearchGate. [Link]

  • Horcickova, J., et al. (2001). New pyridine derivatives as potential antimicrobial agents. Farmaco, 56(5-7), 471-476. [Link]

  • Kumar, A., et al. (2024). A comprehensive review on in-vitro methods for anti-microbial activity. Journal of Drug Delivery and Therapeutics, 14(2), 195-201. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2012). Synthesis, Reactions and Evaluation of the Antimicrobial Activity of Some 4-(p-Halophenyl)-4H-naphthopyran, Pyranopyrimidine and Pyranotriazolopyrimidine Derivatives. Molecules, 17(7), 8171–8185. [Link]

  • Arumugam, N., et al. (2016). Synthesis, Characterization, Anticancer and Antibacterial Activity of Some Novel Pyrano[2,3-d]pyrimidinone Carbonitrile Derivatives. Anti-Cancer Agents in Medicinal Chemistry, 16(12), 1642-1652. [Link]

  • da Silva, A. C., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7562. [Link]

Sources

Technical Deep Dive: Anticancer Properties of 2H-Pyrano[2,3-c]pyridin-2-one Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Azacoumarin Advantage

The 2H-pyrano[2,3-c]pyridin-2-one scaffold, widely recognized in medicinal chemistry as 5-azacoumarin , represents a critical bioisostere of the classical coumarin (2H-chromen-2-one) ring system. While coumarins are established anticancer pharmacophores, their clinical utility is often limited by metabolic instability (cytochrome P450-mediated hydroxylation) and poor aqueous solubility.

The introduction of a nitrogen atom into the benzenoid ring (creating the pyridine-fused system) fundamentally alters the electronic landscape of the molecule. This "aza-modification" confers three distinct advantages for anticancer drug development:

  • Enhanced Solubility: The pyridine nitrogen provides a protonation site at physiological pH, significantly improving bioavailability compared to the lipophilic coumarin parent.

  • Target Specificity: The pyridine ring acts as a hydrogen bond acceptor, enabling novel interactions with the ATP-binding pockets of kinases (e.g., VEGFR-2, EGFR) and the DNA cleavage complexes of Topoisomerases.

  • Metabolic Stability: The electron-deficient pyridine ring is less susceptible to oxidative metabolism than the electron-rich benzene ring of coumarin.

This guide details the synthesis, mechanistic validation, and biological evaluation of these analogs, providing a roadmap for researchers targeting drug-resistant solid tumors (HepG2, MCF-7, HCT-116).

Chemical Rationale & Structure-Activity Relationship (SAR)

The 2H-pyrano[2,3-c]pyridin-2-one core is defined by the fusion of a pyridine ring and a pyran-2-one ring. The specific [2,3-c] fusion places the pyridine nitrogen at position 5 (relative to the coumarin numbering), hence the designation 5-azacoumarin .

Key Pharmacophores for Optimization
  • Position 5 (Pyridine Nitrogen): Critical for H-bonding with Ser/Thr residues in kinase active sites.

  • Position 3 (Pyranone Ring): The "business end" for Michael addition acceptors. Substitution with electron-withdrawing groups (CN, COOEt) or aryl amides enhances antiproliferative activity.

  • Position 6/8 (Pyridine Ring): Ideal for introducing lipophilic bulk (e.g., aryl, alkyl groups) to occupy hydrophobic pockets in the target protein.

Visualization: SAR Logic

SAR_Logic Core 2H-Pyrano[2,3-c]pyridin-2-one (5-Azacoumarin Core) Pos3 Position 3 (C3) Target: DNA Intercalation Mod: Aryl amides, CN, COOH Core->Pos3 Pos5 Position 5 (N) Target: Solubility & H-Bonding Mod: Quaternization or Lone Pair Core->Pos5 Pos7 Position 7 (C7) Target: Hydrophobic Pocket Mod: Methyl, Phenyl, Halogens Core->Pos7 Effect1 Increased Cytotoxicity (IC50 < 5 µM) Pos3->Effect1 Electronic Effect2 Improved Bioavailability Pos5->Effect2 Physicochemical Pos7->Effect1 Steric

Figure 1: Structural dissection of the 5-azacoumarin scaffold highlighting regions for medicinal chemistry optimization.

Experimental Protocols: Synthesis & Validation

Validated Synthesis: The Knoevenagel-Cyclization Cascade

The most robust route to 2H-pyrano[2,3-c]pyridin-2-ones utilizes Pyridoxal Hydrochloride (Vitamin B6 derivative) or 3-hydroxypyridine-2-carboxaldehyde derivatives. This method is self-validating due to the distinct color change (formation of the conjugated system) and high atom economy.

Reagents:

  • Substrate: Pyridoxal Hydrochloride (or 3-hydroxy-pyridine-4-carboxaldehyde).

  • Active Methylene: Ethyl cyanoacetate, Malononitrile, or N-arylacetamides.

  • Catalyst: L-Proline or Piperidine (Base).

  • Solvent: Ethanol or Water (Green Chemistry approach).

Step-by-Step Protocol:

  • Preparation: Dissolve Pyridoxal HCl (10 mmol) and the Active Methylene compound (10 mmol) in Ethanol (20 mL).

  • Catalysis: Add Piperidine (3 drops) or L-Proline (10 mol%).

  • Reflux: Heat the mixture at reflux (80°C) for 3–5 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexane).

    • Checkpoint: The appearance of a fluorescent spot on TLC under UV (365 nm) indicates the formation of the pyranone ring.

  • Isolation: Cool the reaction to room temperature. The product typically precipitates as a solid.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from DMF/Ethanol if necessary.

  • Characterization: Confirm structure via 1H-NMR (Look for the pyranone C4-H singlet around δ 8.0–8.5 ppm).

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: Pyridoxal HCl + Active Methylene Condensation Knoevenagel Condensation (Base Catalyst, EtOH, Reflux) Start->Condensation Intermediate Intermediate: Arylidene Derivative Condensation->Intermediate Cyclization Intramolecular Cyclization (Pinner or nucleophilic attack) Intermediate->Cyclization Product Final Product: 2H-Pyrano[2,3-c]pyridin-2-one Cyclization->Product Validation Validation: 1H NMR (C4-H singlet) IR (Lactone C=O ~1720 cm-1) Product->Validation

Figure 2: One-pot synthesis pathway transforming pyridoxal derivatives into the target azacoumarin scaffold.

Mechanisms of Action: How They Kill Cancer Cells

The anticancer efficacy of 5-azacoumarins is multimodal, preventing the rapid development of resistance.

A. Topoisomerase II Inhibition & DNA Intercalation

Similar to doxorubicin, the planar tricyclic structure of 5-azacoumarins allows them to intercalate between DNA base pairs.

  • Mechanism: The complex stabilizes the "cleavable complex" formed by Topoisomerase II and DNA, preventing DNA religation. This leads to double-strand breaks and triggers apoptosis.

  • Evidence: Molecular docking studies often show the pyridine nitrogen interacting with Arg/Lys residues in the Topo II active site.

B. Kinase Inhibition (VEGFR-2 / EGFR)

The 2-one carbonyl and the pyridine nitrogen form a "hinge-binding" motif.

  • Mechanism: Competitive inhibition of ATP binding in receptor tyrosine kinases (RTKs).

  • Impact: Inhibition of VEGFR-2 disrupts tumor angiogenesis (blood vessel formation), starving the tumor of nutrients.

C. Apoptosis Induction (Mitochondrial Pathway)

Treatment often leads to:

  • Upregulation of p53 and Bax (pro-apoptotic).

  • Downregulation of Bcl-2 (anti-apoptotic).

  • Activation of Caspase-3/9 , leading to programmed cell death.

Biological Evaluation: Standardized Protocols

In Vitro Cytotoxicity (MTT Assay)[2]
  • Cells: HepG2 (Liver), MCF-7 (Breast), HCT-116 (Colon).

  • Control: Doxorubicin or 5-Fluorouracil.

  • Protocol:

    • Seed cells (5x10³ cells/well) in 96-well plates.

    • Incubate 24h. Treat with analogs (0.1 – 100 µM) for 48h.

    • Add MTT reagent.[1] Solubilize formazan crystals with DMSO.

    • Measure absorbance at 570 nm. Calculate IC50.

Quantitative Data Summary (Representative)

Based on literature ranges for optimized azacoumarin analogs.

Compound IDR-Group (Pos 3)HepG2 IC50 (µM)MCF-7 IC50 (µM)Mechanism Hint
AZA-1 -CN4.5 ± 0.38.2 ± 0.5Cell Cycle Arrest (G2/M)
AZA-2 -COOEt12.1 ± 1.115.8 ± 1.2Moderate Activity
AZA-3 -CONH-Ph-4-Cl0.23 ± 0.05 0.15 ± 0.02 Dual Kinase/Topo Inhibitor
Doxorubicin (Control)0.5 ± 0.10.4 ± 0.1DNA Intercalator
Apoptosis Signaling Pathway

Apoptosis_Pathway Drug 5-Azacoumarin Analog Target Target: DNA/Topo II Complex Drug->Target Sensor p53 Activation Target->Sensor DNA Damage Mito Mitochondria (Bax High / Bcl-2 Low) Sensor->Mito Signaling CytoC Cytochrome C Release Mito->CytoC Caspase Caspase 3/9 Cascade CytoC->Caspase Death Apoptosis (Cell Death) Caspase->Death

Figure 3: The downstream signaling cascade triggered by azacoumarin-mediated DNA damage.

References

  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Source: National Institutes of Health (PMC) URL:[Link]

  • Microwave assisted regioselective synthesis and biological evaluation of pyrano[2,3-c]pyridine derivatives utilizing DMAP as a catalyst. Source: ResearchGate / OnLine Journal of Biological Sciences URL:[Link]

  • Synthesis and HIV-1 Integrase Inhibitory Activities of 4-Hydroxy-5-azacoumarin 3-Carboxamides. Source: ChemInform / ResearchGate URL:[Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Source: Arabian Journal of Chemistry URL:[Link]

  • Efficient One-Pot Synthesis of 7-Azacoumarins by Knoevenagel Reaction Using Water as Reaction Medium. Source: CLOCKSS / Heterocycles URL:[Link] (Referenced via snippet context for "Azacoumarin" synthesis methodology).

Sources

"exploring the chemical space of 2H-Pyrano[2,3-c]pyridin-2-one"

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide explores the chemical space of 2H-Pyrano[2,3-c]pyridin-2-one , a privileged heteroaromatic scaffold often referred to as 5-azacoumarin . This guide is structured for medicinal chemists and drug discovery professionals, focusing on synthesis, functionalization, and biological validation.

Executive Summary: The Azacoumarin Advantage

The 2H-pyrano[2,3-c]pyridin-2-one scaffold represents a strategic isostere of the classic coumarin (2H-chromen-2-one) core. By replacing the benzene ring of coumarin with a pyridine moiety, medicinal chemists can significantly alter the physicochemical landscape of the molecule without disrupting its ability to bind planar hydrophobic pockets.

Key Advantages:

  • Solubility: The incorporation of the pyridine nitrogen lowers

    
     and enhances aqueous solubility compared to the carbocyclic analog.
    
  • Metabolic Stability: The electron-deficient pyridine ring is generally less prone to oxidative metabolism (e.g., epoxidation) than the benzene ring of coumarin.

  • H-Bonding Potential: The pyridine nitrogen offers an additional hydrogen bond acceptor vector, critical for kinase hinge binding (e.g., PIM-1, VEGFR2).

Chemical Foundation & Structural Logic

The core structure consists of a pyridine ring fused to a 2-pyrone (α-pyrone) ring. The [2,3-c] fusion nomenclature indicates that the pyridine ring is fused to the c-bond (carbons 3 and 4) of the pyranone system.

Numbering and Tautomerism

Correct numbering is vital for SAR discussion. In the 5-azacoumarin system:

  • Position 1: Oxygen of the pyran ring.

  • Position 2: Carbonyl carbon.

  • Position 5: Nitrogen atom (in the [2,3-c] isomer derived from 3-hydroxypyridine).

Note: This scaffold exhibits lactam-lactim tautomerism potential if hydroxylated, but the core 2-one structure is stable.

Synthetic Methodologies (The "Make")

Accessing the 2H-pyrano[2,3-c]pyridin-2-one chemical space requires navigating the reactivity of the pyridine ring. Unlike standard Pechmann condensations which work well with electron-rich phenols, the electron-deficient pyridine requires specific precursors.

Primary Route: Knoevenagel Condensation

The most robust route involves the condensation of 3-hydroxyisonicotinaldehyde (or its regioisomers) with active methylene compounds. This mimics the classic salicylaldehyde route to coumarins.

Reaction Logic:

  • Deprotonation: Base-mediated deprotonation of the active methylene (e.g., diethyl malonate).

  • Aldol Condensation: Attack on the pyridine aldehyde.

  • Transesterification/Cyclization: Intramolecular attack of the pyridine hydroxyl (or phenoxide equivalent) onto the ester, closing the lactone ring.

Visualization of Synthetic Pathways

The following diagram outlines the primary synthetic vectors and subsequent functionalization points.

Synthesis_Pathways cluster_legend Legend Precursor 3-Hydroxyisonicotinaldehyde (or regioisomer) Core 2H-Pyrano[2,3-c]pyridin-2-one (Core Scaffold) Precursor->Core Knoevenagel (Piperidine, EtOH, Reflux) Reagent Active Methylene (e.g., Diethyl Malonate) Reagent->Core Func_Br Bromination (Br2/AcOH) Electrophilic Sub. at C3/C6 Core->Func_Br Functionalization Func_Hyd Hydrazide Formation (from 3-COOEt) Core->Func_Hyd Derivatization Func_Pd Suzuki/Sonogashira Coupling Library Expansion Func_Br->Func_Pd Pd(0) Catalyst key Green: Target Scaffold Blue: Starting Materials Red: Functionalization

Figure 1: Synthetic workflow for accessing and diversifying the 2H-pyrano[2,3-c]pyridin-2-one scaffold.

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxylate

This protocol is adapted from standard azacoumarin synthesis methodologies [1, 4].

Reagents:

  • 3-Formyl-4-hydroxypyridine (1.0 eq)

  • Diethyl malonate (1.1 eq)

  • Piperidine (Catalytic amount, ~0.1 eq)[1]

  • Ethanol (Absolute)

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Formyl-4-hydroxypyridine (10 mmol) and diethyl malonate (11 mmol) in absolute ethanol (20 mL).

  • Catalysis: Add piperidine (5 drops) to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 1:1).

  • Workup: Cool the reaction mixture to room temperature. Pour the contents into crushed ice (approx. 100 g) with vigorous stirring.

  • Isolation: Acidify the mixture slightly with dilute HCl (1M) to pH ~4 to ensure protonation and precipitation. Filter the resulting solid under vacuum.

  • Purification: Recrystallize the crude solid from ethanol to afford the title compound as pale yellow needles.

  • Validation: Verify structure via 1H NMR (Look for pyrone C4-H singlet ~8.5 ppm) and IR (Lactone C=O ~1720 cm⁻¹).

Protocol B: Regioselective Bromination

Functionalization at the C-6 position (pyridine ring) or C-3 (pyrone ring) allows for subsequent cross-coupling.

Methodology:

  • Dissolve the scaffold (1.0 eq) in glacial acetic acid .

  • Add Bromine (1.0 eq) dropwise at 40–50°C.

  • Stir at room temperature for 2 hours.

  • Pour into water, filter, and wash with sodium thiosulfate solution to remove excess bromine.

Medicinal Chemistry & SAR (The "Test")

The 2H-pyrano[2,3-c]pyridin-2-one scaffold has demonstrated activity against several high-value oncology targets.

Target Landscape
  • PIM Kinases (PIM-1/2): The pyridine nitrogen can interact with the hinge region of the kinase ATP-binding pocket. Hybrids of pyridine-quinoline systems have shown IC50 values in the nanomolar range [5].

  • VEGFR2: 3-Carboxamide derivatives of azacoumarins have shown dual inhibition of VEGFR2 and CYP450 enzymes [1].[2]

  • Microbial Targets: Derivatives have shown efficacy against Yersinia enterocolitica, acting as bacteriostatic agents [3].

Structure-Activity Relationship (SAR) Summary[3]
PositionModificationEffect on Activity (General)
C-3 Carboxylic Acid / EsterModest activity; precursor for amides.
C-3 Carboxamide (CONHR) High Potency. Critical for H-bonding in kinase pockets (e.g., VEGFR2).
C-4 Methyl / PhenylSteric tolerance is limited; small groups preferred.
C-6 Halogen (Br/Cl)Increases lipophilicity; enables cross-coupling.
Pyridine N Oxidation (N-oxide)Generally reduces potency; increases polarity.
Fragment-Based Drug Discovery (FBDD) Workflow

The following diagram illustrates a self-validating workflow for optimizing this scaffold against a kinase target (e.g., PIM-1).

FBDD_Workflow Start Scaffold Generation (Protocol A) Func C3/C6 Functionalization (Bromination/Amidation) Start->Func Library Library Synthesis (Suzuki/Buchwald Couplings) Func->Library Screen HTS / Kinase Assay (PIM-1 / VEGFR2) Library->Screen Decision Hit Validation (IC50 < 1 µM?) Screen->Decision Opt Lead Optimization (SAR Refinement) Decision->Opt Yes Discard Discard / Resynthesize Decision->Discard No Opt->Library Iterative Design

Figure 2: Iterative optimization workflow for 2H-pyrano[2,3-c]pyridin-2-one derivatives.

References

  • Bakare, S. B. (2021).[3] Synthesis and anticancer evaluation of some coumarin and azacoumarin derivatives. Polish Journal of Chemical Technology, 23(2), 27–34.

  • El-Deen, I. M., et al. (2022).[2][3][4] Synthesis and Cytotoxicity Screening of Some Synthesized Coumarin and Aza-Coumarin Derivatives as Anticancer Agents. Russian Journal of Bioorganic Chemistry, 48, 380–390.[2]

  • Mikhailenko, N. M., et al. (2021). Antimicrobial Activity of 2H-pyrano[2,3-c]pyridine Derivatives against Pathogens of Intestinal Yersiniosis. Wiadomosci Lekarskie, 74(11), 2743-2748.

  • BenchChem. (2025).[5] The Coumarin Scaffold: A Comprehensive Technical Guide for Medicinal Chemistry.

  • Abdel-Aziz, S. A., et al. (2024).[1] Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors.[6] Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).

Sources

Methodological & Application

"using 2H-Pyrano[2,3-c]pyridin-2-one as a scaffold in medicinal chemistry"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2H-Pyrano[2,3-c]pyridin-2-one as a Scaffold in Medicinal Chemistry

Part 1: Scaffold Analysis & Strategic Rationale

The 2H-pyrano[2,3-c]pyridin-2-one scaffold (often referred to as an azacoumarin isomer) represents a strategic bioisostere of the privileged coumarin (2H-chromen-2-one) system. By replacing the benzene ring of coumarin with a pyridine ring, medicinal chemists can significantly alter the physicochemical profile of the molecule while retaining the planar, bicyclic geometry required for DNA intercalation or hydrophobic pocket binding.

Key Physicochemical Advantages:

  • Solubility & logP: The incorporation of the pyridine nitrogen lowers the lipophilicity (logP) compared to the carbocyclic coumarin, improving aqueous solubility and bioavailability.

  • Hydrogen Bonding: The pyridine nitrogen acts as a specific hydrogen bond acceptor (HBA), enabling novel interactions with active site residues (e.g., hinge regions in kinases) that are inaccessible to standard coumarins.

  • Metabolic Stability: The electron-deficient nature of the pyridine ring can reduce susceptibility to oxidative metabolism (CYP450) at specific positions compared to the electron-rich benzene ring of coumarin.

Isomer Nomenclature Alert: Strict IUPAC nomenclature depends on the fusion face.

  • [2,3-c] isomer: Derived from 4-hydroxynicotinaldehyde (4-hydroxy-3-pyridinecarboxaldehyde). The pyran oxygen is attached to position 4 of the pyridine.[1]

  • [3,2-c] isomer: Derived from 3-hydroxyisonicotinaldehyde (3-hydroxy-4-pyridinecarboxaldehyde). The pyran oxygen is attached to position 3 of the pyridine.

  • Note: This guide focuses on the [2,3-c] isomer as requested, but the protocols are adaptable to other isomers by switching the starting pyridine aldehyde.

Part 2: Synthetic Protocols

The most robust method for constructing the 2H-pyrano[2,3-c]pyridin-2-one core is the Knoevenagel Condensation followed by intramolecular cyclization (lactonization). This "one-pot" or two-step sequence utilizes ortho-hydroxy pyridine aldehydes and active methylene compounds.

Protocol A: Synthesis via Knoevenagel Condensation

Objective: Synthesis of 3-substituted-2H-pyrano[2,3-c]pyridin-2-one. Starting Material: 4-hydroxynicotinaldehyde (4-hydroxy-3-pyridinecarboxaldehyde).

Reagents:

  • Active Methylene: Ethyl acetoacetate, Diethyl malonate, or Malonic acid.

  • Catalyst: Piperidine (base) + Glacial Acetic Acid (acid) or L-Proline.

  • Solvent: Ethanol (EtOH) or Toluene.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxynicotinaldehyde (1.0 equiv) and the Active Methylene Compound (e.g., Diethyl malonate, 1.1 equiv) in Ethanol (0.5 M concentration).

  • Catalysis: Add catalytic amounts of Piperidine (0.1 equiv) and Glacial Acetic Acid (2-3 drops).

    • Alternative: For acid-sensitive substrates, use L-Proline (10 mol%) as an organocatalyst.

  • Reflux: Heat the mixture to reflux (78°C for EtOH) for 3–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:EtOAc 6:4).

    • Checkpoint: Look for the disappearance of the aldehyde spot and the appearance of a highly fluorescent spot (typical of coumarin-like systems).

  • Cyclization: The initial intermediate (benzylidene) often cyclizes spontaneously under reflux. If the intermediate is stable, add HCl (conc.) or PPA (Polyphosphoric acid) and heat for an additional 1 hour to force lactonization.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour into crushed ice/water.

    • The product usually precipitates as a solid. Filter and wash with cold water/ethanol.

    • If no precipitate forms, extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/DMF or purify via silica gel column chromatography (Gradient: 0-5% MeOH in DCM).

Yield Expectation: 65–85% depending on the C3 substituent.

Protocol B: Structural Validation (Self-Validating System)

To ensure the correct isomer ([2,3-c] vs [3,2-c]) and cyclization, use the following NMR markers:

Feature1H NMR Signal (approx.[1][2][3] δ ppm)Diagnostic Value
Pyran C4-H Singlet, 8.0 – 8.5 ppmConfirms formation of the alpha-beta unsaturated lactone ring.
Pyridine H Doublets/Singlets, 7.0 – 9.0 ppmCoupling constants (

) will confirm the substitution pattern (e.g.,

Hz for vicinal pyridine protons).
Lactone C=O 13C NMR: ~160 ppmConfirms carbonyl presence.[2]
NOE Interaction between Pyran C4-H and Pyridine HCritical: NOE between the pyran C4 proton and the pyridine C5 proton confirms the [2,3-c] fusion geometry.

Part 3: Visualization of Workflows

Diagram 1: Synthetic Pathway (Knoevenagel Route)

Synthesis Start 4-Hydroxynicotinaldehyde (Starting Material) Inter Intermediate (Knoevenagel Adduct) Start->Inter + Reagent Reagent Active Methylene (e.g., Diethyl Malonate) Reagent->Inter Catalyst Catalyst (Piperidine/AcOH) Catalyst->Inter Cyclization Cyclization (Transesterification) Inter->Cyclization - H2O / - EtOH Product 2H-Pyrano[2,3-c]pyridin-2-one (Target Scaffold) Cyclization->Product Lactonization

Caption: One-pot synthesis of 2H-pyrano[2,3-c]pyridin-2-one via Knoevenagel condensation.

Diagram 2: Structure-Activity Relationship (SAR) Map

SAR Core 2H-Pyrano[2,3-c]pyridin-2-one (Core Scaffold) Pos3 Position 3 (C3) Critical for potency. Accepts Aryl, Heteroaryl, COOR. Target: Hydrophobic Pockets Core->Pos3 Pos4 Position 4 (C4) Modulates solubility. Accepts Alkyl, CF3, Methyl. Core->Pos4 PyridineN Pyridine Nitrogen (N) H-Bond Acceptor. Critical for Kinase Hinge Binding. Modulates logP. Core->PyridineN RingSub Pyridine Ring Substitution (Positions 5, 6, 7) Fine-tunes electronics/metabolism. Core->RingSub

Caption: SAR optimization zones for the 2H-pyrano[2,3-c]pyridin-2-one scaffold.

Part 4: Medicinal Chemistry Applications

Antimicrobial Agents (Yersinia & Gram-Negatives)

Derivatives of 2H-pyrano[2,3-c]pyridine have shown specific efficacy against Yersinia enterocolitica and other Gram-negative pathogens.

  • Mechanism: Disruption of bacterial type III secretion systems (T3SS) or inhibition of bacterial topoisomerase (gyrase B), analogous to aminocoumarin antibiotics (e.g., Novobiocin).

  • Key Modification: Introduction of an amino or arylamino group at position 7 (pyridine ring) or position 3 (lactone ring) enhances bacterial cell wall penetration.

p38 MAP Kinase Inhibition (Anti-Inflammatory)

The scaffold serves as a bioisostere for the naphthyridinone class of kinase inhibitors.

  • Mechanism: The pyridine nitrogen and the lactone carbonyl form a "donor-acceptor" motif that mimics the adenine ring of ATP, allowing the molecule to bind to the hinge region of the p38 MAP kinase active site.

  • Design Strategy:

    • C3 Position: Attach an aromatic ring (phenyl or heteroaryl) to occupy the hydrophobic pocket adjacent to the gatekeeper residue.

    • Pyridine Ring: Substitution with small alkyl groups (methyl) can induce a twist in the molecule, improving selectivity by exploiting the specific shape of the p38 binding pocket (DFG-out conformation).

Anticancer (Tubulin Polymerization Inhibition)

Similar to combretastatin and phenstatin, 3,4-diaryl-substituted azacoumarins can bind to the colchicine site of tubulin.

  • Protocol: Test compounds in a Tubulin Polymerization Assay (fluorescence-based).

  • Success Metric: IC50 < 5 µM in MCF-7 or HeLa cell lines.

References

  • Antimicrobial Activity of 2H-Pyrano[2,3-c]pyridines

    • Title: Antimicrobial Activity Derivatives 2H-pyrano[2,3-c]pyridines against P
    • Source: Journal of Pharmacy and Nutrition Sciences, 2021.
    • URL:[Link]

  • General Synthesis of Pyrano-pyridines (Azacoumarins)

    • Title: Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks.[4]

    • Source: ARKIVOC, 2007.
    • URL:[Link]

  • p38 MAP Kinase Inhibitors (Scaffold Analogy)

    • Title: Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds.
    • Source: Bioorganic & Medicinal Chemistry Letters, 2007.
    • URL:[Link]

  • Azacoumarin Anticancer Evaluation

    • Title: Synthesis and anticancer evaluation of some coumarin and azacoumarin deriv
    • Source: ResearchGate (Full Text Available).[5]

    • URL:[Link]

Sources

Application Note: Mechanism of Action of Pyrano[2,3-c]pyridine in Cancer Cells

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the mechanism of action (MoA) of pyrano[2,3-c]pyridine derivatives in cancer cells. It synthesizes specific data regarding the [2,3-c] scaffold with robust mechanistic insights derived from the broader class of fused pyranopyridines (specifically the [3,2-c] isomer) to ensure a complete pharmacological profile.

Executive Summary & Chemical Significance

The pyrano[2,3-c]pyridine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While often overshadowed by its isomer (pyrano[3,2-c]pyridine) and the related pyrano[2,3-c]pyrazole, the [2,3-c] fused system exhibits distinct electronic properties due to the specific orientation of the pyridine nitrogen relative to the pyran oxygen.

Therapeutic Potential: Recent studies indicate these derivatives function as multi-target agents. Their planar tricyclic nature allows for DNA intercalation, while specific functional groups (e.g., -CN, -NH2 at positions 3 and 2) facilitate hydrogen bonding with kinase ATP-binding pockets.

Primary Mechanisms of Action:

  • Dual Kinase Inhibition: Targeting EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), blocking downstream proliferation and angiogenesis.

  • Apoptosis Induction: Triggering the intrinsic mitochondrial pathway via Bax/Bcl-2 modulation and Caspase-3 activation.

  • Cell Cycle Arrest: Stalling cells in the G2/M phase, often associated with tubulin destabilization or Topoisomerase II inhibition.

Mechanistic Insights: The Signaling Cascade

The anticancer activity of pyrano[2,3-c]pyridines is not monocausal. The molecule acts as a "warhead" that disrupts the survival signaling network.

A. Kinase Inhibition (EGFR/VEGFR-2)

The 2-amino-3-carbonitrile motif, commonly synthesized on the pyran ring, mimics the adenine ring of ATP. This allows the molecule to dock into the ATP-binding cleft of receptor tyrosine kinases (RTKs).

  • EGFR Inhibition: Blocks the RAS-RAF-MEK-ERK pathway, halting cell proliferation.

  • VEGFR-2 Inhibition: Prevents endothelial cell migration and tube formation (angiogenesis), starving the tumor of nutrients.

B. Apoptosis & DNA Damage

Upon kinase blockade, the PI3K/Akt survival signal is dampened. Simultaneously, the planar structure may intercalate DNA or inhibit Topoisomerase II, leading to double-strand breaks. This stress activates p53, which upregulates Bax (pro-apoptotic) and downregulates Bcl-2 (anti-apoptotic), causing mitochondrial outer membrane permeabilization (MOMP) and cytochrome c release.

Visualization: Molecular Mechanism Pathway

MoA_Pathway Pyrano Pyrano[2,3-c]pyridine Derivative EGFR EGFR / VEGFR-2 (Receptor Tyrosine Kinases) Pyrano->EGFR ATP Competitive Inhibition TopoII Topoisomerase II (DNA Replication) Pyrano->TopoII Intercalation/Inhibition PI3K PI3K / Akt Signaling EGFR->PI3K Blocks Activation Angio Inhibited Angiogenesis EGFR->Angio VEGFR-2 Blockade Bax Bax (Upregulation) PI3K->Bax Relieves Inhibition TopoII->Bax DNA Damage Stress Mito Mitochondrial Permeabilization Bax->Mito Bcl2 Bcl-2 (Downregulation) Bcl2->Mito Loss of Protection Caspase Caspase-3/7 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis & Cell Death Caspase->Apoptosis

Caption: Figure 1: Dual-mechanism pathway showing kinase inhibition and DNA stress triggering the mitochondrial apoptotic cascade.

Experimental Protocols

Protocol A: Green Synthesis of Pyrano[2,3-c]pyridine Scaffolds

Rationale: Efficient synthesis is the prerequisite for biological testing. Microwave irradiation ensures high yield and purity.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • 3-hydroxypyridine derivative (active methylene source)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (10 mol%)

  • Solvent: Ethanol/Water (1:1)

Workflow:

  • Mixing: In a microwave-safe vial, combine the aldehyde, malononitrile, and pyridine derivative in EtOH/H2O.

  • Irradiation: Irradiate at 140°C (300 W) for 5–10 minutes. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Work-up: Cool to room temperature. The solid product usually precipitates out.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol.

  • Validation: Confirm structure via 1H-NMR (look for singlet at δ 4.5–5.0 ppm for the pyran CH) and IR (CN stretch at ~2200 cm⁻¹).

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Rationale: To determine the IC50 value, establishing the potency of the compound.

Steps:

  • Seeding: Plate cancer cells (e.g., MCF-7, HepG2) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add pyrano[2,3-c]pyridine derivatives at serial dilutions (0.1 µM to 100 µM). Include DMSO control (<0.1%) and Positive Control (e.g., Doxorubicin).

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Labeling: Add 10 µL MTT reagent (5 mg/mL) to each well. Incubate for 4h.

  • Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure absorbance at 570 nm. Calculate % Viability and IC50 using non-linear regression.

Protocol C: Apoptosis Detection (Annexin V-FITC/PI)

Rationale: To confirm that cell death is due to programmed apoptosis (mechanism specific) rather than necrosis (non-specific toxicity).

Steps:

  • Treatment: Treat cells with IC50 concentration of the compound for 24h.

  • Harvesting: Trypsinize cells, wash with cold PBS.

  • Staining: Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubation: Incubate 15 min in dark at RT.

  • Flow Cytometry: Analyze immediately.

    • Q1 (Annexin-/PI+): Necrotic

    • Q2 (Annexin+/PI+): Late Apoptotic

    • Q3 (Annexin-/PI-): Live

    • Q4 (Annexin+/PI-): Early Apoptotic (Key indicator of MoA).

Protocol D: Molecular Docking (In Silico Validation)

Rationale: To predict binding affinity and orientation within the target kinase (EGFR/VEGFR).

Workflow:

  • Protein Prep: Download EGFR (PDB ID: 1M17) or VEGFR-2 (PDB ID: 4ASD) structures. Remove water/co-factors.

  • Ligand Prep: Minimize energy of the pyrano[2,3-c]pyridine structure (DFT B3LYP/6-31G*).

  • Grid Generation: Define the active site box around the ATP-binding hinge region (Met793 for EGFR).

  • Docking: Run simulation (e.g., AutoDock Vina).

  • Analysis: Look for H-bonds between the pyridine N or pyran -CN/-NH2 groups and the hinge region residues.

Data Presentation & Analysis

Representative Activity Profile

Note: Values are representative of high-potency derivatives in this class.

Compound IDR-Group (Aryl)MCF-7 IC50 (µM)HepG2 IC50 (µM)EGFR Kinase IC50 (nM)Apoptosis Induction (%)
P23-A 4-Cl-Phenyl2.4 ± 0.23.1 ± 0.512035% (Early)
P23-B 4-OMe-Phenyl5.8 ± 0.46.2 ± 0.345018% (Early)
P23-C 3,4-dimethoxy0.8 ± 0.11.2 ± 0.24562% (Early)
Doxorubicin (Control)0.5 ± 0.10.4 ± 0.1N/A70% (Total)
Experimental Workflow Diagram

Workflow cluster_mech Validation Steps Synth Microwave Synthesis (Green Chem) Char Characterization (NMR, IR, MS) Synth->Char Screen MTT Assay (Cytotoxicity) Char->Screen Mech Mechanism Validation Screen->Mech Flow Flow Cytometry (Annexin V/PI) Mech->Flow Dock Molecular Docking (EGFR/VEGFR) Mech->Dock Blot Western Blot (Caspase/Bax) Mech->Blot

Caption: Figure 2: Integrated workflow from synthesis to mechanistic validation.

References

  • Fahim, A. M. (2017). Microwave Assisted Regioselective Synthesis and Biological Evaluation of Pyrano[2,3-c]Pyridine Derivatives Utilizing DMAP as a Catalyst.[1][2] OnLine Journal of Biological Sciences, 17(4), 394-403.[1] Link

  • Abdel-Rahman, A. A., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Link(Note: Discusses the closely related [3,2-c] isomer mechanisms relevant to this class).

  • Ivachtchenko, A. V., et al. (2005). Synthesis and antimicrobial activity of 5-hydroxymethyl-8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamides. Bioorganic & Medicinal Chemistry Letters, 15(24), 5483-5487.[3] Link

  • Magedov, I. V., et al. (2008). Antiproliferative and Apoptosis Inducing Properties of Pyrano[3,2-c]pyridones Accessible by a One-Step Multicomponent Synthesis. Journal of Medicinal Chemistry, 51(8), 2561–2570. Link

Sources

"2H-Pyrano[2,3-c]pyridin-2-one in the study of apoptosis and cell cycle arrest"

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: 2H-Pyrano[2,3-c]pyridin-2-one in the Study of Apoptosis and Cell Cycle Arrest

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of the 2H-Pyrano[2,3-c]pyridin-2-one Scaffold

The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation. The 2H-pyrano[2,3-c]pyridin-2-one scaffold, a fused heterocyclic system, has garnered significant attention for its diverse pharmacological activities.[1][2][3] Derivatives of this core structure have demonstrated a range of biological effects, including anti-inflammatory, antimicrobial, and, most notably, potent anticancer properties.[4][5][6][7]

These compounds often exert their anticancer effects by intervening in fundamental cellular processes that are dysregulated in cancer: uncontrolled proliferation and evasion of programmed cell death (apoptosis).[2][8] This application note provides a detailed guide to understanding and investigating the mechanisms by which 2H-pyrano[2,3-c]pyridin-2-one derivatives induce apoptosis and cell cycle arrest in cancer cells. It offers field-proven insights and detailed protocols to empower researchers in their evaluation of this promising class of molecules.

Mechanism of Action: A Dual Assault on Cancer Cell Survival

Many derivatives of the pyranopyridine family have been shown to inhibit the proliferation of various cancer cell lines, such as breast (MCF-7), liver (HepG2), and cervical (HeLa) cancer cells, often with IC50 values in the low micromolar range.[1][4][8] Their efficacy stems from a multi-pronged attack on the cellular machinery, primarily through the induction of apoptosis and the arrest of the cell cycle.

Induction of Apoptosis: Activating the Intrinsic Pathway

Apoptosis is a regulated process of cell suicide essential for normal development and tissue homeostasis. Cancer cells characteristically develop mechanisms to evade apoptosis. 2H-Pyrano[2,3-c]pyridin-2-one derivatives can re-engage this critical process, primarily through the intrinsic or mitochondrial pathway.

The mechanism involves:

  • Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins is critical. These compounds can shift this balance in favor of apoptosis, potentially by downregulating Bcl-2 and upregulating Bax expression.[9][10]

  • Mitochondrial Disruption: This shift leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of key pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytoplasm.[10][11][12]

  • Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, triggering the assembly of the apoptosome. This complex then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway.

  • Execution Phase: Activated caspase-9 cleaves and activates executioner caspases, such as caspase-3 and caspase-7.[13] These enzymes are the primary effectors of apoptosis, cleaving a multitude of cellular substrates.

  • Hallmarks of Apoptosis: A key substrate of caspase-3 is Poly (ADP-ribose) polymerase-1 (PARP-1). Cleavage of PARP-1 is a classic hallmark of apoptosis and serves as a reliable marker for its detection.[13]

cluster_0 Mitochondrion cluster_1 Cytoplasm Bax Bax MOMP MOMP Bax->MOMP Bcl2 Bcl-2 Bcl2->MOMP CytoC_mito Cytochrome c CytoC_cyto Cytochrome c CytoC_mito->CytoC_cyto MOMP->CytoC_mito Release Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Activates ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 Cleaves & Activates Casp3 Caspase-3 ProCasp3->Casp3 PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis Executes CleavedPARP Cleaved PARP PARP->CleavedPARP CytoC_cyto->Apaf1 Binds Compound 2H-Pyrano[2,3-c]pyridin-2-one Derivative Compound->Bax Promotes Compound->Bcl2 Inhibits

Caption: Intrinsic pathway of apoptosis induced by 2H-pyrano[2,3-c]pyridin-2-one derivatives.

Induction of Cell Cycle Arrest: Halting Proliferation at G2/M

Uncontrolled progression through the cell cycle is the defining feature of cancer. The cell cycle is regulated by checkpoints that ensure the fidelity of DNA replication and chromosome segregation. Several pyranopyridine derivatives have been shown to cause an accumulation of cells in the G2/M phase of the cell cycle.[1][2] This indicates an arrest at the checkpoint that precedes mitosis.

The G2/M transition is primarily controlled by the activity of the Cyclin B1/CDK1 complex.

  • CDK1 (Cyclin-Dependent Kinase 1): This is the master regulator of the G2/M transition. Its activity is essential for entry into mitosis.

  • Cyclin B1: This is the regulatory partner of CDK1. Its protein levels rise during S and G2 phases, binding to and activating CDK1.

Treatment with 2H-pyrano[2,3-c]pyridin-2-one derivatives can lead to a decrease in the expression of both Cyclin B1 and CDK1.[10] The reduction of this key complex prevents cells from overcoming the G2 checkpoint, thus halting cell division and often leading to subsequent apoptosis. While some pyranopyrazole derivatives have shown inhibitory action against CDK2, the primary effect observed for many pyranopyridines is on the G2/M regulators.[14]

cluster_G2M G2/M Checkpoint G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M CDK1_CyclinB CDK1 / Cyclin B1 Complex M->G1 CDK1_CyclinB->M Promotes Entry Arrest G2/M Arrest CDK1_CyclinB->Arrest Compound 2H-Pyrano[2,3-c]pyridin-2-one Derivative Compound->CDK1_CyclinB Downregulates

Caption: Mechanism of G2/M cell cycle arrest induced by 2H-pyrano[2,3-c]pyridin-2-one derivatives.

Data Presentation and Interpretation

Table 1: Cell Cycle Distribution Analysis Summary of flow cytometry data showing the percentage of cells in each phase of the cell cycle after 24-hour treatment with a hypothetical 2H-pyrano[2,3-c]pyridin-2-one derivative (Compound X).

Treatment Group% Sub-G1 (Apoptosis)% G1 Phase% S Phase% G2/M Phase
Vehicle Control (0.1% DMSO)2.1 ± 0.355.4 ± 2.128.3 ± 1.514.2 ± 1.8
Compound X (5 µM)8.5 ± 0.930.1 ± 1.719.9 ± 1.241.5 ± 2.5
Compound X (10 µM)15.3 ± 1.222.6 ± 1.415.1 ± 1.147.0 ± 2.8

Interpretation: The data clearly shows a dose-dependent increase in the percentage of cells in the G2/M phase, indicating cell cycle arrest at this checkpoint.[1] Concurrently, the increase in the Sub-G1 population suggests that the arrested cells are undergoing apoptosis.[8]

Table 2: Western Blot Densitometry Analysis Summary of relative protein expression levels after 24-hour treatment with Compound X (10 µM). Data is presented as fold change relative to the vehicle control, normalized to a loading control (e.g., β-actin).

Target ProteinMolecular Weight (kDa)Fold Change vs. Control (Mean ± SD)
Cleaved Caspase-317/198.2 ± 0.7
Cleaved PARP896.5 ± 0.5
Bcl-2260.4 ± 0.1
Bax213.1 ± 0.3
Cyclin B1620.3 ± 0.1
CDK1340.5 ± 0.1

Interpretation: The significant increase in cleaved Caspase-3 and cleaved PARP confirms the induction of apoptosis. The corresponding decrease in the anti-apoptotic protein Bcl-2 and increase in the pro-apoptotic protein Bax supports the involvement of the intrinsic mitochondrial pathway.[13] Furthermore, the downregulation of Cyclin B1 and CDK1 corroborates the mechanism of G2/M arrest observed in the cell cycle analysis.[10]

Experimental Protocols

The following protocols provide a robust framework for assessing the effects of 2H-pyrano[2,3-c]pyridin-2-one derivatives on apoptosis and the cell cycle.

Protocol 1: Analysis of Cell Cycle Distribution by Flow Cytometry

This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the discrimination of cells in G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases.[15]

Causality: Ethanol fixation is chosen as it permeabilizes the cell membrane while preserving DNA integrity, ensuring stoichiometric binding of PI for accurate cell cycle analysis. RNase A treatment is critical because PI can also bind to double-stranded RNA; this step eliminates RNA, ensuring the signal is specific to DNA content.[16]

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: a. Seed cells (e.g., MCF-7, HeLa) in 6-well plates at a density that will ensure they are approximately 70-80% confluent at the time of harvest. b. Allow cells to attach overnight. c. Treat cells with various concentrations of the 2H-pyrano[2,3-c]pyridin-2-one compound and a vehicle control (e.g., 0.1% DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting: a. Collect the culture medium, which may contain apoptotic, detached cells. b. Wash the adherent cells with PBS, then detach them using trypsin-EDTA. c. Combine the detached cells with the collected medium from step 2a. d. Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.[9] Discard the supernatant.

  • Fixation: a. Wash the cell pellet once with 1 mL of ice-cold PBS and centrifuge again. b. Resuspend the pellet (approx. 1x10^6 cells) in 500 µL of PBS. c. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. d. Fix the cells overnight or for at least 2 hours at -20°C.[17]

  • Staining: a. Centrifuge the fixed cells at 850 x g for 5 minutes. Discard the ethanol. b. Wash the cell pellet with 1 mL of PBS and centrifuge again. c. Resuspend the pellet in 500 µL of PI/RNase staining buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[16] d. Incubate for 30 minutes at room temperature in the dark.[17]

  • Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer, collecting at least 10,000-20,000 events per sample.[15] b. Use appropriate software (e.g., FlowJo, ModFit) to gate the single-cell population and model the cell cycle phases based on the PI fluorescence histogram.[16][18]

Protocol 2: Analysis of Apoptosis by Western Blot

This protocol allows for the detection and quantification of specific proteins involved in the apoptotic cascade.[13] It provides direct evidence of the activation of caspases and the modulation of Bcl-2 family proteins.

Causality: The use of a lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors is essential to efficiently extract proteins while preventing their degradation or changes in phosphorylation state.[9] SDS-PAGE separates proteins based on their molecular weight, which is critical for distinguishing between a pro-enzyme (e.g., pro-caspase-3) and its smaller, cleaved (active) form. Normalizing target protein bands to a loading control (e.g., β-actin, GAPDH) accounts for any variations in protein loading, ensuring that observed changes in expression are genuine.[9]

Caption: Experimental workflow for Western blot analysis of apoptotic markers.

Step-by-Step Methodology:

  • Cell Lysis and Protein Extraction: a. After treatment (as in Protocol 1), wash cells with ice-cold PBS and scrape them into 1 mL of PBS. b. Centrifuge at 300 x g for 5 minutes at 4°C. c. Lyse the cell pellet with an appropriate volume of ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[9] d. Incubate on ice for 30 minutes, vortexing periodically. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9] Collect the supernatant containing the protein lysate.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer: a. Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5-10 minutes.[9] b. Load samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size. c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. b. Incubate the membrane with primary antibodies against your proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, Cyclin B1, CDK1, and a loading control) overnight at 4°C with gentle agitation.[9] c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. b. Perform densitometric analysis using software like ImageJ to quantify the band intensities.[9] Normalize the intensity of target proteins to the loading control.

References

  • Hyun, E., et al. (n.d.). Assaying cell cycle status using flow cytometry. PMC. Retrieved from [Link]

  • Juan, T. S., & Chen, S. H. (2015). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Moofushi. (2020, April 11). Apoptosis assays: western blots [Video]. YouTube. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Al-Warhi, T., et al. (2018). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. PMC. Retrieved from [Link]

  • Gomaa, A. M., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. Retrieved from [Link]

  • Ukraintsev, I. V., et al. (2012). Antiproliferative and Apoptosis Inducing Properties of Pyrano[3,2-c]pyridones Accessible by a One-Step Multicomponent Synthesis. PMC. Retrieved from [Link]

  • Mühlenberg, T., et al. (2015, March 30). How we can study apoptosis and cell cycle arrest in cancer cell line (HeLa)..?? ResearchGate. Retrieved from [Link]

  • Özdemir, Z., et al. (2021). Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. PMC. Retrieved from [Link]

  • Odom, A. R., & Grossel, M. J. (2002). Apoptosis: A Four-Week Laboratory Investigation for Advanced Molecular and Cellular Biology Students. CBE—Life Sciences Education. Retrieved from [Link]

  • Youssef, A. M., et al. (2010). Synthesis and biological evaluation of certain 2H-pyran-2-ones and some derived 1H-pyridin-2-one analogs as antimicrobial agents. ResearchGate. Retrieved from [Link]

  • Urban, M., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. Retrieved from [Link]

  • Majidinia, M., et al. (2018). Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 breast cancer cells. PubMed. Retrieved from [Link]

  • Kumar, A., et al. (2018). Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Wolvetang, E. J., et al. (2012). A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells. PMC. Retrieved from [Link]

  • Gacche, R. N., & Dhole, J. A. (2015). 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one (CHP) inhibits human ovarian cell proliferation by inducing apoptosis. e-Century Publishing Corporation. Retrieved from [Link]

  • Chen, J. H., et al. (2014). Protocatechualdehyde Induces S-Phase Arrest and Apoptosis by Stimulating the p27KIP1-Cyclin A/D1-CDK2 and Mitochondrial Apoptotic Pathways in HT-29 Cells. PMC. Retrieved from [Link]

  • El-Gendy, A. A., et al. (2023). Synthesis, Anti-Cancer Activity, Cell Cycle Arrest, Apoptosis Induction, and Docking Study of Fused Benzo[h]chromeno[2,3-d]pyrimidine on Human Breast Cancer Cell Line MCF-7. MDPI. Retrieved from [Link]

  • VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Binnion, J., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. PMC. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. MDPI. Retrieved from [Link]

  • Shafique, R., et al. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing. Retrieved from [Link]

  • Warner-Lambert Company LLC. (2006). SYNTHESIS OF 2- (PYRIDIN-2-YLAMINO) -PYRID [2,3-D] PYRIMIDIN-7-ONAS. Google Patents.
  • Wang, H., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. PMC. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. PMC. Retrieved from [Link]

  • Addoum, B., et al. (2021). Synthesis, Characterization of Pyrano-[2,3-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities. ResearchGate. Retrieved from [Link]

  • Ansari, M. F., et al. (2022). Anticancer Functions of Pyridine Heterocycles. IntechOpen. Retrieved from [Link]

  • Xiang, Y., et al. (2022). Discovery of a pyrano[2,3-b]pyridine derivative YX-2102 as a cannabinoid receptor 2 agonist for alleviating lung fibrosis. PMC. Retrieved from [Link]

  • Gholamzadeh, Z., et al. (2023). Multi-component synthesis and invitro biological assessment of novel pyrrole derivatives and pyrano[2,3-c]pyrazole derivatives using Co3O4 nanoparticles as recyclable nanocatalyst. Frontiers. Retrieved from [Link]

Sources

Application Notes & Protocols: Development of Fluorescent Probes from 2H-Pyrano[2,3-c]pyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of the 2H-Pyrano[2,3-c]pyridin-2-one Scaffold

In the landscape of fluorescent probe development, the discovery of novel core scaffolds is paramount. The 2H-pyran-2-one structural motif is a well-established pharmacophore found in a multitude of biologically active compounds.[1] Its fusion with other heterocyclic systems creates rigid, planar structures with unique electronic properties, making them exceptional candidates for fluorophore development. This guide focuses on the 2H-Pyrano[2,3-c]pyridin-2-one scaffold, a nitrogen-containing heterocyclic system with significant, yet underexplored, potential in the design of next-generation fluorescent probes for biological imaging and analyte detection.

The inherent structure of the pyrano-pyridinone core offers a versatile platform. The pyridinone nitrogen and the pyranone oxygen provide opportunities for modulating electron density, while the aromatic backbone allows for the strategic placement of functional groups. These modifications enable the rational design of probes that operate on sophisticated photophysical mechanisms, such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT).[2][3] This document provides a comprehensive overview of the design principles, synthesis, characterization, and application of fluorescent probes derived from this promising scaffold.

Section 1: Design Principles and Sensing Mechanisms

The efficacy of a fluorescent probe hinges on a clear and significant change in its fluorescence output upon interaction with a specific analyte. This is achieved by coupling the 2H-Pyrano[2,3-c]pyridin-2-one fluorophore to a recognition moiety (receptor) that selectively binds the target. The choice of signaling mechanism dictates the probe's design.

  • Intramolecular Charge Transfer (ICT): This is the most common mechanism for this class of probes. The scaffold is functionalized with a strong electron-donating group (D) and an electron-accepting group (A), creating a D-π-A system. The binding of an analyte to the receptor moiety alters the electron-donating or -withdrawing capacity of the system, leading to a measurable shift in the emission wavelength (ratiometric sensing) or a change in intensity (turn-on/turn-off). For instance, protonation of a nitrogen atom in the receptor can enhance its electron-accepting ability, causing a spectral shift.[4]

  • Photoinduced Electron Transfer (PET): In a PET-based sensor, a receptor with a readily available lone pair of electrons (like a polyamine) is positioned near the fluorophore. In the "off" state, excitation of the fluorophore leads to electron transfer from the receptor, quenching fluorescence. Upon binding a cation (e.g., H⁺ or a metal ion), the receptor's lone pair is engaged, inhibiting PET and restoring fluorescence, resulting in a "turn-on" response.[3]

  • Excited-State Intramolecular Proton Transfer (ESIPT): Probes designed for ESIPT possess a proton donor (e.g., a hydroxyl group) and a proton acceptor in close proximity. Upon excitation, a proton is transferred, creating a tautomeric form with a significantly different emission profile. This results in a large Stokes shift and often a dual-emission spectrum, which is highly sensitive to the local environment, such as solvent polarity or hydrogen bonding.[2][5]

cluster_Probe General Probe Architecture cluster_Analyte Target Fluorophore Fluorophore (2H-Pyrano[2,3-c]pyridin-2-one Core) Linker Linker (e.g., Alkyl, Aryl) Fluorophore->Linker Receptor Receptor (Analyte Recognition Site) Linker->Receptor Analyte Analyte (e.g., Metal Ion, pH, ROS) Receptor->Analyte Selective Binding Start Combine Reactants (Pyridone, Aldehyde, Malononitrile, Catalyst) React Heat Mixture (80-90 °C, 1-2h) Start->React Initiate Reaction Cool Cool to Room Temp. React->Cool Reaction Complete Triturate Triturate with Cold Ethanol Cool->Triturate Filter Vacuum Filtration & Wash Triturate->Filter Recrystallize Recrystallize from Hot Ethanol Filter->Recrystallize Crude Product Characterize Characterize (NMR, HRMS) Recrystallize->Characterize Pure Probe Core cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PrepProbe Prepare 10 µM Probe Solution in Buffer PrepMetal Prepare Metal Ion Stock Solutions MeasureInitial Record Initial Fluorescence AddAliquot Add Aliquot of Target Metal Ion MeasureInitial->AddAliquot Equilibrate Mix & Equilibrate AddAliquot->Equilibrate MeasureNew Record New Fluorescence Equilibrate->MeasureNew Loop Repeat until Saturation MeasureNew->Loop Loop->AddAliquot No PlotData Plot Intensity vs. [Metal Ion] Loop->PlotData Yes Calc Calculate LOD & Binding Constant PlotData->Calc

Sources

Application Note: Protocols for Testing the Antimicrobial Efficacy of Pyrano[2,3-c]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The pyrano[2,3-c]pyridine scaffold represents a privileged structure in medicinal chemistry, exhibiting a broad spectrum of biological activities, including analgesic, anti-inflammatory, and potent antimicrobial effects. Recent structure-activity relationship (SAR) studies suggest that these fused heterocyclic systems may act by inhibiting bacterial DNA gyrase or MurB ligase, distinct from the mechanisms of traditional β-lactams.

However, the lipophilic nature of synthetic pyrano[2,3-c]pyridines often leads to poor aqueous solubility, creating artifacts in standard microbiological assays. This Application Note defines a rigorous, standardized workflow for evaluating these compounds, modifying Clinical and Laboratory Standards Institute (CLSI) guidelines to accommodate the physicochemical properties of this specific chemical class.

Key Mechanistic Targets
  • Gram-Positive: Staphylococcus aureus (DNA Gyrase B inhibition).[1][2]

  • Gram-Negative: Escherichia coli, Pseudomonas aeruginosa (MurB inhibition).

  • Fungal: Candida albicans (Sterol biosynthesis interference).[2][3]

Pre-Analytical Considerations

Compound Preparation & Solubility

Pyrano[2,3-c]pyridines are typically hydrophobic. Improper solubilization is the #1 cause of experimental error (precipitation masquerading as bacterial growth).

  • Solvent: Dimethyl sulfoxide (DMSO) is the mandatory solvent.

  • Stock Concentration: Prepare a 10 mg/mL or 20 mg/mL Master Stock in 100% DMSO.

  • Solvent Tolerance: Most bacteria tolerate up to 2-5% DMSO. However, to ensure data integrity, the final assay concentration of DMSO should not exceed 1% (v/v) .

Test Organisms (Reference Strains)

Do not use clinical isolates for primary screening; use quality-controlled ATCC strains to ensure reproducibility.

Organism TypeSpeciesStrain ID (ATCC)Rationale
Gram-Positive Staphylococcus aureus29213Standard QC strain for MIC.
Gram-Positive Enterococcus faecalis29212Biofilm-forming capability.
Gram-Negative Escherichia coli25922Standard QC strain.
Gram-Negative Pseudomonas aeruginosa27853High intrinsic resistance model.
Fungal Candida albicans90028Standard antifungal QC.

Protocol A: Primary Screening (Agar Well Diffusion)

Objective: Rapid qualitative assessment of antimicrobial activity. Standard: Modified Kirby-Bauer method.

Materials
  • Mueller-Hinton Agar (MHA) plates (4 mm depth).

  • Sterile cork borer (6 mm diameter).

  • 0.5 McFarland standard (

    
     CFU/mL).
    
Workflow
  • Inoculum Prep: Prepare a bacterial suspension in saline matched to 0.5 McFarland.

  • Lawn Culture: Dip a sterile swab into the suspension and streak the entire MHA surface three times, rotating the plate 60° each time.

  • Well Creation: Punch 6 mm wells using the cork borer.

  • Compound Loading:

    • Test: Add 50-100 µL of compound (

      
       in <1% DMSO).
      
    • Positive Control: Ciprofloxacin (5 µ g/well ) or Fluconazole (for fungi).

    • Negative Control: Sterile DMSO (matched volume).

  • Incubation: 18–24 hours at 37°C (Bacteria) or 48 hours at 25°C (Fungi).

  • Readout: Measure the Zone of Inhibition (ZOI) in millimeters.

Interpretation:

  • ZOI > 10 mm: Active. Proceed to MIC.

  • ZOI < 10 mm: Inactive or poor diffusion (common with high MW pyrano-pyridines). Caution: Do not rule out activity solely based on diffusion if the molecule is highly lipophilic.

Protocol B: Quantitative Potency (Broth Microdilution - MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) adhering to CLSI M07 guidelines. Critical Step: This protocol uses a "checkboard" dilution to prevent solvent shock.

Workflow Visualization

The following diagram outlines the precise dilution logic to maintain solvent consistency.

MIC_Workflow Stock Master Stock (10 mg/mL in 100% DMSO) Inter Intermediate Dilution (100x Final Conc.) Stock->Inter Dilute 1:10 (1 mg/mL) Plate 96-Well Plate (2-fold Serial Dilution) Inter->Plate Add 2 µL to 198 µL Media Media Muller-Hinton Broth (Cation-Adjusted) Media->Plate Fill Wells Read Read MIC (Visual/OD600) Plate->Read Incubate 24h @ 37°C Inoculum Bacterial Inoculum (5x10^5 CFU/mL) Inoculum->Plate Add 100 µL per well

Figure 1: Workflow for preparing MIC plates ensuring DMSO concentration remains <1% to prevent solvent toxicity artifacts.

Detailed Procedure
  • Plate Preparation:

    • Dispense 100 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) into columns 1–12 of a 96-well plate.

  • Serial Dilution:

    • Add 100 µL of the test compound (at 2x desired top concentration) to Column 1.

    • Mix and transfer 100 µL to Column 2. Repeat down to Column 10.

    • Discard 100 µL from Column 10.

    • Result: Columns 1–10 contain a 2-fold dilution series.

  • Controls:

    • Column 11 (Growth Control): Media + Inoculum + DMSO (no drug).

    • Column 12 (Sterility Control): Media only (no inoculum).

  • Inoculation:

    • Dilute the 0.5 McFarland suspension 1:150 to achieve

      
       CFU/mL.
      
    • Add 100 µL of this inoculum to wells in Columns 1–11.

    • Final Test Density:

      
       CFU/mL.
      
  • Incubation: 16–20 hours at 35°C ± 2°C.

  • Reading:

    • Visual: Look for the lowest concentration with no visible turbidity .

    • Spectrophotometric: Read OD600.

    • Note on Precipitation: Pyrano[2,3-c]pyridines may precipitate at high concentrations. If a "pellet" is visible but the supernatant is clear, verify it is not bacterial growth by plating onto agar.

Protocol C: Bactericidal vs. Bacteriostatic (MBC Determination)

Objective: Determine the Minimum Bactericidal Concentration (MBC). Definition: The lowest concentration that kills


 of the initial inoculum.
Procedure
  • Identify the MIC well and all wells with higher concentrations (supramic) from Protocol B.

  • Remove 10 µL from each of these clear wells.

  • Spot-plate onto fresh MHA plates (no antibiotic).

  • Incubate for 24 hours at 37°C.

  • Count colonies.

    • Bactericidal: < 5 colonies (assuming initial inoculum of

      
       CFU/mL).
      
    • Bacteriostatic: Significant growth observed despite clear broth in MIC plate.

Interpretation Logic

The ratio of MBC to MIC defines the drug's mode of action.

MBC_Logic Start Calculate MBC / MIC Ratio Decision Is Ratio ≤ 4? Start->Decision Cidal Bactericidal Agent (Kills Bacteria) Decision->Cidal Yes (e.g., 1:1, 2:1) Static Bacteriostatic Agent (Inhibits Growth) Decision->Static No (Ratio > 4)

Figure 2: Decision tree for classifying the antimicrobial mechanism of pyrano[2,3-c]pyridines.

Data Presentation & Analysis

When reporting results for pyrano[2,3-c]pyridines, data must be tabulated with specific controls.

Table 1: Example Data Layout

Compound IDR-Group SubstitutionS. aureus MIC (µg/mL)E. coli MIC (µg/mL)MBC/MIC Ratio (S. aureus)Classification
PP-01

64>128N/AInactive
PP-02

(C4 position)
4322Bactericidal
PP-03

8648Bacteriostatic
Ciprofloxacin (Control)0.50.0151Bactericidal

Statistical Validity:

  • All MIC tests must be performed in triplicate .

  • Acceptable range: MIC values should be within one 2-fold dilution step between replicates.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]

  • Verma, A., et al. (2021).[1] "Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives." Biointerface Research in Applied Chemistry. [Link]

  • Zhuravel, I. O., et al. (2005). "Synthesis and antimicrobial activity of 5-hydroxymethyl-8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamides." Bioorganic & Medicinal Chemistry Letters. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide for broth microdilution. [Link]

  • Ivannik, et al. (2021).[1] "Antimicrobial Activity Derivatives 2H-pirano[2,3-c]piridines against Pathogens of Intestinal Yersiniosis." Semantic Scholar. [Link][4]

Sources

Application Note: In Vitro Assays for Evaluating the Anticancer Activity of 2H-Pyrano[2,3-c]pyridin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The 2H-pyrano[2,3-c]pyridin-2-one scaffold is recognized as a privileged structure in medicinal chemistry, exhibiting significant clinical diversity and serving as a core pharmacophore for novel therapeutics . Recent drug discovery efforts have demonstrated that pyrano-pyridine conjugates act as potent anticancer agents. These compounds frequently exhibit IC50 values in the sub-micromolar range against aggressive carcinoma cell lines (e.g., HCT-116, HepG-2, MCF-7, and A-549) by targeting critical receptor tyrosine kinases such as EGFR and VEGFR-2 . Furthermore, fused pyridine derivatives have been extensively developed as ATP-competitive inhibitors of the PI3K/Akt/mTOR signaling axis, a pathway notoriously hyperactivated in human malignancies .

To accurately evaluate the efficacy of these compounds, a rigorous, self-validating in vitro testing cascade is required. This guide provides detailed, field-proven methodologies for characterizing the anticancer profile of 2H-pyrano[2,3-c]pyridin-2-one derivatives.

Mechanism Compound 2H-Pyrano[2,3-c]pyridin-2-one Kinase Target Kinases (PI3K / EGFR / VEGFR-2) Compound->Kinase ATP-competitive inhibition Apoptosis Apoptosis Induction Compound->Apoptosis Restores Pathway Signaling Downstream Signaling (AKT / mTOR / MAPK) Kinase->Signaling Phosphorylation Cascade Proliferation Tumor Cell Proliferation & Survival Signaling->Proliferation Promotes Signaling->Apoptosis Inhibits

Figure 1: Proposed mechanism of action for 2H-Pyrano[2,3-c]pyridin-2-one derivatives.

Experimental Workflow & Self-Validating Systems

As a Senior Application Scientist, it is critical to design workflows that inherently validate their own data. A single assay is never sufficient to declare a compound an "anticancer agent." We employ a three-phase tiered approach: phenotypic screening (viability), target validation (kinase inhibition), and mechanistic profiling (apoptosis).

Workflow P1 Phase 1: Phenotypic Screening (MTT Assay) P2 Phase 2: Target Validation (TR-FRET Kinase Assay) P1->P2 IC50 < 10 µM P3 Phase 3: Mechanistic Profiling (Flow Cytometry) P2->P3 Target Selectivity

Figure 2: Tiered in vitro screening workflow for evaluating novel anticancer compounds.

Protocol I: Phenotypic Screening – Cell Viability (MTT Assay)

Causality & Self-Validation: The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye MTT to its insoluble formazan. This reaction strictly occurs in metabolically active cells, providing a direct correlation to cell viability. To ensure the assay is a self-validating system, a maximum of 0.1% DMSO is used as a vehicle control to rule out solvent-induced cytotoxicity. Doxorubicin is included as a positive control to benchmark the relative potency of the novel derivatives .

Step-by-Step Methodology:
  • Cell Seeding: Harvest exponentially growing cancer cells (e.g., HCT-116, MCF-7). Seed at a density of

    
     cells/well in a 96-well plate using 100 µL of complete medium (DMEM + 10% FBS). Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Compound Treatment: Prepare serial dilutions of the 2H-pyrano[2,3-c]pyridin-2-one derivatives in culture media. The final DMSO concentration must not exceed 0.1% (v/v). Add 100 µL of the compound solutions to the wells. Include vehicle control (0.1% DMSO) and positive control (Doxorubicin, 0.1–10 µM) wells.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate in the dark for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis (e.g., GraphPad Prism).

Protocol II: Target-Based Screening – Kinase Inhibition Assay (TR-FRET)

Causality & Self-Validation: Fused pyranopyridine heterocycles often possess intrinsic fluorescence, which can cause false positives or high background noise in standard fluorometric assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay between excitation and emission measurement, allowing short-lived compound autofluorescence to decay before signal acquisition. The assay's reliability is continuously monitored by calculating the Z'-factor; a Z' > 0.5 validates the screening run.

Step-by-Step Methodology:
  • Reagent Preparation: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Thaw the target kinase (e.g., PI3Kα or EGFR) and substrate on ice.

  • Reaction Assembly: In a 384-well low-volume plate, add 5 µL of the test compound (or reference inhibitor like Erlotinib/BYL719) and 5 µL of the kinase enzyme. Incubate for 15 minutes at room temperature.

  • Initiation: Add 10 µL of the ATP/Substrate mixture to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add 20 µL of the TR-FRET detection buffer (containing EDTA to stop the reaction, and Europium-labeled anti-phospho antibodies).

  • Incubation & Reading: Incubate for 60 minutes. Read the plate on a TR-FRET compatible reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine kinase activity.

Protocol III: Mechanistic Validation – Apoptosis Analysis (Flow Cytometry)

Causality & Self-Validation: While the MTT assay measures metabolic activity, it cannot distinguish between cytostatic (growth arrest) and cytotoxic (cell death) effects. Annexin V-FITC binds to phosphatidylserine, which is translocated to the outer plasma membrane leaflet during early apoptosis. Propidium Iodide (PI) intercalates into DNA but is membrane-impermeable, only staining late apoptotic/necrotic cells. Single-stained controls are mandatory to set compensation matrices, ensuring that spectral overlap between FITC and PI does not generate false double-positive populations.

Step-by-Step Methodology:
  • Cell Treatment: Seed cells in 6-well plates (

    
     cells/well) and incubate overnight. Treat cells with the test compound at its calculated IC50 and 2× IC50 concentrations for 48 hours.
    
  • Harvesting: Collect both the floating (dead) cells and the adherent cells via trypsinization. Wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry, capturing at least 10,000 events per sample.

Data Presentation & Expected Outcomes

To benchmark the performance of novel 2H-pyrano[2,3-c]pyridin-2-one derivatives, quantitative data must be systematically compared against established clinical standards. Table 1 outlines the expected assay metrics for a successful hit compound.

Table 1: Representative IC50 Values and Assay Quality Metrics

Assay TypeTarget / Cell LineReference ControlExpected IC50 Range (Test Compounds)Assay Quality (Z'-Factor)
Viability (MTT) HCT-116 (Colon)Doxorubicin0.15 – 5.0 µM> 0.75
Viability (MTT) MCF-7 (Breast)Doxorubicin0.20 – 8.5 µM> 0.70
Kinase (TR-FRET) EGFRErlotinib1.00 – 10.0 µM> 0.65
Kinase (TR-FRET) PI3KαBYL7190.05 – 2.5 µM> 0.80

Note: A Z'-factor between 0.5 and 1.0 indicates an excellent, highly robust assay suitable for high-throughput screening.

References

  • De, S., Kumar S K, A., Shah, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). "Pyridine: the scaffolds with significant clinical diversity." RSC Advances, 12(24), 15385-15406.[Link]

  • Srour, A. M., Nossier, E. S., Altwaijry, N. A., Mousa, S. M., Awad, H. M., & Elzahabi, H. S. A. (2024). "New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies." Future Medicinal Chemistry, 16(24), 2567-2582.[Link]

  • Liu, Y., Wan, W.-Z., Li, Y., Zhou, G.-L., & Liu, X.-G. (2017). "Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents." Oncotarget, 8(4), 7181-7200.[Link]

Application Note: Structural Activity Relationship (SAR) Studies of Pyrano[2,3-c]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrano[2,3-c]pyridine scaffold represents a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets, including receptor tyrosine kinases (EGFR/VEGFR-2), bacterial DNA gyrase, and reactive oxygen species (ROS). This guide provides a comprehensive protocol for the synthesis, structural optimization, and biological evaluation of these heterocycles. Unlike generic reviews, this note focuses on the specific [2,3-c] fusion isomer , distinguishing it from its pyrazole and quinoline analogs, to provide actionable SAR intelligence for lead optimization.

Chemical Space & Synthetic Protocol

The "Green" Multicomponent Synthesis (MCR)

The most robust method for accessing the pyrano[2,3-c]pyridine library is the one-pot multicomponent reaction (MCR). This approach minimizes waste and maximizes diversity by allowing the variation of the aryl aldehyde input.

Protocol: Microwave-Assisted Synthesis
  • Objective: Rapid synthesis of 2-amino-4-aryl-4H-pyrano[2,3-c]pyridine-3-carbonitriles.

  • Reagents:

    • Aryl Aldehyde (1.0 equiv): Determines the C4 substituent.

    • Malononitrile (1.0 equiv): Provides the C3-CN and C2-NH₂ groups.

    • 3-Hydroxy Picolinic Acid (or 3-hydroxypyridine derivative) (1.0 equiv): The scaffold core.

    • Catalyst: 4-Dimethylaminopyridine (DMAP) (10 mol%) or Piperidine.

    • Solvent: Ethanol/Water (1:1) or solvent-free (if using neat microwave irradiation).

Step-by-Step Procedure:

  • Preparation: In a microwave-safe vial, dissolve 1.0 mmol of the selected aromatic aldehyde and 1.0 mmol of malononitrile in 2 mL of EtOH.

  • Activation: Add 10 mol% DMAP. Stir at room temperature for 2 minutes to initiate the Knoevenagel condensation (formation of arylidenemalononitrile intermediate).

  • Cyclization: Add 1.0 mmol of 3-hydroxy picolinic acid.

  • Irradiation: Seal the vial and irradiate at 140°C (300 W) for 10–15 minutes. Note: Monitor pressure to not exceed 15 bar.

  • Work-up: Cool to room temperature. The product often precipitates. Filter the solid and wash with cold ethanol.

  • Purification: Recrystallize from hot ethanol/DMF. Yields typically range from 85–95%.

Reaction Mechanism Visualization

The following diagram illustrates the convergent synthesis pathway, highlighting the critical Michael addition step.

SynthesisWorkflow Start Reagents: Aldehyde + Malononitrile Inter1 Intermediate: Arylidenemalononitrile Start->Inter1 Knoevenagel (DMAP/EtOH) Step2 Michael Addition (Base Catalyzed) Inter1->Step2 Core Core Input: 3-Hydroxy Picolinic Acid Core->Step2 Step3 Cyclization & Tautomerization Step2->Step3 Product Final Product: Pyrano[2,3-c]pyridine Step3->Product

Caption: One-pot convergent synthesis workflow for pyrano[2,3-c]pyridines via Knoevenagel-Michael-Cyclization cascade.

Structural Activity Relationship (SAR) Analysis

The biological activity of pyrano[2,3-c]pyridines is strictly governed by substituents at three key positions: C4 (Aryl) , C3 (Functional Group) , and the Pyridine Ring (N1/C8) .

SAR Map & Logic

SARMap Core Pyrano[2,3-c]pyridine Scaffold C4 Position C4 (Aryl Ring) Hydrophobic Pocket Interaction Core->C4 C3 Position C3 (CN / COOR) H-Bond Donor/Acceptor Core->C3 C2 Position C2 (NH2) Solubility & H-Bonding Core->C2 Py Pyridine Ring (N1) Kinase Hinge Binding Core->Py Rule1 Electron Withdrawing (Cl, NO2) Increases Cytotoxicity C4->Rule1 Rule2 Bulky Groups (Naphthyl) Enhance Antimicrobial Potency C4->Rule2 Rule3 Amide Linker at C3 Critical for DNA Gyrase Binding C3->Rule3

Caption: SAR interaction map highlighting critical pharmacophores on the pyrano[2,3-c]pyridine core.

Therapeutic Area Specifics
A. Anticancer Activity (Target: EGFR / VEGFR-2) [1][2]
  • Mechanism: Competitive inhibition at the ATP-binding site of the kinase domain. The pyridine nitrogen (N1) often mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase.

  • Key Substituents:

    • C4-Position: A 4-chlorophenyl or 3,5-dibromo-4-methoxyphenyl group is essential. The halogen atoms fill the hydrophobic pocket (Gatekeeper residue) of the enzyme.

    • C3-Position: A carbonitrile (CN) group is preferred over esters. The CN group is small and linear, avoiding steric clash within the active site.

    • Bioisosteres: Replacing the pyridine ring with a quinoline (pyrano[3,2-c]quinoline) often increases potency but decreases solubility.

B. Antimicrobial Activity (Target: DNA Gyrase / Membrane Disruption)
  • Mechanism: Inhibition of bacterial DNA gyrase B subunit (similar to novobiocin) or disruption of cell membrane integrity in Gram-negative bacteria (Y. enterocolitica, E. coli).

  • Key Substituents:

    • Linker: Converting the C3-CN group into a carboxamide (-CONH-) significantly boosts antibacterial activity (MIC drops from >100 to ~25 µg/mL).

    • C4-Position: Naphthyl or 2,4-dichlorophenyl substituents provide the lipophilicity required to penetrate the bacterial cell wall.

Quantitative Data Summary

The following table synthesizes data from multiple recent studies (2017–2024) regarding the [2,3-c] isomer.

TargetSubstituent (C4)Substituent (C3)Activity MetricPotency Note
Anticancer (MCF-7) 4-Chlorophenyl-CNIC50: 0.23 µMHigh potency; Halogen essential for hydrophobic fit.
Anticancer (HepG2) 4-Methoxyphenyl-CNIC50: 1.5 µMElectron-donating group reduces activity slightly.
Antimicrobial (E. coli) 2,4-Dichlorophenyl-CONH-ArylMIC: 12.5 µg/mLAmide linker is superior to nitrile for bacteria.
Antimicrobial (Y. enterocolitica) 4-Nitrophenyl-CNMIC: 50.0 µg/mLStrong electron-withdrawing group aids activity.
Antioxidant (DPPH) 3,4-Dimethoxyphenyl-CNIC50: 220 µMModerate; Phenolic -OH would improve this drastically.

Validated Bioassay Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution)

Standard: CLSI M7-A10

  • Inoculum Prep: Prepare bacterial suspension (E. coli ATCC 25922) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
    
  • Compound Prep: Dissolve pyrano[2,3-c]pyridine derivatives in 100% DMSO to 10 mg/mL stock. Perform serial 2-fold dilutions in MHB (Final range: 512 to 0.5 µg/mL). Ensure final DMSO < 1%.

  • Incubation: Add 100 µL of diluted compound and 100 µL of inoculum to 96-well plates. Incubate at 37°C for 16–20 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth (turbidity).

  • Validation: Run Ciprofloxacin as a positive control (Expected MIC: 0.004–0.015 µg/mL).

In Vitro Cytotoxicity (MTT Assay)
  • Seeding: Seed cancer cells (e.g., A549, MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Treat with graded concentrations of the compound (0.1 – 100 µM) for 48h.

  • Staining: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C.

  • Solubilization: Remove media. Add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Microwave Assisted Regioselective Synthesis and Biological Evaluation of Pyrano[2,3-c]Pyridine Derivatives. Science Publications, 2017.

    • Key Insight: Establishes the core synthesis protocol using DMAP and 3-hydroxypicolinic acid.
  • Antimicrobial Activity Derivatives 2H-pyrano[2,3-c]pyridines against Pathogens of Intestinal Yersiniosis. ResearchGate, 2021.

    • Key Insight: Provides specific MIC data for Yersinia and E. coli for this specific isomer.
  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. PubMed, 2024.

    • Key Insight: Highlights EGFR/VEGFR-2 kinase inhibition and SAR for anticancer applications.[1]

  • Synthesis and antimicrobial activity of 5-hydroxymethyl-8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-carboxamides. ResearchGate, 2005.

    • Key Insight: Demonstrates the superiority of the carboxamide linker over the nitrile group for antimicrobial efficacy.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2H-Pyrano[2,3-c]pyridin-2-one (7-Azacoumarin) Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2H-pyrano[2,3-c]pyridin-2-ones, commonly referred to as 7-azacoumarins. These heterocyclic scaffolds are critical in drug development for their potent anticancer properties[1] and serve as highly sensitive fluorophores in biological assays[2]. This guide provides field-proven protocols, mechanistic insights, and troubleshooting FAQs to help researchers optimize reaction conditions, bypass common synthetic bottlenecks, and maximize yields.

Section 1: Core Experimental Workflows & Protocols

Traditional syntheses of 7-azacoumarins (e.g., Pechmann or Perkin reactions) often require harsh conditions, multi-step procedures, and toxic solvents, leading to poor yields[3]. Recent advancements favor a1[1].

Protocol: Green Aqueous Synthesis of 7-Azacoumarin-3-carboxylic Acid

Expertise & Causality: Using water as a solvent leverages the hydrophobic effect, driving the organic precursors into micelle-like aggregates that accelerate the Knoevenagel condensation[3]. Furthermore, water stabilizes the cationic hemiacetal form of pyridoxal, preventing premature degradation that typically occurs in organic solvents[3].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, suspend 1.0 equivalent of pyridoxal hydrochloride (e.g., 10 mmol) in 20 mL of deionized water.

  • Reagent Addition: Add 1.1 equivalents of the active methylene compound. Crucial Note: Use Meldrum's acid or dimedone. Avoid malonic acid, as its enolate is less nucleophilic and prone to premature decarboxylation, yielding <10% product[4].

  • pH Adjustment (Critical): Adjust the pH to approximately 7.0–7.5 using a mild base (e.g., 1M NaHCO

    
    ).
    
    • Self-Validation Check: The solution will transition from a turbid suspension to a clear, slightly yellow solution as the pyridoxal hemiacetal equilibrium shifts to the reactive aldehyde[3].

  • Reaction Execution: Stir the mixture at room temperature for 4–6 hours. Monitor via TLC (DCM:MeOH 9:1).

    • Self-Validation Check: The product spot will exhibit intense blue/green fluorescence under 365 nm UV light, confirming the formation of the conjugated azacoumarin core[2].

  • Isolation: Acidify the mixture to pH 3 using 1M HCl to precipitate the 7-azacoumarin-3-carboxylic acid. Filter, wash with cold water, and dry under a vacuum.

Section 2: Troubleshooting Guides & FAQs

Q1: My Knoevenagel condensation in ethanol/pyridine is yielding less than 20% product. How can I improve this? A: Switch to an aqueous reaction medium. In organic solvents like ethanol or pyridine, the reaction suffers from competitive side reactions and poor solubility of the pyridoxal zwitterion. Water acts as a superior medium by promoting hydrophobic packing of the reactants, which significantly lowers the activation energy of the condensation step. Non-catalytic aqueous conditions can boost yields to over 80%[1].

Q2: I am observing a large amount of unreacted pyridoxal and dark polymeric byproducts. What went wrong? A: This is a classic symptom of improper pH control. Pyridoxal exists as a cationic hemiacetal in acidic conditions and a hydrated aldehyde dianion in strongly alkaline conditions[3]. If your pH exceeds 8.5, pyridoxal undergoes rapid degradation and polymerization. Maintain the pH between 7.0 and 7.5 to ensure the aldehyde is available for nucleophilic attack by the enolate without triggering degradation[3].

Q3: How do I successfully functionalize the C-3 position to create a library of carboxamides for anticancer screening? A: Direct amidation of 7-azacoumarin-3-carboxylic acid is challenging. Causality: The electron-withdrawing nature of the pyridine nitrogen (N-7) reduces the nucleophilicity of the intermediate. Solution: Convert the acid to an active ester first. React the 7-azacoumarin-3-carboxylic acid with HATU and DIPEA in anhydrous DMF for 30 minutes before adding your target amine. This scaffold-hopping strategy has successfully yielded highly potent HuTu 80 cell line inhibitors[1].

Q4: Can I use microwave irradiation to speed up the synthesis of halogenated azacoumarin fluorophores? A: Yes, but catalyst selection is paramount. For synthesizing unsubstituted 8-aza-7-hydroxy-4-methylcoumarin, using MgBr


 as a Lewis acid under microwave irradiation (150 W, 120°C, 30 min) works well[2]. However, for fluorinated or chlorinated azacoumarins, MgBr

causes dehalogenation because it acts as a strong Lewis acid that coordinates with and cleaves the C-X bond. You must substitute MgBr

with ZnCl

to preserve the halogen at the C3 position[2].

Q5: How can I enhance the cytotoxicity of my synthesized 7-azacoumarin for resistant cancer lines? A: Consider metalation. Synthesizing a 5 (e.g., using triethylphosphinegold(I) chloride) has been shown to significantly enhance antineoplastic properties. Causality: The heavy metal center alters the cellular uptake mechanism and induces high levels of oxidative stress. This specific modification has demonstrated superior in vitro antitumor activity compared to cisplatin, particularly against the cisplatin-resistant cell line A2780cis[5].

Section 3: Data Presentation

Table 1: Optimization of Reaction Conditions for 7-Azacoumarin Synthesis

Active MethyleneSolvent SystemCatalyst / AdditiveTemp (°C)Yield (%)Mechanistic Notes & Outcomes
Meldrum's AcidWaterNone (pH 7.0–7.5)25 (RT)82 - 88Optimal green synthesis; high purity[1].
Malonic AcidWaterNone (pH 7.0–7.5)25 (RT)< 10Fails due to premature decarboxylation[4].
AcetylacetoneWaterNone (pH 7.0–7.5)25 (RT)VariableYields azacoumarin or fluoropyridine depending on exact pH[4].
Ethyl 2-fluoroacetoacetateDMF (Microwave)ZnCl

12017ZnCl

prevents dehalogenation during cyclization[2].
Ethyl 2-fluoroacetoacetateDMF (Microwave)MgBr

120< 5MgBr

causes unwanted dehalogenation[2].

Section 4: Mechanistic Visualization

To fully optimize the reaction, it is essential to understand the causality of the ring closure. The following diagram illustrates the Knoevenagel condensation and subsequent lactonization pathway.

Mechanism P Pyridoxal (Cationic Hemiacetal) K Knoevenagel Adduct (Open-chain Alkene) P->K Aqueous Base (pH 7-8) AM Active Methylene (e.g., Meldrum's Acid) E Enolate Intermediate AM->E Deprotonation E->K Nucleophilic Attack C Intramolecular Lactonization (Ring Closure) K->C Dehydration (-H2O) Prod 2H-Pyrano[2,3-c]pyridin-2-one (7-Azacoumarin) C->Prod Aromatization

Figure 1: Mechanistic pathway for the aqueous Knoevenagel synthesis of 7-azacoumarins.

References

  • Title: Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides Source: nih.gov URL: 1

  • Title: Novel Gold(I) 7-Azacoumarin Complex: Synthesis, Structure, Optical Properties, and Cytotoxic Effects Source: acs.org URL: 5

  • Title: Microwave-Assisted Synthesis of Azacoumarin Fluorophores and the Fluorescence Characterization | The Journal of Organic Chemistry Source: acs.org URL: 2

  • Title: EFFICIENT ONE-POT SYNTHESIS OF 7-AZACOUMARINS BY KNOEVENAGEL REACTION USING WATER AS REACTION MEDIUM Source: clockss.org URL: 3

Sources

Technical Support Center: Multicomponent Synthesis of Pyranopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Topic: Yield Optimization & Troubleshooting | Audience: R&D Chemists

Welcome to the Pyranopyridine Synthesis Support Hub

You are likely here because your multicomponent reaction (MCR) to synthesize pyrano[2,3-b]pyridines (or related [3,2-c] isomers) is suffering from low yields, "sticky" byproducts, or purification bottlenecks.

This guide moves beyond basic textbook procedures. We treat the synthesis as a system where the Knoevenagel condensation, Michael addition, and Thorpe-Ziegler cyclization must be perfectly orchestrated. Below you will find mechanistic insights, catalyst selection logic, and direct troubleshooting workflows.

Module 1: The Mechanistic "Black Box"

Issue: "My reaction stalls, or I isolate an intermediate instead of the cyclized product."

Technical Insight: The synthesis of pyranopyridines typically involves a three-component reaction between an aldehyde, malononitrile, and a CH-acidic carbonyl compound (e.g., 2-hydroxypyridines or 1,3-dicarbonyls). The reaction failure often occurs at the Michael addition step. If the Knoevenagel adduct (benzylidene malononitrile) forms but is too sterically hindered or the active methylene compound is not sufficiently nucleophilic, the sequence breaks.

Visualizing the Pathway: The following diagram maps the critical checkpoints where yields are lost.

ReactionMechanism Start Reagents (Aldehyde + Malononitrile) Step1 Knoevenagel Condensation Start->Step1 Inter1 Intermediate 1 (Arylidenemalononitrile) Step1->Inter1 - H2O Step2 Michael Addition Inter1->Step2 Fail1 Side Product: Bis-adducts Inter1->Fail1 Excess Malononitrile Reagent3 Active Methylene (e.g., 2-Hydroxypyridine) Reagent3->Step2 Nucleophilic Attack Inter2 Intermediate 2 (Michael Adduct) Step2->Inter2 Step3 Thorpe-Ziegler Cyclization Inter2->Step3 Tautomerization Fail2 Stalled: No Cyclization Inter2->Fail2 Low Basicity Product Final Product (Pyranopyridine) Step3->Product Intramolecular

Figure 1: Critical path analysis of the multicomponent cascade. Red nodes indicate common failure points.

Module 2: Catalyst Selection Matrix

Issue: "I am using traditional bases (piperidine/Et3N) but yields are inconsistent."

Technical Insight: Traditional homogeneous bases often get trapped in the viscous reaction medium, leading to poor mass transfer. Nanocatalysts (high surface area) and Ionic Liquids (dual acid/base activation) significantly outperform traditional methods by stabilizing the charged intermediates in the transition states.

Catalyst ClassExamplesMechanism of ActionRecyclabilityYield Impact
Nanocatalysts Fe₃O₄@SiO₂, ZnO NPsSurface hydroxyl groups activate carbonyls (Lewis acid) while O-sites act as bases.High (Magnetic/Filtration)High (>90%) due to surface area.
Ionic Liquids [Bmim]BF₄, DABCO-basedDual activation: Cation activates aldehyde; Anion activates methylene.High (Phase separation)High (>88%) ; prevents "sticky" aggregation.
Green/Natural Fruit Juices, Aq. EthanolAcidic components (citric/ascorbic acid) catalyze Knoevenagel; Water drives hydrophobic aggregation.Low (Single use)Moderate (75-85%) ; excellent for sustainability but variable consistency.
Homogeneous Piperidine, Et₃NGeneral base catalysis.NoneVariable (50-80%) ; prone to side reactions.
Module 3: Troubleshooting & Optimization (Q&A)
Q1: My product turns into a sticky "gum" that won't crystallize. How do I fix this?

Diagnosis: This is a common issue in MCRs, often caused by the occlusion of unreacted aldehyde or solvent within the crystal lattice of the product. The Fix:

  • Switch Solvent: Move to an Ethanol/Water (1:1) system. The product is usually insoluble in water but soluble in hot ethanol. As the reaction cools, the water forces precipitation while keeping impurities (unreacted aldehyde) in the mother liquor.

  • Sonication: Apply ultrasound (35-50 kHz) during the final 5 minutes of the reaction. This prevents agglomeration and promotes the formation of discrete micro-crystals rather than amorphous gums.

Q2: Yields are low (<60%) despite long reaction times (24h+).

Diagnosis: Catalyst poisoning or reversible Knoevenagel condensation. The Fix:

  • Check Stoichiometry: Ensure a strict 1:1:1 molar ratio . Excess aldehyde often leads to bis-products (2:1 adducts) which lower the yield of the desired heterocycle.

  • Microwave Irradiation: Switch from reflux to microwave heating (e.g., 140°C for 10 min). This overcomes the activation energy barrier for the final cyclization step, which is often the rate-determining step in thermal conditions.

Q3: The catalyst loses activity after the first run.

Diagnosis: Surface fouling (for heterogeneous catalysts) or leaching. The Fix:

  • Wash Protocol: If using magnetic nanoparticles (e.g., Fe₃O₄), wash with hot ethanol followed by acetone to remove organic residues blocking the active sites.

  • Thermal Reactivation: Calcine oxide-based catalysts (ZnO, MgO) at 300°C for 2 hours between every 3-4 cycles to burn off carbonaceous deposits.

Module 4: Standardized High-Yield Protocol

Based on Green Chemistry principles and verified nanoparticle efficiency.

Target: Synthesis of Pyrano[2,3-b]pyridine derivatives . Reaction: Aryl aldehyde + Malononitrile + 3-cyano-6-hydroxy-4-methyl-2-pyridone.

Workflow Diagram

Workflow Start Start: Mix Reagents (1 mmol each) Solvent Add Solvent: EtOH:H2O (1:1, 5 mL) Start->Solvent Cat Add Catalyst: Fe3O4@SiO2 (20 mg) OR DABCO-based IL Solvent->Cat Heat Reflux (30-60 min) OR Microwave (140°C, 5-10 min) Cat->Heat Monitor Check TLC (Eluent: EtOAc:n-Hexane 3:7) Heat->Monitor Monitor->Heat Incomplete Workup Hot Filtration (Remove Catalyst) Monitor->Workup Complete Purify Cool & Crystallize (Wash with cold EtOH) Workup->Purify

Figure 2: Optimized experimental workflow for maximum yield and purity.

Step-by-Step Procedure:
  • Setup: In a 50 mL round-bottom flask, combine Aryl aldehyde (1.0 mmol), Malononitrile (1.0 mmol), and 3-cyano-6-hydroxy-4-methyl-2-pyridone (1.0 mmol).

  • Solvent & Catalyst: Add 5 mL of Ethanol/Water (1:1) mixture. Add 20 mg of Fe₃O₄@SiO₂ nanoparticles (or 10 mol% DABCO-based ionic liquid).

  • Reaction:

    • Method A (Thermal): Reflux at 80°C for 30–60 minutes.

    • Method B (Microwave): Irradiate at 300W, 100°C for 5–10 minutes.

  • Monitoring: Check progress via TLC. The disappearance of the aldehyde spot indicates completion.

  • Workup:

    • If using magnetic catalyst: Use an external magnet to hold the catalyst and decant the hot solution.

    • Allow the filtrate to cool to room temperature. The product will precipitate as a solid.

  • Purification: Filter the solid and wash with cold aqueous ethanol . Recrystallize from hot ethanol if necessary.

    • Expected Yield: 85–96%.

References
  • Catalyst Comparison & Nanoparticles

    • Title: Comparison of catalysts for the synthesis of pyrano[2,3-d]pyrimidinone deriv
    • Source: ResearchG
    • URL:

  • Green Solvents & Ionic Liquids

    • Title: Proficient One-pot, Multi-component Synthesis of Pyrano[2,3-c]pyrazole Derivatives Using C8[DABCO]Br as C
    • Source: Der Pharma Chemica (2017).[1]

    • URL:

  • Microwave Assisted Synthesis

    • Title: Synthesis of Pyrano[3,2-c]pyridines Deriv
    • Source: Asian Journal of Chemistry / ResearchG
    • URL:

  • Mechanism & Troubleshooting

    • Title: Multicomponent synthesis of pyrano-pyrazolo-pyridones by a bimetallic cobalt-cadmium magnetic c
    • Source: Scientific Reports (2025).
    • URL:

  • General Troubleshooting Guide

    • Title: Troubleshooting guide for the synthesis of pyran deriv
    • Source: BenchChem Technical Support.[2][3]

    • URL:

Sources

Section 1: The Hantzsch Synthesis – Controlling Condensation and Aromatization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyridine Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who are struggling with the temperamental nature of pyridine ring formation. Whether you are utilizing the classical Hantzsch multicomponent reaction or the highly regioselective Bohlmann-Rahtz synthesis, side reactions—such as polymerization, premature hydrolysis, and over-oxidation—can severely compromise your yields and purity.

This guide deconstructs the mechanistic causality behind these failures and provides self-validating protocols to ensure synthetic integrity.

Q1: My Hantzsch synthesis yields a complex mixture of Knoevenagel condensation products and self-condensed β-keto esters instead of the desired 1,4-dihydropyridine (1,4-DHP). How do I enforce the correct pathway?

Causality: The Hantzsch reaction is a delicate multicomponent cascade with at least five proposed mechanistic pathways involving chalcone and enamine intermediates[1]. If the reaction kinetics are not tightly controlled, the aldehyde and β-keto ester will undergo a Knoevenagel condensation, but the subsequent Michael addition of the enamine may fail to cyclize. Alternatively, the β-keto ester may simply self-condense[2]. This is often exacerbated by suboptimal solvent choices (like refluxing ethanol) that fail to adequately stabilize the transition states of the cyclization step, or by incorrect reagent addition orders in unsymmetrical syntheses, which can lead to dead-end intermediates like tricyclic pyrans[3].

Solution: Shift from traditional refluxing ethanol to micellar catalysis or solvent-free conditions. Using a catalyst like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles forces the hydrophobic intermediates into close proximity. This accelerates the Michael addition and cyclodehydration steps while suppressing intermolecular side reactions, reliably pushing yields above 95%[1][3].

Q2: During the aromatization of 1,4-DHP to pyridine, I am observing dealkylation at the 4-position and the formation of N-oxides. What is the mechanistic flaw?

Causality: The driving force of the final Hantzsch step is aromatization. However, classical oxidants like nitric acid (HNO₃) or potassium permanganate (KMnO₄) are overly harsh[1][4]. When the 1,4-DHP possesses a bulky or electron-rich substituent at the C4 position (e.g., a benzyl or sec-alkyl group), strong single-electron oxidants can trigger oxidative cleavage (dealkylation) rather than simple hydrogen abstraction[4][5].

Solution: Employ milder, highly chemoselective oxidants. Reagents such as Ceric Ammonium Nitrate (CAN), Thallium Triacetate, or Sodium Nitrite (NaNO₂) provide controlled oxidative bursts that cleanly aromatize the ring without cleaving the C4 substituent[5][6].

Quantitative Data: Oxidant Selection for 1,4-DHP Aromatization
OxidantReaction TempYield ImpactSide Reaction RiskMechanistic Note
Nitric Acid (HNO₃) RefluxModerateHigh (Dealkylation)Strong single-electron transfer causes C4-cleavage; risks over-oxidation[4].
Potassium Permanganate RefluxModerateHigh (N-Oxides)Prone to forming N-oxides and degrading sensitive functional groups[1].
Ceric Ammonium Nitrate Room TempExcellentLowRapid, mild oxidation (requires 2 equivalents); preserves C4 substituents[6].
Sodium Nitrite (NaNO₂) 0–5 °C to RTExcellentLowHighly chemoselective in acetic acid; prevents oxidative methylation[5].
Thallium Triacetate Room TempHighLowEfficient at room temperature, though highly toxic and requires strict handling[6].
Methodology 1: Mild Oxidative Aromatization of 1,4-DHP using Sodium Nitrite

This protocol utilizes a mild oxidant to prevent dealkylation, incorporating visual cues for self-validation.

  • Preparation: Dissolve 1.0 mmol of the synthesized 1,4-dihydropyridine derivative in 5.0 mL of glacial acetic acid in a round-bottom flask[5].

  • Thermal Control: Cool the reaction vessel to 0–5 °C using an ice bath. Causality: Low temperatures suppress exothermic degradation and prevent unwanted ring-opening side reactions.

  • Oxidant Addition: Slowly add 1.5 equivalents of Sodium Nitrite (NaNO₂) in small portions under continuous magnetic stirring.

  • Self-Validation (Monitoring): Monitor the evolution of nitrogen gas. The active bubbling indicates the generation of the nitrosonium ion and subsequent hydride abstraction. Allow the reaction to proceed for 30–45 minutes while gradually warming to room temperature. The cessation of gas evolution serves as a primary visual indicator that the oxidative burst is complete.

  • Quenching & Extraction: Pour the mixture over crushed ice to quench. Neutralize carefully with saturated aqueous sodium bicarbonate until pH 7-8 is reached, then extract with ethyl acetate (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure pyridine derivative.

Section 2: The Bohlmann-Rahtz Synthesis – Mitigating Thermal Degradation

Q3: My Bohlmann-Rahtz reaction mixture turns into a viscous, tar-like substance, and my pyridine yield is negligible. Is this polymerization?

Causality: Yes. The classical Bohlmann-Rahtz synthesis requires extremely high temperatures (120–160 °C) to force the E/Z isomerization of the 2Z-4E-heptadien-6-one (aminodiene) intermediate, which is a structural prerequisite for the final cyclodehydration[7][8]. Under these harsh thermal conditions, acid-sensitive enamines and highly reactive ethynylketones undergo rapid polymerization, forming insoluble tars[7][9].

Solution: Lower the activation energy of the isomerization and cyclodehydration steps using Lewis or Brønsted acid catalysis. Reagents like Amberlyst-15 ion-exchange resin or Zinc Bromide (ZnBr₂) coordinate with the intermediate, allowing the cyclization to proceed smoothly at 50–80 °C, completely bypassing the thermal degradation pathway[7][8].

Methodology 2: Acid-Catalyzed Bohlmann-Rahtz Synthesis

This protocol lowers the activation barrier of cyclodehydration to prevent polymerization.

  • Reagent Assembly: In a dry, round-bottom flask, dissolve the enamine (1.0 mmol) and the ethynylketone (1.0 mmol) in 10 mL of anhydrous ethanol[7]. (Note: If the enamine is unstable, it can be generated in situ using ammonium acetate[8]).

  • Catalyst Addition: Add 15 mol% of Zinc Bromide (ZnBr₂) or 200 mg of Amberlyst-15 acidic resin to the mixture.

  • Controlled Heating: Heat the reaction to a mild 50 °C under a nitrogen atmosphere. Causality: The acid catalyst coordinates to the carbonyl oxygen, facilitating the E/Z isomerization without requiring the destructive 160 °C heat of the classical method.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the highly polar aminodiene intermediate and the emergence of a faster-eluting, UV-active pyridine spot confirms successful cyclodehydration (typically 2-4 hours).

  • Workup: Filter the mixture to remove the Amberlyst-15 resin (if used). If ZnBr₂ was used, quench with a mild aqueous buffer and extract with dichloromethane.

  • Isolation: Concentrate the filtrate and purify via silica gel column chromatography to isolate the 2,3,6-trisubstituted pyridine.

Section 3: Managing Hydrolysis in Pyridine-3-Carbonitrile Synthesis

Q4: I am detecting nicotinamide and nicotinic acid byproducts when synthesizing pyridine-3-carbonitriles. How is this happening?

Causality: The nitrile group (-C≡N) is highly susceptible to hydrolysis, especially under the basic or acidic conditions often required for pyridine cyclization[9]. The presence of adventitious water in your solvents or reagents acts as a nucleophile, converting the nitrile first to an amide (nicotinamide) and subsequently to a carboxylic acid (nicotinic acid)[9].

Solution: Rigorous anhydrous techniques are non-negotiable. Use freshly distilled, anhydrous solvents, oven-dried glassware, and perform the reaction under an inert argon or nitrogen atmosphere to lock out atmospheric moisture.

Diagnostic Workflow

PyridineTroubleshooting Start Issue: Impure Pyridine or Low Yield Identify Identify Synthesis Route Start->Identify Hantzsch Hantzsch Synthesis Identify->Hantzsch BR Bohlmann-Rahtz Synthesis Identify->BR H_Issue Dealkylation or Incomplete Oxidation? Hantzsch->H_Issue BR_Issue Tarry Mixture or Polymerization? BR->BR_Issue H_Sol Action: Switch to Mild Oxidant (e.g., NaNO2, CAN, I2) H_Issue->H_Sol Yes BR_Sol Action: Use Acid Catalyst (Amberlyst-15, ZnBr2) Lower Temp to 50°C BR_Issue->BR_Sol Yes

Workflow for diagnosing and resolving common side reactions in pyridine synthesis.

References

  • Wikipedia Contributors. "Hantzsch pyridine synthesis." Wikipedia.[Link]

  • Organic Chemistry Portal. "Bohlmann-Rahtz Pyridine Synthesis." Organic Chemistry Portal.[Link]

  • ResearchGate Contributors. "Oxidation of Hantzsch 1,4-Dihydropyridines to Pyridines with Thallium Triacetate." ResearchGate. [Link]

  • Chakraborty, S. "Synthesis of Pyridine Derivatives via Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines." The Bhawanipur Education Society College.[Link]

  • SciSpace Contributors. "Recent advances in Hantzsch 1,4-dihydropyridines." SciSpace.[Link]

Sources

Technical Support Center: Purification of 2H-Pyrano[2,3-c]pyridin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development teams struggling to isolate 2H-pyrano[2,3-c]pyridin-2-one derivatives (commonly referred to as 7-azacoumarins). These heterocyclic scaffolds are highly prized for their biological activities, but their unique physicochemical properties—specifically the interplay between the basic pyridine nitrogen and the electrophilic lactone ring—make standard purification workflows prone to failure.

This guide abandons generic advice in favor of mechanistic troubleshooting. Every protocol provided here is designed as a self-validating system, ensuring you understand why a technique works so you can adapt it to your specific synthetic route.

Purification Decision Matrix

Before selecting a purification method, you must analyze the polarity of your specific derivative and the nature of your reaction medium. Use the workflow below to determine the optimal isolation strategy.

PurificationWorkflow Start Crude 2H-Pyrano[2,3-c]pyridin-2-one CheckPolarity Assess Substituent Polarity Start->CheckPolarity Aqueous Aqueous/Polar (e.g., -OH, -NH2) CheckPolarity->Aqueous Lipophilic Lipophilic (e.g., Alkyl, Halogen) CheckPolarity->Lipophilic Precipitation Acid Precipitation (pH 5-6) Aqueous->Precipitation If basic aqueous rxn Chromatography Et3N-Modified Silica Chromatography Lipophilic->Chromatography Organic extract Recrystallization DMSO/H2O Recrystallization Precipitation->Recrystallization If purity < 95% Pure Purified Azacoumarin Precipitation->Pure If purity > 95% Chromatography->Pure Recrystallization->Pure

Decision matrix for isolating 2H-pyrano[2,3-c]pyridin-2-one derivatives based on polarity.

Frequently Asked Questions (Mechanistic Insights)

Q: Why do my 7-azacoumarin derivatives streak severely on normal-phase silica gel? A: This is a classic acid-base interaction issue. The pyridine nitrogen in the pyrano[2,3-c]pyridine core is moderately basic. Unmodified silica gel contains acidic silanol groups (Si-OH) that protonate the pyridine ring during elution. This creates a cationic species that binds irreversibly to the stationary phase, causing severe peak tailing and poor mass recovery. Solution: You must cap the silanol groups by adding 1–2% Triethylamine (Et


N) to your mobile phase[1].

Q: I synthesized my derivative using a microwave-assisted green chemistry route with a DMAP catalyst. How do I remove the DMAP without column chromatography? A: DMAP (4-dimethylaminopyridine) is significantly more basic than the 7-azacoumarin core. Because the lactone ring of your product withdraws electron density from the pyridine nitrogen, your product is less susceptible to protonation. Solution: Perform a mild acidic liquid-liquid extraction using 5% aqueous citric acid. The DMAP will protonate and partition into the aqueous layer, while the neutral 2H-pyrano[2,3-c]pyridin-2-one remains in the organic phase[2].

Q: Why is DMSO/Water the gold standard for recrystallizing polar pyranopyridines? A: 7-azacoumarins possess a highly planar, rigid heterocyclic core that engages in intense


-

stacking. When functionalized with hydrogen-bond donors (like 5-hydroxymethyl groups), they form an incredibly stable crystal lattice, rendering them insoluble in standard organic solvents like ethyl acetate or ether[3]. DMSO acts as a powerful hydrogen-bond acceptor to disrupt this lattice and dissolve the compound, while water acts as a highly polar anti-solvent that forces controlled, high-purity crystallization[4].

Troubleshooting Guide & Step-by-Step Protocols

Protocol A: Acid-Mediated Aqueous Precipitation (Green Chemistry Approach)

Best for: Highly polar derivatives synthesized via Knoevenagel condensation in alkaline aqueous media[4].

The Causality: In alkaline solutions (pH 8–13), the lactone ring may exist in equilibrium with its open-chain water-soluble cinnamate salt. Acidifying the medium not only neutralizes the pyridine core but thermodynamically drives the intramolecular lactonization, forcing the highly stable, insoluble 7-azacoumarin to crash out of solution.

Step-by-Step Methodology:

  • Cooling: Transfer the basic aqueous reaction mixture to an ice bath and cool to 0–5 °C.

  • Controlled Acidification: Add 1M HCl dropwise under vigorous stirring. Monitor the pH continuously with a calibrated meter.

  • Target pH: Stop addition exactly at pH 5.5 to 6.0. Self-Validation Check: If the pH drops below 4.0, the pyridine nitrogen will protonate, forming a soluble hydrochloride salt, and your precipitate will vanish.

  • Ostwald Ripening: Stir the resulting suspension vigorously for 30–45 minutes at room temperature. This allows small, impure amorphous particles to redissolve and deposit onto larger, purer crystal lattices.

  • Isolation: Filter under vacuum, wash the filter cake with ice-cold distilled water to remove inorganic salts, and dry under high vacuum at 50 °C.

Protocol B: Triethylamine-Modified Flash Chromatography

Best for: Lipophilic, halogenated, or alkylated pyrano[2,3-c]pyridine intermediates[1].

Step-by-Step Methodology:

  • Stationary Phase Preparation: Slurry-pack your column using Hexane containing 2% Et

    
    N (v/v). Flush two column volumes to ensure complete silanol capping.
    
  • Dry Loading: Dissolve your crude mixture in a volatile solvent (e.g., DCM). Add Celite (not silica) at a 1:3 sample-to-Celite mass ratio. Evaporate to a free-flowing powder and load onto the column. Causality: Pre-adsorbing onto silica can trap the basic compound before elution even begins.

  • Elution: Run a gradient of Ethyl Acetate in Hexane (10%

    
     60%), maintaining 1% Et
    
    
    
    N in all mobile phases.
  • Validation: Perform 2D-TLC on the eluted fractions. Spot the fraction, run it, dry the plate, rotate 90 degrees, and run it again. If the spot moves diagonally, the compound is stable. If it streaks horizontally on the second pass, it is degrading on the silica.

Protocol C: Recrystallization of Highly Polar Derivatives

Best for: Final polishing of compounds like 5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-ones[3].

Step-by-Step Methodology:

  • Dissolution: Suspend the crude solid in a minimum volume of DMSO. Heat gently to 70–80 °C until complete dissolution is achieved.

  • Anti-Solvent Addition: Add hot (80 °C) distilled water dropwise until the solution reaches the "cloud point" (faint, persistent turbidity).

  • Clarification: Add exactly 1–2 drops of hot DMSO until the solution is perfectly clear again.

  • Controlled Nucleation: Remove from heat and allow the flask to cool to room temperature completely undisturbed. Causality: Rapid cooling or agitation at this stage traps solvent inclusions and impurities within the rapidly forming crystal lattice.

  • Harvesting: Once at room temperature, chill in an ice bath for 1 hour. Filter under vacuum and wash the crystals with ice-cold ethanol to remove residual DMSO.

Quantitative Method Comparison

To assist in workflow planning, the following table summarizes the expected performance metrics of the purification techniques discussed above based on standard laboratory scale (1–10 mmol) syntheses.

Purification MethodTarget Derivative ProfileAverage Recovery YieldTypical PurityKey AdvantageMajor Limitation
Acid Precipitation Polar, synthesized in aqueous media85–95%90–95%Solvent-free, highly scalableTraps inorganic salts if not washed thoroughly
Modified Chromatography Lipophilic, halogenated intermediates60–80%>98%Exceptional resolution of structural isomersHigh solvent consumption; irreversible silica adsorption
DMSO/H

O Recrystallization
Highly crystalline, polar substituents70–85%>99%Effectively removes structurally similar byproductsRequires high-boiling solvent (DMSO) removal

References

  • Convenient Synthesis of Substituted 5-(Hydroxymethyl)-8-methyl-3-(4-phenylquinazolin-2-yl)-2H-pyrano[2,3-c]pyridin-2-ones. nuph.edu.ua.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFF4QBdU6lhoiUe6blb9bOu77V0hgasChjevwyOI4mgvLpb4zbUucob_L6LGXtVMrRq0u9pI90Iv7fAvyzu4C-5CmXBmQXt-8ceMDENJSWQZQm14QJWdSfjtetNvXBBY7qNu-213H8lguWV8ckFU_YTMw84Rv8dl4tDLN4=]
  • Efficient One-Pot Synthesis of 7-Azacoumarins by Knoevenagel Reaction Using Water as Reaction Medium. clockss.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrdFAh2kDlD_qx3u2wISQnonKGdO_92lJ8Jzc_FiKDZMEb9EcxaA1_45FaXJOrl2DrpqSSP3dEOkMcjY5lwxi-SkrZ0yNU18Z0VDscOEln_2Xx9l2W-r6sulF0t1ShB5lXvBE8GeaZyASxfnmrPJ3H8yZf0bzF1OCqfxulpovy8J7tOL2JpEmbCA==]
  • Microwave assisted regioselective synthesis and biological evaluation of pyrano[2,3-c]pyridine derivatives utilizing DMAP as a catalyst. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmLmYs_PWzd4x1WUGfTt5AkU0X-K8H0s3YVzN3Xeh71Bn9_or_7BrvNjQ3AXFMiLVsY6UmZDcJCbGPX5H7Blu1TDyJ92CxUzYHOE8opDDfLZQHlcCr8y0p6lXsy9TaKjD1voBAiub5xqMOkkgFtER_kAp_zDqELGgqQzC9GUcK1CRxeaYxJW9f6h7qW8XUYQ_P0GCINeV-ezxAoG5Q98pDPax8GheShev_EzXppvLKi8ITxeW0fivNP6tHSQqxt1bI5HyJANbwVGpVZd6egVyvPjFR7Ath1OIOZRvR0FSjJlsjMIgEV3Ti13oHx7AoUCUvi8g=]
  • Design and Synthesis of Novel Small-molecule Inhibitors of the Hypoxia Inducible Factor Pathway. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUh5r9nhxgClZ_4p6xM5SxxQXeY5xzERGGaIG7isgbyj7qncGaYrYQRfj7N3SfW58tFWkMeEHITPOC0uiip0NLcauzaP4JO-nt3j1Js4FbXliApm0mxHJQfqoNG6PPg5ol7KhzzhsSUFaIF4A=]

Sources

Technical Support Center: Microwave-Assisted Synthesis of Pyranopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimization & Troubleshooting for High-Yield Pyranopyridine Synthesis Ticket Type: Technical Guide / SOP Applicable Protocols: Microwave-Assisted Multicomponent Reactions (MCRs), Knoevenagel-Michael-Cyclization Cascades.

Executive Summary: The Microwave Advantage

Microwave-assisted organic synthesis (MAOS) is not merely "faster heating"; it is a method of selective energy transfer. In the synthesis of pyranopyridines—pharmacologically active scaffolds found in anti-cancer and anti-microbial agents—MAOS exploits the high dipole moment of polar intermediates (such as the Knoevenagel adduct) to drive reaction kinetics that are often sluggish under thermal convection.

Core Benefit: Transitioning from conventional reflux to MAOS typically reduces reaction times from 4–12 hours to 5–20 minutes while increasing yields from ~60% to >90% due to the suppression of side reactions (e.g., Cannizzaro disproportionation of aldehydes).

Troubleshooting Hub: Symptom-Based Solutions

Category A: Yield & Conversion Issues

Q: My LC-MS shows incomplete conversion of the aldehyde starting material, even after extending the hold time. Why? Diagnosis: This often indicates "Thermal Wall Effect" absence or Catalyst Deactivation .

  • Technical Insight: In conventional heating, the vessel walls are the hottest part. In MW, the solvent is the heat source. If you are using a non-polar solvent (e.g., Toluene, Dioxane) without a susceptor, the reaction temperature may be lower than the sensor reading (which often measures the vessel surface or uses an IR probe).

  • Corrective Action:

    • Switch Solvent: Use a solvent with a high loss tangent (

      
      ), such as Ethanol  or Water . Water is particularly effective for pyranopyridines due to the "hydrophobic effect," forcing organic reactants together.
      
    • Add a Susceptor: If a non-polar solvent is required, add a chemically inert ionic liquid or a graphite stirrer bar to absorb MW energy.

    • Check Catalyst: For base-catalyzed MCRs (e.g., using DMAP or DBU), the catalyst may be protonated by acidic impurities in the aldehyde. Ensure reagents are freshly distilled/recrystallized.

Q: I am getting a "sticky" red/brown tar instead of a solid precipitate. Diagnosis: Thermal Runaway / Oligomerization .

  • Technical Insight: Pyranopyridines are formed via a highly exothermic Michael addition. MW irradiation adds energy rapidly.[1] If the temperature "overshoots" the set point (common in exothermic MCRs), the intermediate malononitrile adducts can polymerize.

  • Corrective Action:

    • Active Cooling: Enable "Simultaneous Cooling" (compressed air cooling during irradiation) on your MW system to clamp the temperature at the set point (e.g., 80°C or 100°C).

    • Power Limit: Do not run at "Max Power." Set a power ceiling (e.g., 50W for a 10mL vessel) to prevent rapid spikes.

Category B: Hardware & Reproducibility

Q: The reaction vessel vents or fails (over-pressure) before reaching the target temperature. Diagnosis: Headspace Overfill or High Vapor Pressure .

  • Technical Insight: MW heating causes rapid solvent vaporization. If the vessel is >60% full, the headspace is insufficient to buffer the pressure.

  • Corrective Action:

    • Fill Volume: Maintain a fill volume between 2 mL and 4 mL for a 10 mL vial.

    • Solvent Swap: If using Methanol (b.p. 65°C), switch to Ethanol (b.p. 78°C) or Water. The vapor pressure at 120°C is significantly lower for Ethanol/Water mixtures than for Methanol.

Q: My yields fluctuate between 60% and 90% between batches. Diagnosis: Stirring Efficiency .

  • Technical Insight: MW fields can create "hot spots." Without vigorous stirring, thermal gradients exist.

  • Corrective Action: Ensure the magnetic stir bar is sized correctly for the vial (e.g., a cross-bar or triangular bar) and set stirring to High (600+ RPM).

Standard Operating Procedure (SOP)

Protocol: One-Pot Synthesis of Pyrano[2,3-c]pyridines Scale: 1.0 mmol (Pilot Scale)

Materials
  • Reagent A: Aromatic Aldehyde (1.0 mmol)[2]

  • Reagent B: Malononitrile (1.0 mmol)

  • Reagent C: 3-Hydroxy-2-nitropyridine or similar active methylene/pyridine precursor (1.0 mmol)

  • Catalyst: DMAP (4-Dimethylaminopyridine) (5 mol%) or DABCO (10 mol%)

  • Solvent: Ethanol:Water (1:1 v/v) – Green Solvent Choice

Workflow
  • Loading: In a 10 mL microwave-transparent vial (borosilicate glass), add Reagents A, B, and C.

  • Solvation: Add 3 mL of Ethanol:Water mixture. Add Catalyst.[3][4][5][6]

  • Sealing: Cap with a PTFE/Silicone septum crimp cap.

  • Irradiation Profile:

    • Mode: Dynamic (Temperature Control)

    • Temp: 100 °C

    • Ramp Time: 2:00 min

    • Hold Time: 10:00 min

    • Pressure Limit: 250 psi (17 bar)

    • Stirring: High

  • Work-up:

    • Cool to room temperature (using compressed air flow in the MW system).

    • The product typically precipitates as a solid.

    • Filter the solid and wash with ice-cold ethanol (2 x 2 mL).

    • Purification: Recrystallize from hot DMF/Ethanol if necessary.

Mechanistic Visualization

The following diagram illustrates the multicomponent cascade. Understanding this pathway is crucial for troubleshooting; for instance, if the Knoevenagel intermediate is isolated but the final product is not, the Michael Addition step (Step 2) is the bottleneck.

ReactionMechanism Start Aldehyde + Malononitrile Inter1 Knoevenagel Intermediate (Arylidenemalononitrile) Start->Inter1 - H2O Inter2 Michael Adduct Inter1->Inter2 + Reagent C ReagentC Pyridine Deriv. (Active Methylene) ReagentC->Inter2 Final Pyrano[2,3-c]pyridine (Final Product) Inter2->Final Cyclization (Tautomerization) Cat1 Base Cat. (DMAP/OH-) Cat1->Start Activation

Caption: The three-stage cascade: (1) Knoevenagel condensation,[7] (2) Michael addition, and (3) Intramolecular Cyclization. MW irradiation accelerates the rate-determining Michael addition step.

Optimization Decision Tree

Use this logic flow to optimize yield if the standard SOP fails for a specific substrate.

OptimizationTree Start Start: Low Yield (<60%) CheckTLC Check TLC/LCMS: Is Starting Material (SM) left? Start->CheckTLC SM_Yes Yes: Incomplete Conversion CheckTLC->SM_Yes SM Present SM_No No: Decomposition/Byproducts CheckTLC->SM_No No SM TempCheck Increase Temp by 20°C (Max 140°C) SM_Yes->TempCheck ReduceTemp Reduce Temp by 10°C SM_No->ReduceTemp TimeCheck Increase Hold Time (Max 30 min) TempCheck->TimeCheck If fails CatCheck Change Catalyst (Try Stronger Base: DBU) TimeCheck->CatCheck If fails Cooling Enable Active Cooling (Prevent Overshoot) ReduceTemp->Cooling If fails SolventCheck Switch Solvent (Try Ethanol/Water) Cooling->SolventCheck If fails

Caption: Step-by-step logic for diagnosing yield failures. Blue path indicates kinetic issues; Red path indicates thermodynamic/stability issues.

Data Summary: MW vs. Conventional Heating[1][8][9][10][11]

ParameterConventional Heating (Reflux)Microwave-Assisted SynthesisImprovement Factor
Reaction Time 4 – 12 Hours5 – 20 Minutes20x - 50x Faster
Typical Yield 55% - 75%85% - 98%+20-30% Yield
Solvent Usage High (20-50 mL)Low (2-4 mL) or Solvent-FreeGreen / Eco-friendly
Energy Efficiency Low (Convection loss)High (Direct dielectric heating)Cost Saving
Purity (Crude) Low (Side products common)High (Cleaner profile)Simplified Work-up

References

  • Microwave assisted regioselective synthesis and biological evaluation of pyrano[2,3-c]pyridine derivatives utilizing DMAP as a catalyst. Source: ResearchGate

  • An expeditious synthesis of novel pyranopyridine derivatives involving chromenes under controlled microwave irradiation. Source: Arkivoc / ResearchGate

  • Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo[3,4‐b]Pyridines Under Green Conditions. Source: DNB (Deutsche Nationalbibliothek)

  • Microwave Assisted Synthesis and Its Cytotoxicity Study of 4H-Pyrano[2,3-a]acridine-3-carbonitrile Intermediate. Source: MDPI (Molecules)

  • Microwave-Assisted Synthesis of 2,6-Disubstituted Pyridines: Application Notes. Source: BenchChem

Sources

Validation & Comparative

"comparative analysis of the bioactivity of 2H-Pyrano[2,3-c]pyridin-2-one derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2H-pyrano[2,3-c]pyridin-2-one scaffold represents a critical structural modification of the classic coumarin (2H-chromen-2-one) pharmacophore, characterized by the replacement of the benzene ring with a pyridine moiety. This "azacoumarin" variation fundamentally alters the electronic distribution and hydrogen-bonding potential of the core, leading to distinct biological profiles compared to its carbocyclic analogues and isomeric counterparts (e.g., pyrano[3,2-c]pyridines).

This guide provides a technical comparison of the bioactivity of 2H-pyrano[2,3-c]pyridin-2-one derivatives, focusing on antimicrobial and anticancer domains.[1] It synthesizes experimental data to benchmark these derivatives against standard clinical agents and structural isomers, offering a roadmap for lead optimization.

Structural Landscape & Synthesis Logic

The Core Scaffold

The 2H-pyrano[2,3-c]pyridin-2-one system features a pyridine ring fused to a pyran-2-one ring. The positioning of the nitrogen atom is the defining variable that dictates bioactivity. Unlike the [3,2-c] isomer, the [2,3-c] orientation often enhances dipole interactions with enzyme active sites, particularly in DNA gyrase (bacterial) and Topoisomerase II (mammalian) targets.

Synthetic Workflow (Multicomponent Reaction)

The most robust method for accessing these libraries is the one-pot multicomponent reaction (MCR). This approach is preferred for its atom economy and ability to rapidly generate diverse libraries for SAR studies.

Figure 1: MCR Synthesis Pathway

SynthesisWorkflow Start Starting Materials (Aldehyde + Malononitrile + 3-Hydroxypyridine) Catalyst Catalyst Addition (Piperidine or L-Proline) Start->Catalyst Mixing Intermediate Knoevenagel Condensation (Intermediate Formation) Catalyst->Intermediate Activation Cyclization Michael Addition & Cyclization Intermediate->Cyclization Nucleophilic Attack Product 2H-Pyrano[2,3-c]pyridin-2-one Derivative Cyclization->Product Dehydration

Caption: One-pot synthesis workflow utilizing Knoevenagel condensation followed by Michael addition, a standard protocol for generating pyranopyridine libraries.

Comparative Bioactivity Analysis

Antimicrobial Efficacy

Derivatives of 2H-pyrano[2,3-c]pyridin-2-one have demonstrated significant potency against Gram-negative pathogens, particularly Yersinia enterocolitica. The nitrogen insertion in the scaffold improves solubility and hydrogen bond acceptance compared to standard coumarins.

Comparative Data: Anti-Yersinia Activity Data synthesized from Ivannik et al. (2021) and related azacoumarin studies.

Compound IDSubstituent (R)MIC (µg/mL)Comparison to Std. (Ampicillin/Cipro)Notes
Compound 2{3} 2-N-arylimino / 8-methyl25.0 Superior (vs. Ampicillin >50 µg/mL)High bactericidal activity at 100 µg/mL.
Compound 3{5} 3-N-arylcarboxamido25.0 - 50.0ComparableBacteriostatic at lower concentrations.
Standard Coumarin Unsubstituted>100.0InferiorLacks the pyridine nitrogen H-bond acceptor.
Ciprofloxacin (Control)0.5 - 2.0SuperiorClinical standard remains more potent but prone to resistance.

Key Insight: The [2,3-c] derivatives exhibit a specific "antiyersiniotic" profile. While less potent than fluoroquinolones (Ciprofloxacin) on a weight basis, they offer a novel mechanism of action potentially useful against resistant strains where standard coumarins fail.

Anticancer Potential

In the context of cytotoxicity, 2H-pyrano[2,3-c]pyridin-2-one derivatives (often analyzed alongside their [3,2-c] isomers) function as apoptosis inducers. The mechanism typically involves the inhibition of Topoisomerase II or tubulin polymerization.

Comparative Data: Cytotoxicity (IC50 in µM) Benchmarked against Doxorubicin and Isomeric Scaffolds.

Scaffold TypeCell Line (MCF-7)Cell Line (HepG2)Selectivity Index (SI)Performance Verdict
2H-Pyrano[2,3-c] 7.65 ± 0.5 11.36 ± 0.5 High (>5.0)Lead Candidate. Shows better selectivity for tumor cells than normal fibroblasts.
Pyrano[3,2-c] (Isomer)60.0 - 100.080.0 - 140.0LowSignificantly lower potency than the [2,3-c] isomer.
Doxorubicin (Std)1.2 - 2.50.5 - 1.5Low (Toxic)Higher potency but high systemic toxicity.

Causality: The superior performance of the [2,3-c] isomer over the [3,2-c] isomer is attributed to the specific orientation of the pyridine nitrogen, which facilitates more favorable pi-stacking interactions within the DNA intercalating pocket of the target enzyme.

Structure-Activity Relationship (SAR)

The bioactivity of this scaffold is highly sensitive to substitution patterns. The following logic map details the critical sites for modification.

Figure 2: SAR Logic Map

SAR Core 2H-Pyrano[2,3-c]pyridin-2-one Core Scaffold Pos3 Position 3 (Carbonyl/Cyano): EWG enhances Michael acceptor ability Critical for Covalent Interactions Core->Pos3 Pos4 Position 4 (Aryl Group): Para-EWG (Cl, NO2) increases potency Ortho-substitution reduces activity (Steric clash) Core->Pos4 PyridineN Pyridine Nitrogen (Pos 5/6): Essential for H-bonding [2,3-c] orientation > [3,2-c] for Topo II inhibition Core->PyridineN Lactone Lactone Ring: Hydrolysis leads to inactivation Bioisostere replacement (Lactam) improves stability Core->Lactone

Caption: Strategic modification zones. Position 4 aryl substitution with electron-withdrawing groups (EWG) is the primary driver of potency.

Experimental Protocols

Protocol: General Synthesis (MCR)

Objective: Synthesize 2-amino-4-aryl-4H-pyrano[2,3-c]pyridin-2-one derivatives.

  • Reagents: Equimolar amounts (0.01 mol) of substituted benzaldehyde, malononitrile, and 3-hydroxy-pyridine derivative.

  • Solvent System: Ethanol (20 mL) with catalytic piperidine (0.5 mL).

  • Procedure:

    • Reflux the mixture at 80°C for 3–5 hours.

    • Monitor progress via TLC (Ethyl acetate:Hexane 3:7).

    • Self-Validation: Appearance of a precipitate usually indicates product formation.

  • Work-up: Cool to room temperature. Filter the solid precipitate.

  • Purification: Recrystallize from DMF/Ethanol to yield pure crystals.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine IC50 values against MCF-7/HepG2 lines.[1]

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Include Doxorubicin as positive control.[2]

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Development: Add 20 µL MTT solution (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Calculation: Plot dose-response curves to calculate IC50 using non-linear regression.

References

  • Ivannik, V. Y., et al. (2021). "Antimicrobial Activity Derivatives 2H-pirano[2,3-c]piridines against Pathogens of Intestinal Yersiniosis." Journal of Pharmacy and Nutrition Sciences.

  • Bakare, S. B. (2021).[2][3] "Synthesis and anticancer evaluation of some coumarin and azacoumarin derivatives." Polish Journal of Chemical Technology.[1]

  • Magedov, I. V., et al. (2008). "Structural analogs of antineoplastic agents: Synthesis and cytostatic activity of pyrano[3,2-c]pyridines."[4] Bioorganic & Medicinal Chemistry Letters.

  • Alqahtani, A. M., et al. (2024).[2][3][5] "Multi-targeted azacoumarin–cyanocinnamate hybrids induce G2/M arrest and apoptosis." RSC Medicinal Chemistry.[2]

  • BenchChem Technical Guide. (2025). "A Comparative Analysis of the Biological Activities of Pyridinyl Acetamide Isomers." BenchChem.[6]

Sources

"head-to-head comparison of different pyranopyridine-based kinase inhibitors"

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, head-to-head technical comparison of emerging Pyrano[3,2-c]pyridine-based kinase inhibitors . Unlike established quinazoline inhibitors (e.g., Erlotinib), this scaffold represents a novel chemotype offering unique solubility profiles and binding modes.[1][2][3]

The following analysis focuses on the Structure-Activity Relationship (SAR) between two lead candidates identified in recent high-impact medicinal chemistry campaigns: the 4-(4-chlorophenyl) derivative (Compound 8b) and its 4-phenyl analog (Compound 8a) , benchmarked against the clinical standard Erlotinib .[1][3]

Focus: Dual EGFR/VEGFR-2 Inhibition[3][4][5]

Executive Technical Summary

The pyrano[3,2-c]pyridine scaffold has emerged as a promising bioisostere to the quinazoline core found in FDA-approved EGFR inhibitors.[3] By fusing a pyran ring to a pyridine core, researchers aim to modulate lipophilicity and create novel hydrogen-bonding vectors within the ATP-binding pocket of tyrosine kinases.

This guide compares two specific derivatives from the "Series 8" optimization campaign. The primary objective is to evaluate how para-halogenation on the phenyl ring (Compound 8b) alters kinase selectivity and cellular potency compared to the unsubstituted analog (Compound 8a).[3]

The Contenders
  • Compound 8a (The "Parent"): 2-amino-4-phenyl-pyrano[3,2-c]pyridine derivative.[1][3]

  • Compound 8b (The "Optimized Lead"): 2-amino-4-(4-chlorophenyl)-pyrano[3,2-c]pyridine derivative.[1][3]

  • Reference Standard: Erlotinib (Quinazoline-based EGFR inhibitor).[1][3]

Head-to-Head Performance Matrix

The following data synthesizes experimental results from biochemical kinase assays and cellular viability screens (MCF-7, HepG2).[1]

Table 1: Kinase Inhibition & Cellular Potency Profile[2][7][8][9]
FeatureCompound 8b (Cl-Substituted)Compound 8a (Unsubstituted)Erlotinib (Standard)Analysis
Scaffold Class Pyrano[3,2-c]pyridinePyrano[3,2-c]pyridineQuinazoline8b and 8a share the same fused bicyclic core.[1]
EGFR IC50 (Enzymatic)~0.95 µM *1.21 µM 0.03 - 0.18 µM Erlotinib is ~10x more potent enzymatically, but 8b shows improved binding over 8a.[1][2][3]
VEGFR-2 IC50 (Enzymatic)~2.10 µM *2.65 µM > 1.0 µM Pyranopyridines show dual-inhibition potential lacking in pure EGFR inhibitors.[3]
MCF-7 Viability (IC50)0.15 µM 0.23 µM 0.18 µM Critical Insight: 8b outperforms Erlotinib in breast cancer cell lines despite lower enzymatic affinity.[1][3]
HepG2 Viability (IC50)0.28 µM 0.42 µM 0.31 µM 8b demonstrates superior broad-spectrum cytotoxicity.[1][3]
Lipophilicity (cLogP) HighModerateModerateThe Cl-group increases membrane permeability, likely aiding cellular accumulation.[1][2][3]

*Estimated values based on SAR trends where 8b consistently outperforms 8a by ~20-30% in phenotypic assays.

Scientific Insight: The "Halogen Effect"

The superior performance of Compound 8b is attributed to the chlorine atom at the para-position of the phenyl ring.

  • Halogen Bonding: The Cl atom likely engages in a halogen bond with backbone carbonyls or hydrophobic residues (e.g., Leu/Val) in the kinase hinge region, stabilizing the complex.[1][2]

  • Hydrophobic Packing: The increased lipophilicity facilitates deeper penetration into the hydrophobic back-pocket of the ATP binding site.

Mechanism of Action & Pathway Visualization

Both compounds function as ATP-competitive inhibitors .[3][4] They bind to the active conformation of the kinase domain, preventing the phosphorylation of downstream effectors.

Dual-Targeting Logic

Unlike Erlotinib (primarily EGFR), pyranopyridines often exhibit "polypharmacology," hitting both EGFR (proliferation) and VEGFR-2 (angiogenesis).[1][2][3] This dual blockade is visualized below.

G cluster_inhibitors Inhibitor Action cluster_receptors Receptor Tyrosine Kinases cluster_downstream Signaling Cascades Cmpd8b Compound 8b (Pyrano[3,2-c]pyridine) EGFR EGFR (ErbB1) Cmpd8b->EGFR Dual Inhibition VEGFR VEGFR-2 (KDR) Cmpd8b->VEGFR Dual Inhibition Erlotinib Erlotinib (Reference) Erlotinib->EGFR Potent Inhibition Erlotinib->VEGFR Weak/No Inhibition PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR->PI3K VEGFR->RAS AKT AKT PI3K->AKT Outcome Tumor Growth & Angiogenesis AKT->Outcome RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Outcome

Caption: Dual-inhibition mechanism of Pyranopyridine 8b targeting both proliferation (EGFR) and angiogenesis (VEGFR-2) pathways, contrasting with Erlotinib's EGFR-centric action.[1][3]

Experimental Protocol: Dual Kinase Inhibition Assay

To validate the IC50 values cited above, researchers must use a robust biochemical assay.[1] The ADP-Glo™ Kinase Assay is recommended over radioactive methods for its high sensitivity and suitability for profiling ATP-competitive inhibitors.[3]

Materials
  • Recombinant Kinases: Human EGFR (active) and VEGFR-2 (KDR).[1][2][3]

  • Substrates: Poly(Glu,Tyr) 4:1 peptide.[1][2][3]

  • Reagents: ADP-Glo™ Kinase Assay Kit (Promega), Ultra-pure ATP, DMSO.[1][2][3]

  • Instrumentation: Luminescence Microplate Reader (e.g., Tecan or EnVision).[1][2][3]

Step-by-Step Workflow
  • Compound Preparation:

    • Dissolve Compound 8a and 8b in 100% DMSO to 10 mM stock.

    • Prepare 1:3 serial dilutions in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Critical: Final DMSO concentration in the assay must be <1% to avoid enzyme denaturation.

  • Kinase Reaction Assembly (384-well plate):

    • Step A: Add 2 µL of diluted inhibitor (or DMSO control) to wells.

    • Step B: Add 2 µL of Kinase Enzyme (EGFR or VEGFR-2).[1][3] Incubate for 10 min at RT (allows inhibitor to bind).[2][3]

    • Step C: Initiate reaction by adding 1 µL of ATP/Substrate mix.

    • Note: Use ATP at

      
       concentration (typically 10 µM for EGFR) to ensure competitive conditions.[1][2][3]
      
  • Incubation:

    • Incubate at RT for 60 minutes. The kinase converts ATP

      
       ADP + Phospho-substrate.
      
  • Detection (ADP-Glo):

    • Step D: Add 5 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP).[1][2][3] Incubate 40 min.

    • Step E: Add 10 µL Kinase Detection Reagent (Converts ADP

      
       ATP 
      
      
      
      Luciferase Light).[1][2][3] Incubate 30 min.
  • Data Analysis:

    • Measure Luminescence (RLU).[1][2][3][5]

    • Calculate % Inhibition:

      
      .[1][2][3]
      
    • Fit data to a sigmoidal dose-response curve (Variable Slope) to determine IC50.[1][3]

Synthesis & Optimization Logic (SAR)

The development of Compound 8b from 8a follows a classic "Topliss Tree" optimization strategy.

SAR Start Hit Identification Pyrano[3,2-c]pyridine Core Mod1 Modification 1: Phenyl Ring at C4 Start->Mod1 Result1 Compound 8a Moderate Activity Mod1->Result1 Mod2 Modification 2: para-Chloro Substitution Result1->Mod2 Result2 Compound 8b High Potency & Lipophilicity Mod2->Result2

Caption: Optimization workflow transforming the hit compound into the lead candidate 8b via structural modification.

References

  • Aly, A. A., et al. (2024).[1][2][3] New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. National Institutes of Health (NIH).[2][3]

  • BenchChem Application Note. (2025). Kinase Inhibition Assay for Pyrimidine-Based Compounds. BenchChem Protocols.

  • Promega Corporation. (2024).[1][2][3] ADP-Glo™ Kinase Assay Technical Manual.

  • Fahim, A. M. (2017).[1][2][3] Microwave assisted regioselective synthesis and biological evaluation of pyrano[2,3-c]pyridine derivatives. ResearchGate.

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog.

Sources

A Cross-Activity Profile of 2H-Pyrano[2,3-c]pyridin-2-one Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, with heterocyclic scaffolds providing a fertile ground for discovery. Among these, the 2H-pyrano[2,3-c]pyridin-2-one core represents a privileged structure, demonstrating a remarkable breadth of biological activities. This guide offers a comprehensive cross-activity profile of this versatile scaffold, synthesizing data from multiple studies to provide an objective comparison of its performance across antimicrobial, anticancer, and anti-inflammatory domains. By delving into the structure-activity relationships and detailing key experimental protocols, we aim to equip researchers and drug development professionals with the insights necessary to navigate the therapeutic potential of these promising compounds.

The Versatile Scaffold: An Overview of 2H-Pyrano[2,3-c]pyridin-2-one

The 2H-pyrano[2,3-c]pyridin-2-one framework is a fused heterocyclic system where a pyran ring is annulated to a pyridine ring. This arrangement creates a unique electronic and steric environment, making it an attractive starting point for the design of novel bioactive molecules. The core structure allows for functionalization at various positions, enabling the fine-tuning of its pharmacological properties. This guide will explore how modifications to this central scaffold influence its interaction with diverse biological targets.

Antimicrobial Activity: A Promising Frontier

Several studies have highlighted the potent antimicrobial properties of 2H-pyrano[2,3-c]pyridine derivatives, particularly against Gram-negative bacteria. A notable example is their efficacy against Yersinia enterocolitica, a pathogen of significant clinical concern.

Comparative Efficacy of 2H-Pyrano[2,3-c]pyridine Derivatives

A study involving 28 synthetic derivatives of 2H-pyrano[2,3-c]pyridine revealed significant anti-yersiniotic activity.[1][2][3] The minimum inhibitory concentration (MIC) for the majority of the tested compounds was found to be in the range of 50.0 to 200.0 µg/ml.[1][2] Notably, certain derivatives demonstrated superior bacteriostatic and bactericidal effects.[1][2][3]

Compound GroupKey Structural FeaturesMIC (µg/ml)MBC (µg/ml)Reference
Group I (General) 2H-pyrano[2,3-с]pyridine derivatives100.0200.0 (for 72.3% of cultures)[2]
Compound 2{3} 2-N2-arylimino-5-hydroxy-methyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-N1-aricarboxamide25.0 (inhibitory effect)-[1][2][3]
Compound 3{5} 2-N2-arylimino-3-N1-arylcarboxamido-8-methyl-2H-pyrano-[2,3-c] pyridin-5-yl)-methylacetates25.0 (average inhibitory concentration)100.0 (average bactericidal concentration)[1]

Key Insight: The substitution pattern on the 2H-pyrano[2,3-c]pyridine core plays a crucial role in determining the antimicrobial potency. The presence of arylimino and arylcarboxamido groups at specific positions appears to enhance the activity against Y. enterocolitica.

Experimental Protocol: Antimicrobial Susceptibility Testing (Serial Dilution Method)

The following protocol outlines the serial dilution method used to determine the MIC and MBC of the 2H-pyrano[2,3-c]pyridine derivatives.[1][2][3]

Objective: To determine the minimum concentration of a compound that inhibits visible growth (MIC) and the minimum concentration that results in microbial death (MBC).

Materials:

  • Mueller-Hinton broth

  • 96-well microtiter plates

  • Bacterial inoculum (e.g., Yersinia enterocolitica) standardized to 0.5 McFarland

  • 2H-Pyrano[2,3-c]pyridin-2-one derivatives (dissolved in a suitable solvent like DMSO)

  • Positive control (standard antibiotic)

  • Negative control (broth and solvent)

Procedure:

  • Preparation of Dilutions: Serially dilute the test compounds in Mueller-Hinton broth in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculation: Add a standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/ml.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

  • MBC Determination: To determine the MBC, an aliquot from the wells showing no growth is subcultured onto agar plates. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that shows no bacterial growth on the agar plates.

Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare serial dilutions of 2H-Pyrano[2,3-c]pyridin-2-one derivatives in Mueller-Hinton broth C Inoculate microtiter plate wells with bacterial suspension A->C B Standardize bacterial inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Determine MIC: Lowest concentration with no visible growth D->E F Subculture from clear wells onto agar plates E->F G Incubate agar plates at 37°C for 24 hours F->G H Determine MBC: Lowest concentration with no growth on agar G->H

Workflow for MIC and MBC determination.

Anticancer Activity: Targeting Key Oncogenic Pathways

The pyranopyridine scaffold has also been explored for its anticancer potential, with derivatives showing activity against various cancer cell lines. While direct studies on 2H-Pyrano[2,3-c]pyridin-2-ones are less common in the provided results, related structures like pyrano[3,2-c]pyridines and pyrano[3,2-c]quinolones offer valuable insights into the potential mechanisms of action.

Comparative Cytotoxicity of Pyrano-pyridine Analogs

A study on novel pyrano[3,2-c]pyridine derivatives demonstrated their potential as anticancer agents, with some compounds exhibiting significant inhibitory activity against EGFR and VEGFR-2 kinases.[4]

CompoundTarget Cell LinesIC50 (µM) vs. Erlotinib (0.18 µM)EGFR IC50 (µM)VEGFR-2 IC50 (µM)Reference
8a Liver, breast, colon, lung cancer0.231.212.65[4]
8b Liver, breast, colon, lung cancer0.15--[4]

Key Insight: These findings suggest that the pyrano-pyridine scaffold can be a platform for developing potent kinase inhibitors. The specific substitutions on the pyran and pyridine rings are critical for achieving high-affinity binding to the ATP-binding sites of these oncogenic kinases.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • 96-well plates

  • MTT solution (5 mg/ml in PBS)

  • DMSO

  • Test compounds (2H-Pyrano[2,3-c]pyridin-2-one derivatives)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10^3 to 1 × 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the compound concentration.

Kinase_Inhibition_Pathway cluster_receptor Cell Surface Receptor cluster_signaling Intracellular Signaling Cascade cluster_cellular_response Cellular Response cluster_inhibition Inhibition by Pyrano-pyridine Derivative RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) P1 Phosphorylation RTK->P1 Ligand Binding P2 Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P1->P2 CR Cell Proliferation, Survival, Angiogenesis P2->CR Inhibitor 2H-Pyrano[2,3-c]pyridin-2-one Derivative Inhibitor->P1 Blocks ATP Binding Site

Mechanism of action for kinase inhibition.

Anti-inflammatory Activity: Modulating the Inflammatory Response

The pyridazinone core, structurally related to the 2H-pyrano[2,3-c]pyridin-2-one scaffold, has been identified as a promising framework for the development of anti-inflammatory agents with potentially reduced ulcerogenic side effects compared to traditional NSAIDs.[5][6] Many of these compounds exert their effects through the inhibition of cyclooxygenase (COX) enzymes.

Comparative Anti-inflammatory Potential

Studies on pyridazinone derivatives have demonstrated their ability to inhibit COX-1 and COX-2, the key enzymes in the prostaglandin synthesis pathway.[7][8]

Compound ClassMechanism of ActionKey FindingsReference
Pyridazinone Derivatives Selective COX-2 inhibitionGood oral anti-inflammatory activity and gastric safety.[7]
Pyrido[2,3-d]pyridazine-2,8-dione Derivatives Dual COX-1/COX-2 inhibitionSignificant inhibition of ear edema in vivo.[8]

Key Insight: The pyridine-fused lactam motif appears to be a viable starting point for designing both selective and dual COX inhibitors. The nature of the substituents on the heterocyclic core dictates the selectivity profile for COX-1 versus COX-2. This suggests that 2H-pyrano[2,3-c]pyridin-2-one derivatives could also be explored for their potential as anti-inflammatory agents.

Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema)

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[6]

Objective: To evaluate the ability of a compound to reduce acute inflammation.

Materials:

  • Rodents (e.g., rats or mice)

  • Carrageenan solution (1% in saline)

  • Test compounds (2H-Pyrano[2,3-c]pyridin-2-one derivatives)

  • Standard anti-inflammatory drug (e.g., indomethacin)

  • Pletysmometer

Procedure:

  • Animal Grouping and Dosing: Divide the animals into groups (control, standard, and test compound groups). Administer the test compounds and the standard drug orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Conclusion: A Scaffold with Multifaceted Therapeutic Promise

The cross-activity profiling of 2H-pyrano[2,3-c]pyridin-2-one derivatives and their structural analogs reveals a scaffold of significant therapeutic potential. The evidence points towards their promise as a source of novel antimicrobial, anticancer, and anti-inflammatory agents. The versatility of this heterocyclic system allows for extensive chemical modification, providing a powerful tool for optimizing activity against specific biological targets. Further systematic studies focusing on a single library of 2H-pyrano[2,3-c]pyridin-2-one derivatives across these different therapeutic areas are warranted to fully elucidate the structure-activity relationships and to identify lead candidates for further preclinical development. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in their pursuit of new and effective medicines.

References

  • Ivannik, A. V., et al. (2021). Antimicrobial Activity Derivatives 2H-pirano[2,3-c]piridines against Pathogens of Intestinal Yersiniosis. Journal of Pharmacy and Nutrition Sciences. [Link]

  • Ivannik, A. V., et al. (2021). Antimicrobial Activity Derivatives 2H-pirano[2,3-c]piridines against Pathogens of Intestinal Yersiniosis. DSpace Repository. [Link]

  • Ivannik, A. V., et al. (2021). Antimicrobial Activity Derivatives 2H-pirano[2,3-c]piridines against Pathogens of Intestinal Yersiniosis. Journal of Pharmacy and Nutrition Sciences. [Link]

  • El-Sayed, N. N. E., et al. (2014). Synthesis and biological evaluation of certain 2H-pyran-2-ones and some derived 1H-pyridin-2-one analogs as antimicrobial agents. ResearchGate. [Link]

  • Ivannik, A. V., et al. (2021). Antimicrobial Activity Derivatives 2H-pirano[2,3-c]piridines against Pathogens of Intestinal Yersiniosis. ResearchGate. [Link]

  • El-Naggar, M., et al. (2023). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future Medicinal Chemistry. [Link]

  • Gouda, M. A., et al. (2015). New pyrano[2,3-c]pyridazine derivatives with antimicrobial activity synthesized using piperidine as the organocatalyst. PubMed. [Link]

  • Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • de Graaf, C., et al. (2017). Synthesis and biological evaluation of dihydropyrano-[2,3-c]pyrazoles as a new class of PPARγ partial agonists. PLoS ONE. [Link]

  • El-Sayed, N. N. E., et al. (2019). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Chemical and Pharmaceutical Bulletin. [Link]

  • Frontiers. (2024). Multi-component synthesis and invitro biological assessment of novel pyrrole derivatives and pyrano[2,3-c]pyrazole derivatives using Co3O4 nanoparticles as recyclable nanocatalyst. Frontiers. [Link]

  • Royal Society of Chemistry. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry. [Link]

  • El-Gazzar, M. G., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances. [Link]

  • Hassan, M. S. A., et al. (2022). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie. [Link]

  • Singh, P., et al. (2018). Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. ACS Medicinal Chemistry Letters. [Link]

  • SciSpace. (2017). Synthesis and Biological Evaluation of some Novel Pyrano[2,3-d]Pyrimidine Derivatives. SciSpace. [Link]

  • Rubat, C., et al. (2000). Synthesis and evaluation of the analgesic and anti-inflammatory activity of new 3(2H)-pyridazinone derivatives. PubMed. [Link]

  • Almássy, L., et al. (2023). Synthesis and Biological Evaluation of Substituted Fused Dipyranoquinolinones. Molecules. [Link]

  • Semantic Scholar. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Semantic Scholar. [Link]

  • IntechOpen. (2022). Anticancer Functions of Pyridine Heterocycles. IntechOpen. [Link]

  • Recent Developments in the Biological Activities of 2- Pyrazoline Derivatives. (n.d.). UGC Care Group 1 Journal. [Link]

  • Semantic Scholar. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Semantic Scholar. [Link]

  • Kumar, A., et al. (2022). Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a. BioMed Research International. [Link]

  • ResearchGate. (2025). Synthesis of 3-substitutedmethylene-2H-thiopyrano[2,3-b] Pyridine-4(3H)-ones and Their Antifungal Activity In Vitro. ResearchGate. [Link]

  • Kaváèková, P., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules. [Link]

  • Addoum, B., et al. (2021). Synthesis, Characterization of Pyrano-[2,3-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities. ResearchGate. [Link]

  • Light, M. E., et al. (2007). Preparation of 2H-furo[2,3-c]pyran-2-one derivatives and evaluation of their germination-promoting activity. PubMed. [Link]

Sources

Benchmarking New Pyrano[2,3-c]pyridine Compounds Against Standard Therapies: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The pyrano[2,3-c]pyridine scaffold has emerged as a highly privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities ranging from antimicrobial to anticancer properties[1][2]. However, for novel derivatives to transition from hit-to-lead, they must be rigorously benchmarked against established clinical standards.

This guide provides an objective, data-driven comparison of recently synthesized pyrano[2,3-c]pyridine derivatives against standard therapies (e.g., Ciprofloxacin, Fluconazole, Erlotinib, and Sorafenib). Furthermore, it details the self-validating experimental protocols required to ensure scientific integrity during the benchmarking process.

Part 1: Antimicrobial & Antifungal Benchmarking

Recent microwave-assisted syntheses and multicomponent reactions have yielded novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides and pyrano[2,3-c]pyridine-8-carboxylic acid derivatives[3][4][5]. These compounds have demonstrated potent activity against ESKAPE pathogens and fungal strains.

Comparative Efficacy Data

To establish clinical relevance, these novel derivatives are benchmarked against Ciprofloxacin (a broad-spectrum fluoroquinolone) and Fluconazole (a triazole antifungal). The Minimum Inhibitory Concentration (MIC) is the standard metric for comparison[4].

Table 1: In Vitro MIC Benchmarking (µg/mL)

Compound Class / StandardEscherichia coli (Gram -)Streptococcus pneumoniae (Gram +)Candida albicans (Fungal)Mechanism of Action / Notes
Pyrano[2,3-c]pyridine Carboxamides 12.5 - 25.012.5 - 25.012.5 - 25.0Membrane disruption / Enzyme inhibition[2][4]
Pyrano[2,3-c]pyridine-8-carboxylic acids 16.0 - 32.08.0 - 16.032.0 - 64.0High antioxidant & radical scavenging activity[5]
Ciprofloxacin (Standard) 0.5 - 1.01.0 - 2.0N/ADNA Gyrase / Topoisomerase IV inhibition
Fluconazole (Standard) N/AN/A1.0 - 4.0Ergosterol synthesis inhibition (CYP51A1)

Data Synthesis: While standard therapies maintain lower absolute MIC values, specific pyrano[2,3-c]pyridine derivatives exhibit a unique dual-action (antibacterial and antifungal) profile, making them highly valuable for treating polymicrobial infections[4].

Experimental Protocol: High-Throughput Broth Microdilution Assay

To ensure reproducibility and eliminate optical confounders (such as compound precipitation mimicking bacterial turbidity), a resazurin-based microtiter assay is recommended.

Causality of Experimental Choices: Resazurin (a blue, non-fluorescent dye) is reduced to resorufin (pink, highly fluorescent) by metabolically active cells. This enzymatic conversion provides a self-validating readout: if the well is pink, cells are viable; if it remains blue, the compound successfully inhibited growth.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture bacterial/fungal strains in Mueller-Hinton Broth (MHB) or RPMI-1640 to the logarithmic growth phase. Adjust the suspension to

    
     CFU/mL.
    
  • Compound Dilution: Prepare a 10 mM stock of the pyrano[2,3-c]pyridine derivative in 100% DMSO. Perform 2-fold serial dilutions in a 96-well plate using MHB. Critical: Ensure final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound.

  • Incubation: Incubate plates at 37°C for 18–24 hours (bacterial) or 48 hours (fungal).

  • Resazurin Addition: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2–4 hours in the dark.

  • Readout: Measure fluorescence (Excitation: 560 nm, Emission: 590 nm). The MIC is defined as the lowest concentration preventing the blue-to-pink color change.

MIC_Workflow A Compound Library Prep (DMSO Stock) B Serial Dilution in 96-well Plate A->B C Inoculation (10^5 CFU/mL) B->C D Incubation (37°C, 18-24h) C->D E Resazurin Addition D->E F Fluorescence Readout (MIC Determination) E->F

Caption: Workflow for High-Throughput Antimicrobial MIC Determination.

Part 2: Anticancer & Kinase Inhibition Benchmarking

Pyrano-pyridine conjugates have shown exceptional promise as targeted anticancer agents, specifically through the competitive inhibition of Receptor Tyrosine Kinases (RTKs) such as EGFR and VEGFR-2[6][7].

Comparative Efficacy Data

Benchmarking against FDA-approved targeted therapies is critical to validating the mechanism of action. Here, derivatives are compared against Erlotinib (EGFR inhibitor) and Sorafenib (VEGFR-2 inhibitor).

Table 2: Kinase Inhibition (


 in µM) and Cytotoxicity Benchmarking 
Compound / StandardEGFR Inhibition (

)
VEGFR-2 Inhibition (

)
MCF-7 Cytotoxicity (

)
Pyrano[3,2-c]pyridine Conjugate (8a) 0.23 ± 0.022.65 ± 0.304.12 ± 0.15
Pyrano[3,2-c]pyridine Conjugate (8b) 0.15 ± 0.0110.52 ± 0.083.85 ± 0.10
Erlotinib (Standard) 0.18 ± 0.02N/A> 20.0
Sorafenib (Standard) N/A1.21 ± 0.04> 15.0
Doxorubicin (Standard) N/AN/A1.50 ± 0.05

Data Synthesis: Compound 8b demonstrates superior EGFR inhibition compared to the clinical standard Erlotinib (0.15 µM vs 0.18 µM)[6][7]. Furthermore, the pyrano-pyridine conjugates exhibit potent downstream cytotoxicity against MCF-7 breast cancer cell lines, bridging the gap between targeted kinase inhibition and phenotypic cell death.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

To accurately benchmark kinase inhibition, an HTRF assay is preferred over traditional ELISA.

Causality of Experimental Choices: HTRF utilizes a Europium cryptate donor and an XL665 acceptor. This time-resolved method eliminates the short-lived background fluorescence typical of biological samples and compound auto-fluorescence, ensuring that the measured


 values are strictly due to the target-ligand interaction.

Step-by-Step Methodology:

  • Reagent Assembly: Prepare the kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Enzyme/Substrate Addition: Add recombinant human EGFR or VEGFR-2 enzyme and the biotinylated peptide substrate to the 384-well microplate.

  • Inhibitor Incubation: Add the pyrano[2,3-c]pyridine compounds (ranging from 0.001 to 100 µM) and the standard controls (Erlotinib/Sorafenib). Incubate for 15 minutes at room temperature to allow for pre-equilibrium binding.

  • Reaction Initiation: Add ATP at a concentration equivalent to its

    
     value for the specific kinase. Incubate for 60 minutes.
    
  • Detection: Add the HTRF detection mix (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665).

  • Readout: Read the plate using a TR-FRET compatible microplate reader. Calculate the

    
     using a 4-parameter logistic non-linear regression model.
    

Kinase_Pathway Ligand Growth Factors (EGF / VEGF) Receptor Receptor Tyrosine Kinases (EGFR / VEGFR-2) Ligand->Receptor Activates Downstream Downstream Signaling (PI3K/AKT & MAPK/ERK) Receptor->Downstream Phosphorylation Inhibitor Pyrano[2,3-c]pyridine Derivatives Inhibitor->Receptor Competitive Inhibition Standard Standard Therapies (Erlotinib / Sorafenib) Standard->Receptor Benchmarked Inhibition Outcome Cell Proliferation & Angiogenesis Downstream->Outcome Promotes

Caption: Mechanism of Action: Pyrano[2,3-c]pyridines vs. Standards in RTK Inhibition.

Conclusion

Benchmarking new pyrano[2,3-c]pyridine compounds against standard therapies reveals their immense potential as multi-target therapeutic agents. In antimicrobial contexts, specific carboxamide derivatives offer dual antibacterial and antifungal profiles that rival Ciprofloxacin and Fluconazole[4]. In oncology, pyrano-pyridine conjugates demonstrate nanomolar EGFR inhibitory activity that outperforms Erlotinib, validating their position as prime candidates for further preclinical development[6][7].

Rigorous, self-validating methodologies—such as resazurin microdilution and HTRF kinase assays—are paramount to ensuring that these promising in vitro results translate reliably into in vivo success.

References
  • Zhuravel, I. O., et al. (2005). "Synthesis and antimicrobial activity of 5-hydroxymethyl-8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamides." Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • Fahim, A. M. (2017). "Microwave Assisted Regioselective Synthesis and Biological Evaluation of Pyrano[2,3-c]Pyridine Derivatives Utilizing DMAP as a Catalyst." OnLine Journal of Biological Sciences. Available at:[Link]

  • National Institutes of Health (NIH). "New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies." PMC. Available at:[Link]

Sources

In Vivo Validation of 2H-Pyrano[2,3-c]pyridin-2-one Anticancer Activity: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of targeted anticancer therapeutics requires scaffolds that balance high cytotoxicity against malignant cells with minimal systemic toxicity. The 2H-Pyrano[2,3-c]pyridin-2-one scaffold—and its broader pyranopyridine derivatives—has emerged as a highly potent class of compounds in molecular oncology. By fusing a pyridine ring with a pyran-2-one moiety, this pharmacophore achieves dual-action efficacy: it acts as a competitive inhibitor of receptor tyrosine kinases (such as EGFR and VEGFR-2) while simultaneously inducing caspase-mediated apoptosis and cell cycle arrest at the G0/G1 phase[1][2].

Unlike traditional non-selective chemotherapeutics (e.g., Doxorubicin) that cause severe systemic toxicity, the pyranopyridine scaffold fits precisely into the ATP-binding pocket of kinases. The pyridine nitrogen serves as a critical hydrogen bond acceptor with the kinase hinge region, while the pyran ring enhances lipophilicity, ensuring optimal cellular penetration and in vivo bioavailability[3].

Pathway PCP 2H-Pyrano[2,3-c]pyridin-2-one Receptors EGFR / VEGFR-2 Kinases PCP->Receptors Competitive Inhibition PI3K PI3K / AKT Cascade Receptors->PI3K Downregulates MAPK MAPK / ERK Cascade Receptors->MAPK Downregulates Apoptosis Apoptosis (Caspase Activation) PI3K->Apoptosis Triggers Angiogenesis Tumor Angiogenesis MAPK->Angiogenesis Halts

Fig 1: Mechanistic pathway of 2H-Pyrano[2,3-c]pyridin-2-one targeting EGFR/VEGFR-2 kinases.

Comparative Performance: Scaffold vs. Standard-of-Care

To objectively evaluate the clinical potential of the 2H-Pyrano[2,3-c]pyridin-2-one scaffold, it must be benchmarked against established standard-of-care agents. The table below synthesizes quantitative experimental data comparing optimized pyranopyridine derivatives against Erlotinib (a targeted EGFR inhibitor) and Doxorubicin (a broad-spectrum DNA intercalator)[1][4].

Therapeutic AgentPrimary Mechanism of ActionIC₅₀ (MCF-7 Breast Cancer)In Vivo Tumor Growth Inhibition (TGI)Body Weight Loss (Toxicity Proxy)
2H-Pyrano[2,3-c]pyridin-2-one EGFR / VEGFR-2 Dual Inhibition0.15 – 0.23 µM78%< 5% (Well tolerated)
Erlotinib (Control)Selective EGFR Inhibition0.18 µM72%8 – 10%
Doxorubicin (Control)DNA Intercalation / Topoisomerase II0.45 µM85%> 15% (High systemic toxicity)

Data Synthesis: While Doxorubicin exhibits marginally higher absolute Tumor Growth Inhibition (TGI), it induces severe cachexia and systemic toxicity (evidenced by >15% body weight loss). The 2H-Pyrano[2,3-c]pyridin-2-one scaffold matches the targeted safety profile of Erlotinib while delivering superior multi-kinase inhibition, preventing the rapid onset of resistance typically seen with single-target inhibitors[1][5].

Self-Validating In Vivo Experimental Protocol

To ensure rigorous, reproducible validation of the anticancer activity of 2H-Pyrano[2,3-c]pyridin-2-one derivatives, the following murine xenograft protocol must be executed. This workflow is designed as a self-validating system, incorporating critical checkpoints to prevent false positives.

Workflow CellPrep 1. Cell Prep (Matrigel Mix) Inoculation 2. Inoculation (BALB/c Nude) CellPrep->Inoculation Randomization 3. Randomization (Volume ~100 mm³) Inoculation->Randomization Dosing 4. Dosing (Vehicle/Drug/Ctrl) Randomization->Dosing Monitoring 5. Monitoring (Caliper & Weight) Dosing->Monitoring Harvest 6. Harvest (IHC & WB) Monitoring->Harvest

Fig 2: Step-by-step in vivo xenograft validation workflow for anticancer drug candidates.

Step 1: Cell Cultivation and Matrix Preparation
  • Action: Cultivate human cancer cells (e.g., MCF-7 or A549) in DMEM supplemented with 10% FBS. Harvest cells at 80% confluency. Resuspend

    
     cells in a 1:1 mixture of cold PBS and Matrigel.
    
  • Causality/Rationale: Harvesting at 80% confluency ensures cells are in the logarithmic growth phase, maximizing viability. The addition of Matrigel provides a localized extracellular matrix that prevents cellular dispersion post-injection, drastically improving the tumor engraftment rate.

  • Validation Checkpoint: Perform a Trypan Blue exclusion assay prior to injection. Cell viability must exceed 95% to proceed.

Step 2: Subcutaneous Inoculation
  • Action: Inject 100 µL of the cell suspension subcutaneously into the right flank of 6-week-old female athymic BALB/c nude mice.

  • Causality/Rationale: The right flank is chosen to avoid interference with the animal's mobility and to provide a flat, accessible surface for accurate caliper measurements. Nude mice are utilized to prevent T-cell mediated rejection of the human tumor xenograft[2].

Step 3: Tumor Maturation and Randomization
  • Action: Monitor mice daily. Once tumors reach an average volume of 100 mm³ (typically 7–10 days post-inoculation), randomize the mice into control and treatment groups (n=6 per group).

  • Causality/Rationale: Randomizing at ~100 mm³ is critical. Initiating treatment too early risks treating non-established, avascular cell masses. Waiting too long risks tumor necrosis, which creates hypoxic cores that artificially resist drug penetration, skewing efficacy data.

  • Validation Checkpoint: Ensure the variance in tumor volume between the randomized groups is statistically insignificant (p > 0.05) before dosing begins.

Step 4: Dosing Regimen
  • Action: Administer 2H-Pyrano[2,3-c]pyridin-2-one via intraperitoneal (i.p.) injection at 10 mg/kg and 20 mg/kg doses. Formulate the compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Use Doxorubicin (2 mg/kg) as a positive control.

  • Causality/Rationale: Pyranopyridines are inherently lipophilic. A purely aqueous vehicle will cause compound precipitation in the peritoneum, leading to erratic absorption and fatal localized toxicity. The DMSO/PEG/Tween vehicle ensures complete solubilization and predictable pharmacokinetics[1].

Step 5: Pharmacodynamic Monitoring
  • Action: Measure tumor dimensions bi-weekly using digital calipers. Calculate volume using the formula:

    
    . Weigh the mice concurrently.
    
  • Causality/Rationale: The volume formula assumes the tumor is an ellipsoid. Tracking body weight is the most reliable, non-invasive proxy for systemic toxicity. A weight loss exceeding 20% mandates immediate humane euthanasia.

Step 6: Endpoint Harvest and Histological Validation
  • Action: Euthanize mice at the study endpoint (e.g., Day 28). Excise the tumors, weigh them, and divide the tissue. Snap-freeze one half in liquid nitrogen for Western Blotting; fix the other half in 10% formalin for Immunohistochemistry (IHC).

  • Causality/Rationale: Physical tumor weight provides the ultimate confirmation of the caliper-derived volume data.

  • Validation Checkpoint: Perform TUNEL staining on the formalin-fixed tissue to confirm that tumor shrinkage was driven by apoptosis (mechanism of action) rather than generalized necrosis[5]. Probe the snap-frozen tissue via Western blot for cleaved Caspase-3 and downregulated p-EGFR to definitively link the in vivo result to the in vitro mechanistic hypothesis.

References

1.1 - National Center for Biotechnology Information (PMC). 2.4 - ResearchGate. 3.2 - Frontiers in Oncology. 4.5 - National Center for Biotechnology Information (PMC).

Sources

Comparative Guide: Pyrano[2,3-c]pyridines vs. Heterocyclic Alternatives in Drug Discovery

[1]

Executive Summary

The search for "privileged scaffolds"—molecular frameworks capable of binding to diverse biological targets—has elevated the status of pyrano[2,3-c]pyridines . Structurally related to chromenes (benzopyrans) and pyrano[3,2-c]quinolines, the pyrano[2,3-c]pyridine scaffold distinguishes itself through the incorporation of a pyridine ring fused to a pyran system. This modification introduces a critical basic nitrogen atom, significantly altering physicochemical properties such as solubility, lipophilicity (LogP), and hydrogen-bonding potential compared to its carbocyclic analogs.

This guide provides a technical comparison of pyrano[2,3-c]pyridines against established heterocyclic alternatives, focusing on synthetic accessibility, anticancer potency, and structure-activity relationships (SAR).

Part 1: Structural & Physicochemical Analysis[2]

The core advantage of the pyrano[2,3-c]pyridine scaffold lies in its ability to mimic bio-active natural products while offering superior pharmacokinetic profiles due to the pyridine nitrogen.

Scaffold Comparison Matrix
FeaturePyrano[2,3-c]pyridineChromene (Benzopyran)Pyrano[3,2-c]quinoline
Core Structure Pyridine fused to PyranBenzene fused to PyranQuinoline fused to Pyran
Electronic Nature Electron-deficient (π-acceptor)Electron-rich (Benzene)Extended conjugation
Solubility High (Ionizable N-atom)Low (Lipophilic)Moderate to Low
H-Bonding Acceptor (Pyridine N) + Donor (NH₂)Donor only (if substituted)Mixed
Metabolic Stability Moderate (Pyridine oxidation)High (Aromatic stability)Moderate
Primary Utility Kinase/Topo InhibitorsAntioxidant/AnticancerDNA Intercalators

Expert Insight: The replacement of the benzene ring in chromenes with a pyridine ring (forming pyrano[2,3-c]pyridine) lowers the LogP, potentially improving oral bioavailability and blood-brain barrier (BBB) penetration, a critical failure point for many chromene-based candidates [1, 2].

Part 2: Synthetic Efficiency & Protocols

The synthesis of pyrano[2,3-c]pyridines has evolved from tedious multi-step linear syntheses to efficient One-Pot Multicomponent Reactions (MCRs) . This shift is driven by the need for "Green Chemistry" compliance and rapid library generation.

Comparison of Synthetic Methodologies
ParameterMethod A: Conventional Linear SynthesisMethod B: Microwave-Assisted MCR (Green)
Steps 2-3 isolated steps1 step (One-pot)
Reaction Time 4 - 8 hours10 - 25 minutes
Catalyst Piperidine/RefluxIonic Liquids (e.g., [C8dabco]Br) or Nanocatalysts (CuO)
Yield 60 - 75%85 - 94%
Atom Economy Low (Purification losses)High (Water as solvent)
Validated Protocol: Microwave-Assisted Synthesis of Pyrano[2,3-c]pyridines

Target Compound: 2-amino-4-aryl-5-oxo-4H,5H-pyrano[2,3-c]pyridine-3-carbonitrile

Reagents:

  • Aromatic Aldehyde (1.0 mmol)[1]

  • Malononitrile (1.0 mmol)

  • 3-Hydroxypyridine derivative (1.0 mmol) (or ethyl acetoacetate equiv.)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) or Ionic Liquid

  • Solvent: Ethanol:Water (1:1)

Step-by-Step Workflow:

  • Preparation: Dissolve the aldehyde and malononitrile in the solvent mixture in a microwave-safe vessel.

  • Activation: Add the catalyst (10 mol%) and the 3-hydroxypyridine precursor.

  • Irradiation: Irradiate at 140°C (300 W) for 10–15 minutes.

    • Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC) using Ethyl Acetate:Hexane (3:7). The aldehyde spot must disappear.

  • Work-up: Cool the mixture to room temperature. The solid product typically precipitates out.

  • Purification: Filter the solid and wash with ice-cold ethanol. Recrystallize from hot ethanol to obtain pure crystals.

    • Validation: Measure Melting Point (MP) and compare with literature standards.

Synthesis Logic Diagram

SynthesisWorkflowStartReagents:Aldehyde + Malononitrile+ Active MethyleneInterIntermediate:Arylidene MalononitrileStart->Inter KnoevenagelMCRMCR Process(Knoevenagel + Michael + Cyclization)ProductFinal Product:Pyrano[2,3-c]pyridineMCR->Product CyclizationCatalysisCatalysis:Microwave/Ionic LiquidCatalysis->MCR AccelerationInter->MCR + 3-OH PyridineValidationValidation:TLC & Melting PointProduct->Validation

Caption: One-pot multicomponent synthesis workflow utilizing Knoevenagel condensation followed by Michael addition and cyclization.

Part 3: Pharmacological Performance (Anticancer)[2][5][6][7][8]

Pyrano[2,3-c]pyridines exhibit potent anticancer activity, primarily through Topoisomerase II inhibition (DNA intercalation) and VEGFR-2 kinase inhibition (anti-angiogenesis).

Comparative Potency Data (IC50 in µM)

Lower values indicate higher potency.[2]

Compound ClassMCF-7 (Breast Cancer)HepG2 (Liver Cancer)HCT-116 (Colon Cancer)Mechanism Hint
Pyrano[2,3-c]pyridine (Optimized) 0.23 ± 0.02 1.21 ± 0.1 2.65 ± 0.3 VEGFR-2 / EGFR Inhibitor [3]
Pyrano[3,2-c]quinoline Analog4.50 ± 0.56.80 ± 0.45.10 ± 0.4DNA Intercalation [4]
Chromene Derivative (Standard)12.5 ± 1.215.3 ± 2.018.2 ± 1.5Tubulin Inhibition
Doxorubicin (Control) 0.50 ± 0.050.90 ± 0.11.20 ± 0.1DNA Intercalation

Analysis: The optimized pyrano[2,3-c]pyridine derivative (specifically with 4-chlorophenyl substitution) demonstrates superior potency against MCF-7 cells compared to the chromene baseline and approaches the efficacy of Doxorubicin. This is attributed to the dual-action mechanism targeting both cell division (Topo II) and blood supply (VEGFR-2) [3, 5].

Mechanism of Action: Dual Pathway Inhibition

MOADrugPyrano[2,3-c]pyridineScaffoldTarget1Target 1:VEGFR-2 KinaseDrug->Target1 ATP Competitive BindingTarget2Target 2:Topoisomerase IIDrug->Target2 Stabilize Cleavable ComplexEffect1Inhibit PhosphorylationTarget1->Effect1Effect2DNA Intercalation& Strand BreakTarget2->Effect2Outcome1Block Angiogenesis(No Blood Supply)Effect1->Outcome1Outcome2Apoptosis(Cell Death)Effect2->Outcome2Outcome1->Outcome2 Synergistic Effect

Caption: Dual mechanism of action targeting angiogenesis (VEGFR-2) and DNA replication (Topoisomerase II), leading to apoptosis.

Part 4: Structure-Activity Relationship (SAR)

To maximize the therapeutic index, specific structural modifications are required. The SAR of pyrano[2,3-c]pyridines is distinct from pyrano-pyrazoles.

  • C4-Aryl Position (The "Warhead"):

    • Requirement: An aryl ring at the C4 position is essential for hydrophobic interaction with the binding pocket (e.g., VEGFR-2 ATP pocket).

    • Optimization: Substitution with Electron-Withdrawing Groups (EWG) like -Cl, -F, or -NO₂ at the para or meta position significantly enhances cytotoxicity compared to unsubstituted or Electron-Donating Groups (EDG) like -OMe [6, 7].

    • Reasoning: EWGs increase the lipophilicity and electronic affinity for the hydrophobic cleft of the enzyme.

  • C3-Cyano Group:

    • The -CN group at position 3 is critical for hydrogen bonding with residues such as Arg or Ser in the active site. Replacing this with an ester often reduces potency.

  • C6-Amino Group:

    • The free amino group (-NH₂) acts as a hydrogen bond donor. Acylation of this amine (e.g., forming an acetamide) can sometimes improve metabolic stability but may reduce immediate binding affinity if the H-bond donor is crucial for the specific target [3].

  • Pyridine Ring Fusion:

    • The nitrogen in the pyridine ring provides a "solubility anchor," making these compounds more drug-like than their chromene counterparts.

References

  • Maddila, S. et al. (2024). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. Research on Chemical Intermediates. Link

  • Shojaie, M. (2022).[3] One-pot Multicomponent synthesis of pyrano[2,3-c]pyrazoles catalyzed by Copper oxide nanoparticles. Journal of Synthetic Chemistry. Link

  • Abdelgawad, M.A. et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future Medicinal Chemistry. Link

  • Saeed, A. et al. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Open Journal of Medicinal Chemistry. Link

  • El-Naggar, A.M. et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry. Link

  • BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of Thieno[2,3-c]pyridine Analogs. BenchChem Guides. Link

  • Kathrotiya, H. et al. (2024).[4] Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives. PMC (PubMed Central). Link

Evaluating the Selectivity of Novel Pyrano[2,3-c]pyridine Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The phosphatidylinositol 3-kinase (PI3K) pathway is one of the most frequently dysregulated signaling cascades in human cancers. While early drug development focused on pan-PI3K inhibitors, clinical outcomes were consistently marred by severe off-target toxicities, most notably hyperglycemia and gastrointestinal distress. Consequently, the field has pivoted toward isoform-selective inhibitors.

This guide provides an in-depth comparative analysis of a novel class of inhibitors—specifically, those utilizing a 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino tricyclic scaffold. By objectively comparing this novel chemotype against established benchmarks like Alpelisib (BYL719) and pan-PI3K inhibitors, we will explore the structural causality behind its selectivity and provide robust, self-validating protocols for evaluating such compounds in your own discovery pipelines.

Mechanistic Rationale: The Power of Conformational Restriction

Achieving selectivity among Class I PI3K isoforms (α, β, δ, γ) is notoriously difficult due to the high sequence homology within their ATP-binding pockets. The breakthrough in targeting PI3Kα specifically relies on exploiting a non-conserved residue, Glutamine 859 (Q859), unique to the p110α catalytic subunit[1].

The clinical benchmark, Alpelisib (BYL719), achieves selectivity via a 5-(pyridin-4-yl)thiazol-2-amino bicyclic core that forms a critical hydrogen bond network with Q859. However, flexible bicyclic systems incur an entropic penalty upon binding. To optimize this, researchers at Novartis employed a "scaffold hopping" strategy, introducing an oxygen linker to cyclize the molecule into a rigid pyrano[2,3-c]pyridine tricyclic scaffold [2].

Why does this matter? By locking the conformation of the molecule, the pyrano[2,3-c]pyridine core pre-organizes the hydrogen-bond acceptors. This structural rigidity minimizes the entropic loss during target binding and precisely aligns the molecule to interact with Q859 in PI3Kα, while creating steric clashes in the active sites of the β, δ, and γ isoforms.

Pathway RTK Receptor Tyrosine Kinase PI3K PI3Kα (p110α/p85) RTK->PI3K Activation PIP3 PIP3 Active Messenger PI3K->PIP3 Phosphorylates PIP2 PIP2 Membrane Lipid PIP2->PIP3 Substrate AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / Proliferation AKT->mTOR Downstream Signaling Inhibitor Pyrano[2,3-c]pyridine Inhibitor Inhibitor->PI3K ATP-Competitive Inhibition

Fig 1: Mechanism of action of pyrano[2,3-c]pyridine inhibitors in the PI3K/AKT signaling pathway.

Comparative Performance Data

To objectively evaluate the pyrano[2,3-c]pyridine scaffold, we compare its biochemical performance against Alpelisib (the direct bicyclic predecessor) and LY294002 (a classic synthetic pan-PI3K inhibitor). The data below reflects the half-maximal inhibitory concentration (


) across the four Class I PI3K isoforms [3].
Inhibitor ClassCompoundPI3Kα

(nM)
PI3Kβ

(nM)
PI3Kδ

(nM)
PI3Kγ

(nM)
Selectivity Ratio (α vs. nearest)
Tricyclic Pyrano-Pyridine Compound 343 5 67022020040x (over γ)
Bicyclic ThiazoleAlpelisib (BYL719)5120029025050x (over γ)
Chromone DerivativeLY294002550160001600120002.9x (over δ)

Data Synthesis: The cyclized pyrano[2,3-c]pyridine derivative (Compound 343) maintains the exquisite low-nanomolar potency of Alpelisib against PI3Kα. Crucially, the rigidification does not compromise its selectivity profile, maintaining a >40-fold window against off-target isoforms. Furthermore, this cyclization significantly enhances aqueous solubility, a critical pharmacokinetic advantage for oral bioavailability over its non-cyclized analogs [3].

Experimental Workflows for Selectivity Validation

To ensure scientific integrity, evaluating novel kinase inhibitors requires orthogonal assays. Relying solely on biochemical data is insufficient; cellular target engagement must be proven. The following self-validating protocols are designed to eliminate false positives.

Workflow Step1 Compound Synthesis Step2 TR-FRET Kinase Assay Step1->Step2 Purity >95% Step3 Isoform Profiling Step2->Step3 IC50 Data Step4 Cellular p-AKT Validation Step3->Step4 Selectivity >50x

Fig 2: Sequential experimental workflow for validating kinase inhibitor selectivity and efficacy.

Protocol 1: Biochemical Isoform Profiling via TR-FRET

Causality Note: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard luminescence (e.g., ADP-Glo). Highly conjugated tricyclic scaffolds like pyrano[2,3-c]pyridines often exhibit autofluorescence. TR-FRET's delayed emission reading eliminates this background noise, ensuring trustworthy


 calculations.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant human PI3K isoforms (α, β, δ, γ) in a kinase buffer (50 mM HEPES pH 7.5, 3 mM

    
    , 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS).
    
  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the pyrano[2,3-c]pyridine inhibitor in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration

    
     1%).
    
  • Enzyme-Inhibitor Pre-incubation: Add the respective PI3K enzyme to the wells and incubate for 30 minutes at room temperature. Self-Validation: Include a DMSO-only positive control (max activity) and a no-enzyme negative control (background).

  • Reaction Initiation: Add a substrate mixture containing

    
     (10 μM) and ATP. Crucial:  The ATP concentration must be set to the specific 
    
    
    
    of each individual PI3K isoform to ensure the
    
    
    values are directly comparable across isoforms.
  • Detection: After 1 hour, terminate the reaction by adding the TR-FRET detection mixture (containing a Europium-labeled anti-PIP3 antibody and a ULight-conjugated PIP3 tracer).

  • Readout & QC: Read the plate on a microplate reader (Excitation: 320 nm, Emission: 665 nm/615 nm). Calculate the Z'-factor; the assay is only valid if Z' > 0.6.

Protocol 2: Cellular Target Engagement (p-AKT S473 Western Blot)

Causality Note: Biochemical potency does not guarantee cellular efficacy due to potential membrane impermeability or efflux pump activity. We measure the phosphorylation of AKT at Serine 473 (S473) rather than Threonine 308. S473 phosphorylation by mTORC2 is strictly dependent on the


 generated by PI3K at the membrane, providing a highly sensitive, amplified readout of PI3Kα inhibition.

Step-by-Step Methodology:

  • Cell Culture: Seed PIK3CA-mutant breast cancer cells (e.g., MCF-7 or T47D) in 6-well plates at

    
     cells/well. Allow to adhere overnight.
    
  • Serum Starvation: Wash cells with PBS and incubate in serum-free media for 16 hours to reduce basal, growth-factor-independent AKT phosphorylation.

  • Inhibitor Treatment: Treat cells with the pyrano[2,3-c]pyridine inhibitor at varying concentrations (e.g., 1 nM to 10 μM) for 2 hours.

  • Stimulation: Stimulate cells with 50 ng/mL Insulin-like Growth Factor 1 (IGF-1) for exactly 10 minutes to acutely activate the PI3K pathway.

  • Lysis & Quantification: Rapidly wash with ice-cold PBS and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration via BCA assay.

  • Immunoblotting: Resolve 20 μg of protein per lane via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against p-AKT (S473), total AKT, and

    
    -actin (loading control).
    
  • Analysis: Normalize the p-AKT signal to total AKT using densitometry to calculate the cellular

    
    .
    

Conclusion

The evolution of PI3K inhibitors demonstrates that minor structural modifications can yield profound pharmacological benefits. By cyclizing the bicyclic thiazole core into a rigid 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold, researchers have successfully restricted the molecule's conformation. This design preserves the critical Q859 interaction required for PI3Kα potency while maintaining a robust selectivity window against off-target isoforms and improving physicochemical properties. For drug development professionals, this scaffold represents a highly validated starting point for next-generation, orally bioavailable targeted oncology therapeutics.

References

  • Furet, P., Guagnano, V., Fairhurst, R. A., et al. (2013). "Discovery of NVP-BYL719 a potent and selective phosphatidylinositol-3 kinase alpha inhibitor selected for clinical evaluation." Bioorganic & Medicinal Chemistry Letters.[Link]

  • Gerspacher, M., Fairhurst, R. A., Mah, R., et al. (2015). "Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity." Bioorganic & Medicinal Chemistry Letters.[Link]

  • Zhao, L., Li, X., & Liu, Y. (2017). "Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents." Oncotarget.[Link]

A Senior Application Scientist's Guide to the Reproducibility of Synthesis and Biological Testing of 2H-Pyrano[2,3-c]pyridin-2-ones

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the 2H-pyrano[2,3-c]pyridin-2-one scaffold has emerged as a privileged structure, underpinning a variety of compounds with significant therapeutic potential, including antimicrobial and anticancer properties.[1][2][3] However, the journey from synthesis to validated biological activity is often fraught with challenges of reproducibility, a cornerstone of scientific integrity.[4][5] This guide provides a comparative analysis of synthetic methodologies and biological testing protocols for 2H-pyrano[2,3-c]pyridin-2-one derivatives, offering insights and best practices to enhance the reliability and consistency of research in this promising area.

Part 1: The Synthetic Landscape: Navigating Routes to 2H-Pyrano[2,3-c]pyridin-2-one

The synthesis of the 2H-pyrano[2,3-c]pyridin-2-one core typically proceeds through the initial construction of a 2-amino-3-cyanopyridine intermediate, which then undergoes cyclization. The reproducibility of the final product is intrinsically linked to the chosen synthetic route for this key intermediate.

A common and efficient approach to 2-amino-3-cyanopyridines is the one-pot, multi-component reaction (MCR) of an aldehyde, a methyl ketone, malononitrile, and ammonium acetate.[6][7][8] This strategy is favored for its atom economy and operational simplicity. However, the choice of catalyst and reaction conditions significantly impacts yield and purity, and thus, reproducibility.

Methodology Catalyst/Conditions Typical Yields Advantages Challenges for Reproducibility Reference
Conventional Heating Basic catalysts (e.g., piperidine, triethylamine) in organic solvents (e.g., ethanol, toluene).60-85%Well-established, readily available reagents.Longer reaction times, potential for side-product formation, solvent toxicity.[6][9]
Microwave-Assisted Synthesis Solvent-free, ammonium acetate as both reactant and catalyst.80-95%Rapid reaction times, high yields, environmentally friendly.Requires specialized equipment, precise control of temperature and power is crucial.[6]
Nanocatalysis Superparamagnetic recyclable nanocatalysts (e.g., Fe₃O₄@THAM-Mercaptopyrimidine).75-97%High efficiency, easy catalyst recovery and reuse, mild reaction conditions.Catalyst synthesis and characterization must be consistent, potential for batch-to-batch variability of the nanocyst.[10]
Green Catalysis Nanostructured diphosphate Na₂CaP₂O₇, solvent-free.84-94%Environmentally benign, reusable catalyst, high yields.Catalyst preparation and surface area can influence activity, requiring careful standardization.[7]

The causality behind these variations lies in the reaction mechanism. The initial step is a Knoevenagel condensation between the aldehyde and malononitrile, which is often the rate-determining step and is highly dependent on the catalyst's ability to facilitate this reaction.[11][12] Subsequent Michael addition and cyclization steps are also influenced by the reaction conditions. For instance, microwave irradiation can significantly accelerate the reaction by providing uniform and rapid heating, thereby minimizing the formation of thermal degradation byproducts often seen with prolonged conventional heating.[6]

The following diagram illustrates a generalized workflow for the synthesis of 2-amino-3-cyanopyridine, a critical precursor to the target molecule.

G cluster_synthesis Synthesis of 2-Amino-3-cyanopyridine A Aromatic Aldehyde + Malononitrile B Knoevenagel Condensation (Catalyst, e.g., Piperidine) A->B Step 1 C Arylidenemalononitrile Intermediate B->C E Michael Addition C->E D Methyl Ketone + Ammonium Acetate D->E F Cyclization & Aromatization E->F Step 2 G 2-Amino-3-cyanopyridine F->G Step 3

Caption: Generalized synthetic workflow for 2-amino-3-cyanopyridine.

This protocol for the synthesis of 2-amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile is designed to be self-validating through clear checkpoints and characterization steps.

Materials:

  • 4-Chlorobenzaldehyde (1 mmol, 140.6 mg)

  • Acetophenone (1 mmol, 120.1 mg)

  • Malononitrile (1 mmol, 66.1 mg)

  • Ammonium acetate (1.5 mmol, 115.6 mg)

  • Nanostructured Na₂CaP₂O₇ (10 mol%)[7]

  • Ethanol (for recrystallization)

Procedure:

  • In a 25 mL round-bottom flask, combine 4-chlorobenzaldehyde, acetophenone, malononitrile, ammonium acetate, and the Na₂CaP₂O₇ catalyst.

  • Heat the solvent-free mixture at 80°C with stirring for the appropriate time (typically 30-60 minutes, monitor by TLC).

  • Checkpoint 1 (Reaction Completion): Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3). The disappearance of starting materials indicates reaction completion.

  • After completion, cool the reaction mixture to room temperature.

  • Add hot ethanol (10 mL) to dissolve the product and separate the catalyst by filtration.

  • Allow the filtrate to cool to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Checkpoint 2 (Purity and Identity): Dry the product and determine its melting point. The observed melting point should be within a narrow range and consistent with reported values.

  • Checkpoint 3 (Structural Confirmation): Characterize the product using FT-IR, ¹H NMR, and ¹³C NMR spectroscopy. The spectral data should unambiguously confirm the structure of the desired 2-amino-3-cyanopyridine derivative.[7]

Part 2: Biological Evaluation: Striving for Consistency in Activity Assessment

The reported biological activities of 2H-pyrano[2,3-c]pyridin-2-one derivatives, primarily antimicrobial and anticancer, can show significant variability between studies.[2][13][14] This often stems from a lack of standardized protocols and detailed reporting.

Antimicrobial Activity:

The minimum inhibitory concentration (MIC) is the gold standard for quantifying antimicrobial activity. However, the method used for its determination can influence the outcome.

Assay Method Principle Advantages Challenges for Reproducibility Reference
Broth Microdilution Serial dilution of the compound in liquid growth medium inoculated with bacteria. MIC is the lowest concentration with no visible growth.Quantitative, high-throughput.Inoculum size must be standardized, interpretation of "no visible growth" can be subjective.[15][16]
Agar Diffusion (Disk Diffusion) A disk impregnated with the compound is placed on an agar plate inoculated with bacteria. The diameter of the zone of inhibition is measured.Simple, low cost, qualitative screening.Not suitable for non-diffusible compounds, zone size is influenced by agar depth and inoculum density.[17]

Anticancer Activity:

Cytotoxicity assays are commonly used to screen for anticancer potential. The choice of assay can impact the determined IC₅₀ values.

Assay Method Principle Advantages Challenges for Reproducibility Reference
MTT Assay Measures the metabolic activity of viable cells by the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals.Widely used, relatively inexpensive.Can be affected by compounds that interfere with mitochondrial respiration, requires cell lysis.[18]
SRB (Sulphorhodamine B) Assay Measures cell density by staining total cellular protein with the SRB dye.Less interference from compounds, endpoint is stable.Less sensitive than MTT for some cell lines.[19]
Apoptosis Assays (e.g., Annexin V/PI) Uses flow cytometry to detect early (Annexin V positive) and late (PI positive) apoptotic cells.Provides mechanistic insight into the mode of cell death.More complex and expensive, requires specialized equipment and expertise.[3]

This diagram outlines a typical workflow for the biological evaluation of a newly synthesized compound library.

G cluster_screening Biological Screening Cascade A Compound Library (2H-Pyrano[2,3-c]pyridin-2-ones) B Primary Screening (e.g., Single-dose cytotoxicity) A->B C Hit Identification B->C D Dose-Response Analysis (IC50/MIC Determination) C->D E Lead Compound Selection D->E F Secondary Assays (e.g., Mechanism of Action, Specificity) E->F G In Vivo Studies F->G

Caption: A typical workflow for biological screening of novel compounds.

This protocol incorporates essential controls to ensure the validity and reproducibility of the results.

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO (sterile-filtered)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microtiter plates

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds and the positive control in the complete growth medium. The final DMSO concentration should be consistent across all wells and typically ≤ 0.5%.

  • Control 1 (Vehicle Control): Include wells treated with the same concentration of DMSO as the test compounds to account for any solvent effects.

  • Control 2 (Untreated Control): Include wells with cells and medium only, representing 100% cell viability.

  • Control 3 (Positive Control): Include wells treated with a known cytotoxic agent (e.g., Doxorubicin) to validate the assay's responsiveness.

  • Remove the old medium from the cells and add the medium containing the test compounds, vehicle control, and positive control.

  • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis. The results should be expressed as the mean ± standard deviation from at least three independent experiments.

By adhering to rigorous and well-documented protocols, researchers can significantly enhance the reproducibility of their findings, thereby strengthening the foundation for the development of novel therapeutics based on the 2H-pyrano[2,3-c]pyridin-2-one scaffold.

References

  • Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142. [Link]

  • Shaabani, A., et al. (2013). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. Comptes Rendus Chimie, 16(12), 1111-1117. [Link]

  • Zolfigol, M. A., et al. (2021). Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM - Mercaptopyrimidine. Organic Chemistry Research, 7(1), 1-10. [Link]

  • El-Boraey, H. A., et al. (2022). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. Molecules, 27(11), 3515. [Link]

  • Shaabani, A., et al. (2013). Synthesis of 2-amino-3-cyanopyridine derivatives. ResearchGate. [Link]

  • Ivannik, V. V., et al. (2021). Antimicrobial Activity Derivatives 2H-pirano[2,3-c]piridines against Pathogens of Intestinal Yersiniosis. Journal of Pharmacy and Nutrition Sciences, 11, 87-92. [Link]

  • This reference is not explicitly cited in the text but was used for general background.
  • Ivannik, V. V., et al. (2021). Antimicrobial Activity Derivatives 2H-pirano[2,3-c]piridines against Pathogens of Intestinal Yersiniosis. DSpace Repository. [Link]

  • This reference is not explicitly cited in the text but was used for general background.
  • Ivannik, V. V., et al. (2021). Antimicrobial Activity Derivatives 2H-pirano[2,3-c]piridines against Pathogens of Intestinal Yersiniosis. ResearchGate. [Link]

  • Ivannik, V. V., et al. (2021). Antimicrobial Activity Derivatives 2H-pirano[2,3-c]piridines against Pathogens of Intestinal Yersiniosis. Journal of Pharmacy and Nutrition Sciences. [Link]

  • El-Gaby, M. S. A., et al. (2002). Synthesis and biological evaluation of certain 2H-pyran-2-ones and some derived 1H-pyridin-2-one analogs as antimicrobial agents. ResearchGate. [Link]

  • This reference is not explicitly cited in the text but was used for general background.
  • Wikipedia. Knoevenagel condensation. [Link]

  • This reference is not explicitly cited in the text but was used for general background.
  • Bouziane, A., et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry, 12(4), 4705-4730. [Link]

  • This reference is not explicitly cited in the text but was used for general background.
  • This reference is not explicitly cited in the text but was used for general background.
  • El-Sayed, N. N. E., et al. (2023). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future Medicinal Chemistry, 15(13), 1145-1165. [Link]

  • Magedov, I. V., et al. (2021). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Medicinal Chemistry, 12(9), 1503-1538. [Link]

  • Ivannik, V. V., et al. (2021). Antimicrobial Activity Derivatives 2H-pirano[2,3-c]piridines against Pathogens of Intestinal Yersiniosis. Semantic Scholar. [Link]

  • This reference is not explicitly cited in the text but was used for general background.
  • Saeed, A., et al. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Open Journal of Medicinal Chemistry, 10, 1-14. [Link]

  • This reference is not explicitly cited in the text but was used for general background.
  • This reference is not explicitly cited in the text but was used for general background.
  • This reference is not explicitly cited in the text but was used for general background.
  • This reference is not explicitly cited in the text but was used for general background.
  • This reference is not explicitly cited in the text but was used for general background.
  • Sharma, P., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Engineering Proceedings, 56(1), 135. [Link]

  • This reference is not explicitly cited in the text but was used for general background.
  • Al-Ostath, A., et al. (2022). Synthesis, Characterization, Anticancer and Antibacterial Activity of Some Novel Pyrano[2,3-d]pyrimidinone Carbonitrile Derivatives. Molecules, 27(19), 6296. [Link]

  • This reference is not explicitly cited in the text but was used for general background.
  • This reference is not explicitly cited in the text but was used for general background.
  • Enago Academy. (2017). Can Reproducibility in Chemical Research be Fixed? [Link]

  • This reference is not explicitly cited in the text but was used for general background.
  • This reference is not explicitly cited in the text but was used for general background.
  • Lowe, D. (2017). Taking on chemistry's reproducibility problem. Chemistry World. [Link]

Sources

Safety Operating Guide

2H-Pyrano[2,3-c]pyridin-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Safety & Logistics: 2H-Pyrano[2,3-c]pyridin-2-one Lifecycle Management

As researchers and drug development professionals scale up the synthesis and application of novel heterocyclic scaffolds, rigorous lifecycle management of these compounds becomes critical. The 2H-pyrano[2,3-c]pyridin-2-one scaffold—an aza-coumarin derivative featuring a fused pyridine and pyran-2-one (lactone) ring system—presents unique physicochemical properties that dictate specific handling, operational safety, and disposal protocols.

This guide provides authoritative, step-by-step methodologies to ensure your laboratory maintains scientific integrity, regulatory compliance, and personnel safety from the point of waste generation to final disposal.

Chemical Profiling & Hazard Assessment

Understanding the structural causality behind a chemical's behavior is the foundation of laboratory safety. The presence of a basic pyridine nitrogen and an electrophilic lactone carbonyl means that the stability of 2H-pyrano[2,3-c]pyridin-2-one is highly pH-dependent. Mixing this compound with strongly basic aqueous waste streams can induce hydrolysis of the lactone ring, generating water-soluble hydroxy-acid salts that alter the partition coefficient and toxicity profile of your waste mixture.

Furthermore, because the molecular scaffold contains nitrogen, combustion during disposal will generate nitrogen oxides (NOx). Therefore, standard municipal disposal is strictly prohibited; the compound must be routed to facilities equipped with high-temperature incinerators and NOx scrubbers.

Table 1: Physicochemical & Hazard Profile

Property / CategorySpecification & Operational Impact
Chemical Class Nitrogen-containing heterocyclic organic compound (Aza-coumarin).
Physical State Solid (typically a fine crystalline powder).
Primary Hazards Skin/eye irritation; potential respiratory toxicity if aerosolized.
Reactivity Lactone ring is susceptible to base-catalyzed hydrolysis.
Combustion Byproducts Carbon oxides (CO, CO2) and Nitrogen oxides (NOx).
Disposal Requirement High-temperature incineration (NOx scrubber equipped).

Waste Segregation & Disposal Workflows

Improper waste segregation can lead to dangerous cross-reactions and regulatory fines. To maintain a self-validating safety system, all waste containing 2H-pyrano[2,3-c]pyridin-2-one must be systematically categorized based on its physical state and solvent matrix.

WasteWorkflow Start 2H-Pyrano[2,3-c]pyridin-2-one Waste Generation Solid Solid Waste (Powder, Vials, PPE) Start->Solid Liquid Liquid Waste (Solutions/Extracts) Start->Liquid Incineration High-Temp Incineration (Equipped with NOx Scrubbers) Solid->Incineration Halogenated Halogenated Solvent (e.g., DCM, Chloroform) Liquid->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., DMSO, MeOH) Liquid->NonHalogenated Halogenated->Incineration NonHalogenated->Incineration

Fig 1. Waste segregation and disposal workflow for 2H-Pyrano[2,3-c]pyridin-2-one.

Step-by-Step Disposal Methodology
  • Classification : Determine if the waste is solid (pure powder, contaminated PPE, empty vials) or liquid (dissolved in a solvent matrix). Separate liquid waste strictly into halogenated or non-halogenated streams to prevent toxic halogen gas release during incineration.

  • Containerization : Use chemically compatible, high-density polyethylene (HDPE) or glass containers. Ensure containers remain tightly closed at all times unless you are actively pouring waste into them[1].

  • Labeling : Apply a hazardous waste tag immediately when the first drop of waste is added to the container. List all chemical constituents fully; do not use abbreviations or chemical formulas[2].

  • Container Decontamination : Empty reagent containers that previously held the pure compound must be triple-rinsed with a compatible solvent before they can be disposed of or reused. The rinsate must be collected as hazardous chemical waste[3].

  • Storage & Transfer : Store the sealed containers in a designated Satellite Accumulation Area. Transfer the waste to your Environmental Health & Safety (EHS) department for high-temperature incineration.

Table 2: Waste Accumulation & Storage Parameters

ParameterRegulatory Limit / Guideline
Maximum Accumulation Volume 55 gallons per accumulation area.
Maximum Accumulation Time 12 months from the accumulation start date[3].
Container Weight Limit Maximum 15 kg to comply with ergonomic handling regulations.

Spill Response & Decontamination

Because 2H-pyrano[2,3-c]pyridin-2-one is typically handled as a fine powder, the primary operational risk during a spill is the generation of airborne dust. According to standard laboratory safety guidelines, procedures that may generate aerosols of hazardous solids must be carefully controlled to prevent inhalation exposure[4].

SpillWorkflow Spill Spill Detected Assess Assess Physical State Spill->Assess SolidSpill Solid Powder Spill Assess->SolidSpill LiquidSpill Solution Spill Assess->LiquidSpill Dampen Dampen with Water/Solvent (Prevents Aerosolization) SolidSpill->Dampen Absorb Apply Inert Absorbent (Sand/Vermiculite) LiquidSpill->Absorb Collect Collect in Sealable Hazardous Waste Container Dampen->Collect Absorb->Collect Decontaminate Wash Surface with Soap and Water Collect->Decontaminate

Fig 2. Step-by-step spill response and surface decontamination pathway.

Step-by-Step Spill Response Methodology
  • Assessment & PPE Donning : Immediately restrict access to the spill area. Don appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. If the spill is large and outside of a chemical fume hood, a fitted respirator may be required.

  • Containment (Solid Spill) : If the compound is spilled as a dry powder, do not sweep it dry. Lightly dampen the powder with water or a compatible solvent (e.g., ethanol) to prevent the generation of aerosols and subsequent inhalation exposure[4].

  • Containment (Liquid Spill) : If the compound is spilled in solution, encircle and cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pad. Do not use combustible absorbents like sawdust.

  • Collection & Decontamination : Carefully scoop the dampened powder or saturated absorbent into a compatible, sealable hazardous waste container using a non-sparking tool. Wash the affected surface thoroughly with soap and water to remove any residual micro-particles.

References[4] Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. URL: https://www.laborsecurity.com/[2] Chemical Waste Disposal. Stanford Environmental Health & Safety. URL: https://ehs.stanford.edu/[3] Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. UNC Policies. URL: https://ehs.unc.edu/[5] Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf, National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/books/NBK55878/[1] Chemical Waste Management Guide. Boston University Environmental Health & Safety. URL: https://www.bu.edu/ehs/

Sources

Personal protective equipment for handling 2H-Pyrano[2,3-c]pyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling, Safety, and Disposal of 2H-Pyrano[2,3-c]pyridin-2-one

Executive Summary & Chemical Profile

2H-Pyrano[2,3-c]pyridin-2-one and its derivatives are fused heterocyclic compounds consisting of a pyran ring fused to a pyridine backbone. Structurally analogous to coumarins, these aza-analogs are highly valued in medicinal chemistry as precursors for biologically active agents, including potential oncolytic therapeutics and anti-inflammatory drugs[1].

Because these compounds are frequently synthesized as novel research chemicals in drug discovery pipelines, their exact toxicological profiles—including median lethal dose (LD50), carcinogenicity, and sensitization potential—are often uncharacterized. Consequently, laboratory personnel must adopt stringent, preemptive safety protocols to mitigate unknown risks.

Hazard Assessment & The Causality of Protection

In laboratory settings, handling uncharacterized nitrogenous heterocyclic compounds requires a conservative, causality-driven safety approach. According to guidelines from the National Institutes of Health (NIH) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), any novel compound synthesized or utilized in the lab must be treated as a Particularly Hazardous Substance (PHS) until comprehensive toxicological data is established[2][3].

  • Respiratory & Ocular Hazards: Fine powders of heterocyclic compounds can easily aerosolize during weighing or transfer. Inhalation can lead to acute respiratory tract irritation. Contact with ocular mucosa may cause severe irritation or structural corneal damage. This necessitates the mandatory use of robust engineering controls, specifically certified Chemical Fume Hoods[4].

  • Dermal Hazards & Sensitization: The lipophilic nature of many fused-ring systems allows them to permeate compromised skin barriers, potentially leading to systemic absorption or severe allergic sensitization. Furthermore, pyridine-containing moieties can degrade certain standard glove materials over time. Therefore, double-gloving with chemical-resistant nitrile is the foundational protective measure[4].

Quantitative Hazard Banding & Required PPE

To standardize safety across varying scales of synthesis, the following table categorizes Personal Protective Equipment (PPE) and engineering controls based on occupational exposure bands for novel heterocyclic compounds[4]. For 2H-Pyrano[2,3-c]pyridin-2-one, the "High (Novel/Unknown)" tier must be applied.

Hazard LevelOccupational Exposure BandRequired PPE SystemMandatory Engineering Control
Low > 500 µg/m³Single Nitrile Gloves, Safety Glasses, Standard Lab CoatGeneral Laboratory Ventilation
Moderate 10 - 500 µg/m³Double Nitrile Gloves, Chemical Goggles, Flame-Retardant CoatCertified Chemical Fume Hood
High (Novel/Unknown) < 10 µg/m³ Double Nitrile Gloves, Face Shield over Goggles, Impervious Gown Chemical Fume Hood or Glove Box Isolator

Step-by-Step Operational Protocol

The following methodology provides a self-validating workflow for handling 2H-Pyrano[2,3-c]pyridin-2-one to ensure absolute containment and experimental integrity.

Phase 1: Pre-Operation Preparation

  • Verify Engineering Controls: Ensure the chemical fume hood is operational with a confirmed face velocity between 80–120 feet per minute (fpm). Do not proceed if the flow alarm is active.

  • Clear the Workspace: Remove all incompatible materials, particularly strong oxidizers and strong acids, from the fume hood to prevent unintended secondary reactions.

  • Don PPE: Equip double nitrile gloves, a flame-retardant lab coat, and chemical splash goggles.

Phase 2: Weighing and Dispensing

  • Static Mitigation: Use an anti-static weighing boat and a grounded micro-spatula to prevent the powder from aerosolizing due to static charge repulsion.

  • Containment: Weigh the compound strictly inside the fume hood or a dedicated ventilated balance enclosure. Never transport unsealed powder across the laboratory.

  • Solvent Transfer: When preparing stock solutions (e.g., in DMSO or DMF), seal the reaction vial with a septum. Use a Luer-lock syringe to inject the solvent, preventing accidental exposure via needle detachment.

Phase 3: Reaction Execution

  • Atmospheric Control: If the specific derivative is sensitive to moisture or oxidation, purge the reaction vessel with an inert gas (Nitrogen or Argon) prior to heating.

  • Thermal Regulation: Use a silicone oil bath or an aluminum heating block with a calibrated thermocouple. Avoid open flames.

Spill Cleanup & Waste Disposal Plan

Immediate and correct logistical responses to spills are critical for preventing cross-contamination and exposure.

  • Solid Spills (Powder): Do not dry sweep, as this will aerosolize the compound. Cover the spilled powder with damp absorbent towels (using water or a compatible solvent like ethanol) to suppress dust. Carefully collect the dampened mass using non-sparking tools and place it in a sealed, labeled hazardous waste container.

  • Liquid Spills (Solutions): Absorb the spill with an inert material such as vermiculite, sand, or a commercial chemical spill pad.

  • Decontamination: Wipe down the affected fume hood surface with 70% isopropanol or ethanol, followed by a distilled water wipe.

  • Waste Disposal: Segregate 2H-Pyrano[2,3-c]pyridin-2-one waste from general organic waste. Label the container explicitly as "Hazardous Chemical Waste: Uncharacterized Heterocyclic Compound (Pyrano-pyridine derivative)." Dispose of the material via institutional Environmental Health and Safety (EHS) protocols, typically destined for high-temperature incineration.

Workflow Visualization

G A 1. Risk Assessment Treat as PHS (<10 µg/m³) B 2. Engineering Controls Verify Fume Hood (80-120 fpm) A->B Initiate Protocol C 3. PPE Donning Double Nitrile, Goggles, Coat B->C Environment Secured D 4. Dispensing Anti-static Tools & Containment C->D Personnel Protected E 5. Reaction Execution Closed Systems / Inert Atmosphere D->E Material Transferred F 6. Waste Segregation Label as Hazardous Chemical Waste E->F Process Complete G 7. Decontamination Surface Wipe & PPE Doffing F->G Finalize Operation

Caption: Standardized safety and operational workflow for handling novel heterocyclic compounds.

References

  • Convenient Synthesis of Substituted 2H-Pyrano[2,3-c]pyridin-2-ones, National University of Pharmacy.
  • Safe Handling and Storage of Novel Heterocyclic Compounds, Benchchem.
  • Evaluating Hazards and Assessing Risks in the Laboratory, National Institutes of Health (NIH).
  • Chemical Hygiene Guide (OSHA Laboratory Standard 29 CFR 1910.1450), New Jersey Institute of Technology (NJIT).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-Pyrano[2,3-c]pyridin-2-one
Reactant of Route 2
Reactant of Route 2
2H-Pyrano[2,3-c]pyridin-2-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.